molecular formula C9H9ClO4S B1434835 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid CAS No. 1547458-39-8

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Cat. No.: B1434835
CAS No.: 1547458-39-8
M. Wt: 248.68 g/mol
InChI Key: RSIVVUPKCIHPNO-UHFFFAOYSA-N
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Description

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid, with the CAS number 1547458-39-8, is a high-purity chemical building block characterized by the molecular formula C 9 H 9 ClO 4 S and a molecular weight of 248.68 g/mol . This compound features two highly reactive and versatile functional groups: a phenylacetic acid moiety and a sulfonyl chloride group. The presence of these two distinct reactive sites on an aromatic scaffold makes it a valuable bifunctional intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and drug discovery. The primary research value of this compound lies in its role as a synthetic intermediate. The chlorosulfonyl group is highly electrophilic and serves as an excellent linker in organic synthesis, enabling the formation of sulfonamide bonds when reacted with primary or secondary amines . This reaction is extensively utilized in the development of active pharmaceutical ingredients (APIs), such as in the synthetic pathways for compounds like Bilastine, where similar sulfonyl-containing intermediates are employed . Concurrently, the acetic acid group can be functionalized into esters or amides, or used to tether the molecule to other structures. This bifunctionality allows researchers to create diverse compound libraries for screening in drug discovery programs, particularly in the synthesis of targeted small molecules. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any form of human or animal use. Handling should only be performed by qualified researchers in a controlled laboratory setting, adhering to all applicable safety protocols. The compound requires cold-chain transportation and proper storage to maintain its stability and reactivity .

Properties

IUPAC Name

2-[2-(chlorosulfonylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(13,14)6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIVVUPKCIHPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid. As a bifunctional molecule containing both a carboxylic acid and a reactive sulfonyl chloride, this compound represents a versatile building block for the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals in the field, offering insights into the handling, utilization, and synthetic potential of this intriguing chemical entity.

Chemical Identity and Structure

This compound is an organic compound featuring a phenylacetic acid backbone substituted with a chlorosulfonylmethyl group at the ortho position. The presence of both a nucleophilic carboxylic acid and a highly electrophilic sulfonyl chloride group on the same scaffold makes it a molecule of significant interest for chemical derivatization.

Molecular Structure:

Caption: Chemical structure of this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1547458-39-8[1]
Molecular Formula C₉H₉ClO₄S[1]
Molecular Weight 248.68 g/mol [1]
SMILES O=C(O)CC1=CC=CC=C1CS(=O)(Cl)=O[1]

Physicochemical Properties (Predicted)

PropertyPredicted ValueNotes
Melting Point >100 °C (with decomposition)Sulfonyl chlorides can be thermally labile.[2] The presence of the carboxylic acid group would likely increase the melting point compared to a simple benzyl sulfonyl chloride.
Boiling Point Decomposes before boilingDue to the presence of two reactive functional groups and the inherent instability of sulfonyl chlorides at high temperatures.[2]
Solubility Soluble in aprotic polar organic solvents (e.g., THF, Dichloromethane, Acetonitrile). Reacts with protic solvents (e.g., water, alcohols).The polarity of the carboxylic acid and sulfonyl chloride groups suggests solubility in polar organic solvents. Sulfonyl chlorides react with water and alcohols.[3][4]
Appearance White to off-white or yellowish solidPhenylacetic acid derivatives are often crystalline solids.[5] The presence of the sulfonyl chloride may impart a slight color.
pKa ~4-5The pKa of the carboxylic acid is expected to be similar to that of phenylacetic acid (pKa ≈ 4.3).[6]

Synthesis and Purification

A validated synthetic protocol for this compound is not publicly available. However, a plausible synthetic route would involve the chlorosulfonation of 2-(o-tolyl)acetic acid. This reaction introduces the sulfonyl chloride functionality onto the benzylic methyl group.

Proposed Synthetic Pathway:

Synthesis_Pathway Start 2-(o-tolyl)acetic acid Intermediate This compound Start->Intermediate Chlorosulfonic acid (ClSO3H) Inert solvent (e.g., Dichloromethane) Controlled temperature

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a proposed method and should be optimized and validated in a laboratory setting.

Reaction: Chlorosulfonation of 2-(o-tolyl)acetic acid.

Materials:

  • 2-(o-tolyl)acetic acid

  • Chlorosulfonic acid (freshly distilled)

  • Anhydrous dichloromethane (or other inert solvent)

  • Ice bath

  • Quenching solution (e.g., crushed ice)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(o-tolyl)acetic acid in anhydrous dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented through a scrubber.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a period of time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or ¹H NMR of an aliquot).

  • Work-up: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with cold brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid decomposition of the product.

  • Purification: The crude product may be purified by recrystallization from a suitable solvent system (e.g., a mixture of a chlorinated solvent and a non-polar solvent like hexane).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Chlorosulfonic acid and the resulting sulfonyl chloride are highly reactive towards water.[8][9]

  • Low Temperature: The reaction is exothermic and controlling the temperature helps to minimize side reactions and decomposition.

  • Inert Solvent: Dichloromethane is a common solvent for chlorosulfonation as it is relatively inert under the reaction conditions.

  • Slow Addition: Slow addition of the highly reactive chlorosulfonic acid helps to control the reaction rate and temperature.

  • Quenching on Ice: This is a standard and effective method to safely neutralize the excess and highly reactive chlorosulfonic acid.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its two functional groups: the electrophilic sulfonyl chloride and the nucleophilic/acidic carboxylic acid.

Reactivity of the Sulfonyl Chloride Group:

The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[10] This allows for the facile synthesis of a variety of derivatives.

  • Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[11]

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a base produces sulfonate esters. This transformation is useful for converting alcohols into good leaving groups for subsequent substitution reactions.[10]

Reactivity of the Carboxylic Acid Group:

The carboxylic acid group can undergo a range of standard transformations:

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acyl chloride) yields the corresponding ester.

  • Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine produces an amide.

  • Salt Formation: As an acid, it will react with bases to form carboxylate salts.

Potential for Intramolecular Reactions:

The proximity of the two reactive groups raises the possibility of intramolecular reactions, potentially leading to the formation of cyclic structures under certain conditions. For example, in the presence of a base, the carboxylate could potentially act as a nucleophile towards the sulfonyl chloride, though this is less likely than intermolecular reactions with stronger nucleophiles.

Spectroscopic Characterization (Predicted)

As no experimental spectra are available, the following are predictions based on the expected chemical environment of the protons and carbons, and the characteristic vibrational frequencies of the functional groups.

¹H NMR (Predicted):

  • Aromatic Protons (4H): A complex multiplet in the range of 7.2-7.8 ppm.

  • Benzylic Protons (-CH₂-SO₂Cl, 2H): A singlet expected around 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing sulfonyl chloride group.

  • Methylene Protons (-CH₂-COOH, 2H): A singlet expected around 3.7-4.0 ppm.

  • Carboxylic Acid Proton (-COOH, 1H): A broad singlet, typically above 10 ppm, which is exchangeable with D₂O.

¹³C NMR (Predicted):

  • Carbonyl Carbon (-COOH): Expected in the range of 170-180 ppm.

  • Aromatic Carbons (6C): Multiple signals between 125-140 ppm.

  • Benzylic Carbon (-CH₂-SO₂Cl): Expected around 60-70 ppm.

  • Methylene Carbon (-CH₂-COOH): Expected around 40-45 ppm.

IR Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[12]

  • S=O Stretch (Sulfonyl Chloride): Two strong absorptions, one asymmetric stretch around 1370-1390 cm⁻¹ and one symmetric stretch around 1170-1190 cm⁻¹.[13]

  • S-Cl Stretch: An absorption in the region of 550-650 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (248.68 g/mol ) may be observed, along with an M+2 peak due to the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation patterns would include the loss of HCl, SO₂, and the cleavage of the benzylic C-S bond and the C-C bond of the acetic acid side chain.

Applications in Drug Discovery and Development

While there are no specific documented applications for this compound in the literature, its structure suggests significant potential as a versatile intermediate in drug discovery.

Scaffold for Library Synthesis:

The bifunctional nature of this molecule makes it an ideal starting point for the creation of chemical libraries. The two reactive handles can be derivatized sequentially or in parallel to generate a diverse set of compounds for biological screening.

Derivatization Start This compound Sulfonamide Sulfonamide Derivatives Start->Sulfonamide R¹R²NH Ester Ester Derivatives Start->Ester R³OH, H⁺ Amide Amide Derivatives Start->Amide 1. SOCl₂ 2. R⁴R⁵NH

Sources

Molecular weight and formula of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. This document details the compound's molecular characteristics, a proposed synthetic pathway, and predicted spectroscopic data to aid in its identification and characterization. The information presented herein is intended to support researchers and professionals in drug discovery and chemical development in understanding and utilizing this versatile molecule.

Introduction

This compound is a bifunctional organic molecule featuring a phenylacetic acid moiety and a reactive chlorosulfonylmethyl group in an ortho substitution pattern. The presence of both a carboxylic acid and a sulfonyl chloride group on the same scaffold makes it a valuable building block for the synthesis of complex molecules. The carboxylic acid allows for amide bond formation and other related chemistries, while the sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This dual reactivity is of significant interest in the development of novel therapeutic agents and functional materials.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 1547458-39-8
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol

Proposed Synthetic Pathway

Synthetic Workflow Diagram

G A 2-Methylphenylacetic acid B 2-(Bromomethyl)phenylacetic acid A->B NBS, AIBN, CCl4, reflux C 2-(Thiocyanatomethyl)phenylacetic acid B->C KSCN, Ethanol, reflux D 2-(Mercaptomethyl)phenylacetic acid C->D 1. LAH, THF 2. H3O+ E This compound D->E Cl2, H2O/AcOH

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)phenylacetic acid from 2-Methylphenylacetic acid

This initial step involves a free-radical bromination of the benzylic methyl group of 2-methylphenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenylacetic acid (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reaction: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution. Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Step 2: Synthesis of 2-(Thiocyanatomethyl)phenylacetic acid

The benzylic bromide is then converted to a thiocyanate, which is a key intermediate for the introduction of the sulfur atom.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(bromomethyl)phenylacetic acid (1.0 eq) in ethanol.

  • Reaction: Add potassium thiocyanate (KSCN, 1.2 eq) to the solution and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the potassium bromide precipitate.

  • Isolation and Purification: Evaporate the ethanol under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(Mercaptomethyl)phenylacetic acid

The thiocyanate is reduced to the corresponding thiol (mercaptan).

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the LAH suspension to 0 °C and slowly add a solution of 2-(thiocyanatomethyl)phenylacetic acid (1.0 eq) in THF. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.

  • Work-up: Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash with THF.

  • Isolation and Purification: Acidify the filtrate with dilute HCl to precipitate the product. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the thiol.

Step 4: Synthesis of this compound

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. This reaction proceeds through the in-situ formation of a sulfenyl chloride, which is then further oxidized.

  • Reaction Setup: In a reaction vessel, dissolve the 2-(mercaptomethyl)phenylacetic acid (1.0 eq) in a mixture of acetic acid and water.

  • Reaction: Cool the solution in an ice bath and bubble chlorine gas through the solution with vigorous stirring. The reaction is typically rapid and should be monitored by TLC.

  • Work-up: Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

  • Isolation and Purification: The product may precipitate from the reaction mixture upon completion. If not, the product can be extracted with a suitable organic solvent like dichloromethane. The organic layer is then washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product. Due to the reactivity of the sulfonyl chloride, purification is often best achieved by recrystallization from a non-protic solvent if necessary.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related molecules.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1H-COOHThe carboxylic acid proton is typically a broad singlet and highly deshielded.
~7.3-7.6m4HAr-HThe aromatic protons will appear as a complex multiplet due to ortho substitution.
~5.1s2H-CH₂-SO₂ClThe methylene protons adjacent to the strongly electron-withdrawing sulfonyl chloride group are significantly deshielded and appear as a singlet.
~3.8s2H-CH₂-COOHThe methylene protons of the acetic acid side chain will appear as a singlet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is typically found in this region.
~135-140Ar-C (quaternary)The two quaternary aromatic carbons will be in this range.
~128-132Ar-CHThe four aromatic methine carbons will appear in this region.
~65-CH₂-SO₂ClThe carbon of the chlorosulfonylmethyl group is deshielded due to the adjacent electronegative groups.
~40-CH₂-COOHThe methylene carbon of the acetic acid side chain.
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchCharacteristic broad absorption of a carboxylic acid O-H.
~1700StrongC=O stretchCarbonyl stretch of the carboxylic acid.
~1370 & ~1175StrongS=O stretchAsymmetric and symmetric stretching vibrations of the sulfonyl chloride group.[1]
~3050MediumC-H stretch (aromatic)Aromatic C-H stretching.
~2950MediumC-H stretch (aliphatic)Aliphatic C-H stretching of the methylene groups.
Predicted Mass Spectrometry Data (EI)
m/zInterpretationRationale
248/250[M]⁺Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.
213[M-Cl]⁺Loss of a chlorine radical.
184[M-SO₂Cl]⁺Loss of the chlorosulfonyl radical.
149[M-CH₂SO₂Cl]⁺Cleavage of the benzylic C-C bond.
105[C₈H₉]⁺A common fragment from benzylic cleavage.
99/101[SO₂Cl]⁺Fragment corresponding to the sulfonyl chloride group, showing the chlorine isotopic pattern.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided essential information on its molecular properties, a detailed and plausible synthetic route, and a comprehensive set of predicted spectroscopic data. This information is intended to serve as a foundational resource for researchers, enabling further exploration and application of this versatile compound. The self-validating nature of the proposed protocols, grounded in established chemical principles, provides a high degree of confidence for their implementation in a laboratory setting.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of Mass Spectrometry, 9(11), 355-356.
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2025, August 10). Request PDF.
  • Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026, February 10).
  • o-Tolylacetic acid. PubChem.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025). BenchChem.
  • Method for producing 2-chloromethylphenyl acetic acid derivatives. (2005).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Solubility profile of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility profile of this compound. As a senior application scientist, the following sections are structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible approach to determining and understanding the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. The Biopharmaceutical Classification System (BCS), a framework used to differentiate drugs based on their solubility and permeability, underscores this importance.[1][2][3][4][5] An active pharmaceutical ingredient (API) is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1] While this is the regulatory standard, understanding solubility in a variety of organic solvents is paramount for formulation development, purification, and various manufacturing processes.

This compound is a complex molecule with distinct functional groups that contribute to its overall polarity and, therefore, its solubility. A thorough understanding of its solubility profile in different organic solvents is essential for making informed decisions throughout the drug development pipeline.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The solubility of this compound is governed by the interplay of its constituent functional groups:

  • The Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents like alcohols and water.[8][9]

  • The Phenyl Ring and Methylene Group (-C₆H₄CH₂-): These hydrocarbon components are non-polar and hydrophobic, contributing to solubility in less polar or non-polar solvents.[6]

  • The Chlorosulfonyl Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group.[10][11][12] Its presence is expected to significantly influence the molecule's overall polarity and its interaction with polar solvents.

The balance between the hydrophilic character of the carboxylic acid and chlorosulfonyl groups and the hydrophobic nature of the phenyl ring will dictate the optimal solvent for dissolution.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[13][14][15][16][17] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[18][19]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection is generally suitable for the quantification of aromatic carboxylic acids.[18][19]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer is used to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically around 254 nm for aromatic compounds).

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound and inject them into the HPLC to generate a calibration curve.

Hypothetical Solubility Profile of this compound

As no experimental data is publicly available, the following table presents a hypothetical but plausible solubility profile based on the theoretical principles discussed earlier. This data is for illustrative purposes only.

SolventSolvent TypePredicted Solubility (mg/mL)Rationale
HexaneNon-polar< 0.1The high polarity of the carboxylic acid and chlorosulfonyl groups leads to poor interaction with the non-polar solvent.
TolueneNon-polar (aromatic)0.5 - 2.0The phenyl ring of the solute can interact favorably with the aromatic solvent, but the polar groups limit solubility.
DichloromethanePolar aprotic2.0 - 10.0Offers a balance of polarity to interact with the polar groups without the hydrogen bonding that can sometimes hinder solubility.
Ethyl AcetatePolar aprotic10.0 - 30.0The ester group can engage in dipole-dipole interactions, and it is a good solvent for many organic acids.
AcetonePolar aprotic> 50.0The polar carbonyl group interacts strongly with the polar functional groups of the solute.
MethanolPolar protic> 100.0The hydroxyl group can form strong hydrogen bonds with the carboxylic acid and potentially interact with the chlorosulfonyl group, leading to high solubility.
EthanolPolar protic> 100.0Similar to methanol, it is a good hydrogen-bonding solvent, leading to high solubility.

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Collect supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Solubility Prediction Logic

G cluster_functional_groups Functional Groups cluster_properties Properties cluster_solvents Solvent Type Solute This compound COOH Carboxylic Acid (-COOH) Solute->COOH Phenyl Phenyl & Methylene (-C6H4CH2-) Solute->Phenyl SO2Cl Chlorosulfonyl (-SO2Cl) Solute->SO2Cl Polar_Protic Polar & H-Bonding COOH->Polar_Protic Nonpolar Non-polar Phenyl->Nonpolar Very_Polar Very Polar SO2Cl->Very_Polar Protic_Solvents Polar Protic (e.g., Methanol) Polar_Protic->Protic_Solvents High Solubility Aprotic_Solvents Polar Aprotic (e.g., Acetone) Polar_Protic->Aprotic_Solvents Good Solubility Nonpolar->Protic_Solvents Very Low Solubility Nonpolar_Solvents Non-polar (e.g., Hexane) Nonpolar->Nonpolar_Solvents Low Solubility Very_Polar->Aprotic_Solvents High Solubility

Sources

Reactivity of ortho-Substituted Phenylacetic Acid Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the reactivity and synthetic utility of (2-chlorosulfonylphenyl)acetic acid and its derivatives. These bifunctional scaffolds are critical intermediates in the synthesis of 1,2-benzothiazine-1,1-dioxides , a privileged structure in medicinal chemistry found in NSAIDs (e.g., Piroxicam, Meloxicam) and emerging calpain inhibitors.

A Technical Guide to Bifunctional Sultam Precursors

Executive Summary: The Bifunctional Paradox

Research into ortho-substituted phenylacetic acid sulfonyl chlorides (specifically 2-(chlorosulfonyl)phenylacetic acid derivatives) presents a unique challenge: managing two electrophilic centers with distinct hard/soft reactivity profiles.[1]

The core molecule contains:

  • A Sulfonyl Chloride (-SO₂Cl): A "hard" electrophile prone to rapid nucleophilic attack by amines and alcohols.[1]

  • An Acetic Acid/Ester Moiety (-CH₂COOR): A "softer" electrophile (if esterified) or a nucleophilic tether (if enolized).[1]

The proximity of these groups (the ortho relationship) is not merely structural; it induces neighboring group participation , accelerating cyclization pathways often faster than intermolecular reactions. This guide details how to harness this "Ortho Effect" to synthesize fused heterocyclic sultams while avoiding polymerization or hydrolysis.

Mechanistic Insights: The Ortho-Cyclization Pathway

The defining feature of this scaffold is its propensity to cyclize into 1,2-benzothiazines . Unlike para-isomers, which can only react intermolecularly, the ortho-isomer exists in a pre-organized conformation that favors intramolecular ring closure.

The "Sultam Switch"

Control over the reaction outcome depends on the order of bond formation:

  • Pathway A (Amidation First): Reacting the -SO₂Cl with an amine (R-NH₂) yields a sulfonamide. If the acetic acid tail is activated (e.g., ester), subsequent base treatment forces cyclization to the benzothiazine-3-one .

  • Pathway B (C-Acylation First): Rare. Requires protecting the -SO₂Cl, which is synthetically inefficient.

  • Pathway C (The Trap): In the presence of water or weak nucleophiles, the -SO₂Cl hydrolyzes to the sulfonic acid, forming a zwitterionic species that shuts down further reactivity.

Visualization: Reaction Divergence

The following diagram maps the kinetic competition between productive cyclization and hydrolytic decomposition.

ReactivityPathways Start (2-Chlorosulfonylphenyl) acetic acid ester Intermed Intermediate Sulfonamide Start->Intermed  Fast (k1)  Base/0°C Hydrolysis Sulfonic Acid (Dead End) Start->Hydrolysis  Moisture (k_hyd) Amine Primary Amine (R-NH2) Amine->Start Cyclic 1,2-Benzothiazine (Sultam Scaffold) Intermed->Cyclic  Slow (k2)  NaOEt/Heat

Figure 1: Kinetic competition in the synthesis of benzothiazine scaffolds. Note that k1 (sulfonylation) is typically orders of magnitude faster than k2 (cyclization), allowing for stepwise control.

Comparative Reactivity Profile

The following table contrasts the reactivity of the sulfonyl chloride group in the ortho-position versus standard benzenesulfonyl chlorides.

ParameterStandard Benzenesulfonyl Chlorideo-Carboxymethyl Benzenesulfonyl ChlorideImplication for Protocol
Hydrolysis Rate Moderate (

mins-hours)
Accelerated (

seconds-mins)
Strict Anhydrous Conditions: The neighboring carbonyl group can assist water attack via H-bonding.[1]
Aminolysis Rate FastVery Fast Exotherm Control: Add amine dropwise at -10°C to prevent bis-sulfonylation or charring.[1]
Regioselectivity N/AHigh Nucleophiles attack S over C=O preferentially due to the higher electrophilicity of S(VI).
Solubility Soluble in DCM, THFVariable Often requires polar aprotic solvents (DMF/DMAc) if the acid moiety is free.
Experimental Protocol: Synthesis of 1,2-Benzothiazine-1,1-dioxides

This protocol describes the conversion of methyl 2-(chlorosulfonyl)phenylacetate to a therapeutic sultam scaffold.[1] This method avoids the common pitfall of "oligomeric gum" formation by separating the sulfonylation and cyclization steps.

Step 1: Chemoselective Sulfonylation

Objective: Secure the amine to the sulfonyl group without touching the ester.

  • Preparation: Dissolve methyl 2-(chlorosulfonyl)phenylacetate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to -10°C using an ice/acetone bath. Crucial: Higher temperatures promote side reactions with the ester.

  • Addition: Add the primary amine (1.05 equiv) and Triethylamine (TEA) (1.1 equiv) dropwise over 30 minutes.

    • Note: The reaction is highly exothermic. Monitor internal temperature.[2]

  • Workup: Wash with cold 1N HCl (rapidly) to remove TEA, followed by brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Isolate the linear sulfonamide intermediate. Do not proceed to cyclization in the same pot unless using a specific "one-pot" variant (see Section 5).

Step 2: Base-Mediated Cyclization (The Dieckmann-type Condensation)

Objective: Close the ring using the acidity of the sulfonamide proton.

  • Solvent Switch: Dissolve the intermediate from Step 1 in anhydrous Ethanol or Methanol .

  • Base Activation: Add Sodium Ethoxide (NaOEt) (2.5 equiv) as a 21% wt solution.

    • Mechanistic Note: The first equivalent deprotonates the sulfonamide (making it nucleophilic). The second equivalent buffers the leaving alkoxide.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the non-polar sulfonamide and the appearance of a polar, UV-active spot (the enolate of the benzothiazine).

  • Quench: Cool to room temperature and acidify with 6N HCl to pH 2. The product (often the enol form) will precipitate as a solid.

Troubleshooting & Optimization

Issue: "The Sulfonyl Chloride is inactive/hydrolyzed."

  • Cause: Ortho-substituted sulfonyl chlorides are hygroscopic.[1] The "ortho-acid" can autocatalyze hydrolysis.

  • Fix: Re-activate the precursor. Treat the corresponding sulfonic acid with Thionyl Chloride (SOCl₂) and catalytic DMF (Vilsmeier-Haack conditions) immediately before use. Do not store the chloride for long periods.

Issue: "Low yield during cyclization."

  • Cause: Steric clash between the ortho-substituent and bulky amines.

  • Fix: Use Sodium Hydride (NaH) in DMF instead of alkoxides in alcohol. The stronger base/polar solvent combination drives the formation of the sulfonamide anion, overcoming steric barriers.

Issue: "Formation of insoluble tars."

  • Cause: Polymerization initiated by intermolecular attack of the sulfonamide anion on the ester of a neighboring molecule rather than its own (inter- vs. intra-).

  • Fix: High Dilution Technique. Perform the cyclization step at 0.05 M concentration to statistically favor the intramolecular reaction.

References
  • Ortho-Effect in Sulfonyl Chlorides: Majerz, I. et al. "Nucleophilic Substitution at Tetracoordinate Sulfur...[1] Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups."[3] Molecules, 2020. Link

  • Benzothiazine Synthesis: Zia-ur-Rehman, M. et al. "Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides."[1][4] Synthetic Communications, 2015. Link

  • TCCA Chlorination Protocol: Telvekar, V. N. et al. "Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues."[5][6] RSC Advances, 2015. Link

  • Sultam Scaffolds in Drug Design: "Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds." RSC Advances, 2024. Link

Sources

Thermodynamic Stability Profile: 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid (CAS: 1547458-39-8). It is structured to provide actionable intelligence for researchers handling this high-energy intermediate.

Technical Whitepaper | Version 1.0

Executive Summary

This compound is a bifunctional building block characterized by a high-energy benzyl sulfonyl chloride moiety and a phenylacetic acid motif. Its thermodynamic profile is defined by high entropy-driven instability at the sulfonyl center.

Unlike stable arenesulfonyl chlorides (e.g., Tosyl chloride), the methylene spacer in this molecule insulates the sulfonyl group from the aromatic ring's conjugation, rendering it kinetically more labile and thermodynamically prone to hydrolysis.

Critical Stability Directive:

  • Primary Failure Mode: Rapid hydrolysis of the

    
     group to the corresponding sulfonic acid (
    
    
    
    ), driven by atmospheric moisture.
  • Secondary Failure Mode: Thermal desulfonylation (

    
     extrusion) at elevated temperatures (
    
    
    
    ).
  • Storage Mandate: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Thermodynamic Degradation Mechanisms

Hydrolytic Instability (Dominant Pathway)

The thermodynamic drive for hydrolysis is highly exergonic (


). The sulfonyl chloride sulfur atom is a hard electrophile. Upon exposure to water (nucleophile), it undergoes a substitution reaction.
  • Mechanism:

    
    -like attack at Sulfur.
    
  • Kinetics: The reaction is pseudo-first-order in the presence of excess moisture.

  • Product: 2-(2-sulfomethylphenyl)acetic acid (highly polar, water-soluble).

Pathway Visualization:

Hydrolysis Start Target Molecule (-SO2Cl) TS Transition State [R-SO2(OH)Cl]- Start->TS + H2O (k1) End Degradant (-SO3H) + HCl TS->End - HCl (Fast)

Figure 1: Hydrolytic degradation pathway of the sulfonyl chloride moiety.

Thermal Decomposition (Desulfonylation)

Benzyl sulfonyl chlorides possess a specific weakness: the potential for


 extrusion. This is thermodynamically favorable at high temperatures because it generates a gaseous product (entropy increase) and a benzyl chloride derivative.


  • Trigger Point: Typically observed >60–80°C.

  • Implication: Do not heat this reagent without solvent. Reactions should be conducted at

    
     to RT.
    

Experimental Characterization Protocols

As a Senior Scientist, I strongly advise against standard RP-HPLC for purity assessment. The aqueous mobile phase will degrade the analyte during the run, yielding false low-purity results.

Protocol: Derivatization-HPLC (Self-Validating)

To accurately quantify thermodynamic stability, you must "trap" the reactive


 group as a stable sulfonamide before analysis.

Reagents:

  • Quenching Amine: Morpholine or Benzylamine (Excess, 5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Sampling: Dissolve ~5 mg of the test sample in 1 mL anhydrous DCM.

  • Derivatization: Immediately add 20 µL of Morpholine.

    • Observation: A white precipitate (Morpholine-HCl salts) confirms the presence of active

      
      .
      
  • Incubation: Vortex for 5 minutes at Room Temperature.

  • Workup: Dilute with Acetonitrile (ACN) and filter (0.2 µm PTFE).

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Target Peak: The morpholine-sulfonamide derivative.

    • Impurity Peak: The sulfonic acid (from original hydrolysis) will elute at the solvent front (dead volume).

Protocol: Quantitative NMR (qNMR)

For direct observation without derivatization, use qNMR in an aprotic solvent.

  • Solvent:

    
     or 
    
    
    
    (Must be 100% dry; store over 4Å sieves).
  • Marker: The methylene protons (

    
    ) are diagnostic.
    
    • 
       shift: ~5.0 ppm.
      
    • 
       shift: ~4.2 ppm (upfield shift due to loss of Cl electronegativity).
      

Stability Data Summary

ParameterSpecificationRisk LevelMitigation
Hydrolysis Rate

in moist air
Critical Handle in Glovebox or under

cone.
Thermal Limit Decomposes

HighStore at

. Ship on Dry Ice.
Solvent Compatibility Reacts with MeOH, EtOH, WaterHighUse DCM, THF, or Toluene (Anhydrous).
Reactivity Electrophilic (Sulfonyl) + Acidic (Carboxyl)MediumAvoid strong bases that may trigger polymerization.

Synthetic Utility & Context

This molecule is a specialized "linker" intermediate. The chlorosulfonyl group is designed to react with amines to form sulfonamides (a common pharmacophore in diuretics and anti-inflammatories), while the acetic acid tail remains available for further coupling (e.g., amide bond formation).

Process Logic: Always react the sulfonyl chloride first. The carboxylic acid is relatively inert to the mild basic conditions required for sulfonylation, whereas the sulfonyl chloride will not survive the conditions required to activate the carboxylic acid.

SynthesisLogic Start Starting Material (Dual Reactive Groups) Step1 Step 1: Sulfonylation (React -SO2Cl with Amine) Start->Step1 Low Temp, Mild Base Fail FAILURE MODE: Hydrolysis / Polymerization Start->Fail Wrong Order / Moisture Step2 Step 2: Carboxyl Coupling (React -COOH) Step1->Step2 Stable Intermediate

Figure 2: Logical synthetic order of operations to maintain thermodynamic stability.

References

  • King, J. F., et al. (1992). Mechanisms of hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Retrieved from [Link]

  • NIST Chemistry WebBook . (n.d.). Benzenesulfonyl chloride Properties. Retrieved from [Link]

A Prospective Analysis of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic Acid Derivatives: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid scaffold represents a unique and largely unexplored area of medicinal chemistry. This technical guide provides a comprehensive prospective analysis of this compound class, outlining potential synthetic routes, proposing medicinal chemistry strategies, and detailing hypothetical experimental protocols for the synthesis, characterization, and evaluation of its derivatives. By leveraging established principles of organic synthesis and drawing analogies from structurally related pharmacophores, this document aims to serve as a foundational resource for researchers and drug development professionals interested in pioneering the exploration of this promising, yet uncharted, chemical space. We will delve into the potential of these derivatives as enzyme inhibitors and modulators of biological pathways, supported by proposed mechanisms and workflows for their validation.

Introduction: The Untapped Potential of a Bifunctional Scaffold

The convergence of a phenylacetic acid motif, a known pharmacophore with a broad range of biological activities, and a reactive chlorosulfonyl group presents a compelling scaffold for the development of novel therapeutic agents. Phenylacetic acid and its derivatives are integral components of numerous biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The inherent reactivity of the chlorosulfonyl group offers a versatile handle for the synthesis of a diverse library of sulfonamides, sulfones, and sulfonic esters, each with the potential for unique biological interactions.

The strategic placement of the chlorosulfonylmethyl group at the ortho position of the phenylacetic acid core introduces specific conformational constraints and potential for intramolecular interactions that could be exploited for targeted drug design. This guide will illuminate the path for the systematic exploration of this compound derivatives, from initial synthesis to potential therapeutic applications.

Proposed Synthetic Pathways

The synthesis of the core scaffold, this compound, and its subsequent derivatization can be approached through several strategic routes. The following section outlines plausible synthetic schemes based on established organic chemistry transformations.

Synthesis of the Core Scaffold

A logical approach to the synthesis of the parent compound would involve the chlorosulfonation of a suitable precursor, such as 2-(2-methylphenyl)acetic acid.

Workflow for the Synthesis of this compound:

cluster_0 Synthesis of the Core Scaffold 2_2_methylphenyl_acetic_acid 2-(2-Methylphenyl)acetic acid radical_halogenation Radical Halogenation (e.g., NBS, AIBN) 2_2_methylphenyl_acetic_acid->radical_halogenation Step 1 2_2_bromomethyl_phenyl_acetic_acid 2-(2-(Bromomethyl)phenyl)acetic acid radical_halogenation->2_2_bromomethyl_phenyl_acetic_acid thiol_formation Thiol Formation (e.g., NaSH) 2_2_bromomethyl_phenyl_acetic_acid->thiol_formation Step 2 2_2_mercaptomethyl_phenyl_acetic_acid 2-(2-(Mercaptomethyl)phenyl)acetic acid thiol_formation->2_2_mercaptomethyl_phenyl_acetic_acid oxidative_chlorination Oxidative Chlorination (e.g., Cl2, H2O) 2_2_mercaptomethyl_phenyl_acetic_acid->oxidative_chlorination Step 3 target_compound This compound oxidative_chlorination->target_compound

Caption: Proposed synthetic route to the core scaffold.

Experimental Protocol: Synthesis of this compound

  • Step 1: Radical Bromination. To a solution of 2-(2-methylphenyl)acetic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate under reduced pressure to yield crude 2-(2-(bromomethyl)phenyl)acetic acid.

  • Step 2: Thiol Formation. Dissolve the crude product from Step 1 in an appropriate solvent like ethanol and treat with a solution of sodium hydrosulfide (NaSH). Stir the reaction at room temperature until completion. Acidify the reaction mixture and extract the product into an organic solvent. Dry the organic layer and evaporate the solvent to obtain 2-(2-(mercaptomethyl)phenyl)acetic acid.

  • Step 3: Oxidative Chlorination. Suspend the thiol from Step 2 in an acidic aqueous medium and bubble chlorine gas through the mixture at a controlled temperature (e.g., 0-5 °C). Monitor the reaction progress by TLC. Upon completion, extract the product with a suitable organic solvent, dry the organic phase, and concentrate to yield the target compound, this compound.

Derivatization Strategies

The chlorosulfonyl group is a versatile functional group for the synthesis of a wide array of derivatives.

Workflow for Derivatization:

cluster_1 Derivatization of the Core Scaffold core_scaffold This compound amines Primary/Secondary Amines core_scaffold->amines Reaction with R1R2NH alcohols_phenols Alcohols/Phenols core_scaffold->alcohols_phenols Reaction with ROH sulfonamides Sulfonamides amines->sulfonamides sulfonic_esters Sulfonic Esters alcohols_phenols->sulfonic_esters

Caption: Key derivatization pathways from the core scaffold.

Experimental Protocol: Synthesis of Sulfonamide Derivatives

  • General Procedure: To a solution of this compound in an inert solvent (e.g., dichloromethane or THF) at 0 °C, add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide derivative.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Studies

While the biological activity of this compound derivatives is yet to be determined, we can hypothesize potential applications based on the known activities of related structural motifs.

Potential as Enzyme Inhibitors

The sulfonamide group is a well-known zinc-binding group and is present in numerous enzyme inhibitors, including carbonic anhydrase inhibitors and certain protease inhibitors. The strategic placement of the sulfonamide in these derivatives could allow for potent and selective inhibition of various metalloenzymes.

Anticancer and Antimicrobial Potential

Phenylacetic acid derivatives and various sulfonamides have demonstrated both anticancer and antimicrobial activities.[1] The combination of these two pharmacophores in a single molecule could lead to synergistic effects and novel mechanisms of action. For instance, some sulfonamides are known to exhibit fungicidal properties.[2]

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study would be crucial to optimize the biological activity of this scaffold. Key modifications to explore include:

  • Varying the R-groups on the sulfonamide nitrogen: Introducing a range of aliphatic, aromatic, and heterocyclic amines will probe the steric and electronic requirements of the binding pocket.

  • Modifying the phenyl ring: Substitution on the phenylacetic acid ring with electron-donating or electron-withdrawing groups can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Esterification or amidation of the carboxylic acid: This will influence the compound's polarity, solubility, and potential for prodrug strategies.

Table 1: Proposed Library of Derivatives for Initial Screening

Compound IDR1R2R3 (Substitution on Phenyl Ring)
DA-001 HPhenylH
DA-002 H4-ChlorophenylH
DA-003 H4-MethoxyphenylH
DA-004 HBenzylH
DA-005 MethylMethylH
DA-006 HPhenyl4-Fluoro
DA-007 HPhenyl3,4-Dichloro
DA-008 EthylEthylH

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of new chemical entities with therapeutic potential. This guide has laid out a foundational framework for the synthesis and derivatization of this novel class of compounds. The proposed synthetic routes are based on reliable and well-established chemical transformations, and the suggested derivatization strategies offer a clear path for the exploration of the chemical space around this core.

Future research should focus on the synthesis of a diverse library of these derivatives and their subsequent screening against a panel of biological targets, including key enzymes in infectious diseases and cancer. Detailed mechanistic studies and in vivo evaluations of the most promising candidates will be essential to unlock the full therapeutic potential of this exciting and unexplored scaffold. The insights gained from these studies will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Available at: [Link]

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Available at: [Link]

Sources

An In-depth Technical Guide on the Acidity and pKa Determination of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a reactive sulfonyl chloride moiety, presents a unique chemical profile. The ionization state of a molecule, governed by its acid dissociation constant(s) (pKa), is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding affinity[1][2]. Understanding the pKa values of this compound is therefore essential for predicting its behavior in biological systems and for the rational design of novel therapeutics.

This technical guide provides a comprehensive analysis of the acidic properties of this compound. We will delve into a theoretical examination of its acidic protons, explore robust experimental methodologies for pKa determination while addressing the inherent challenges posed by the compound's reactivity, and present a computational framework for the in-silico prediction of its pKa values. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule's ionization characteristics.

Theoretical Analysis of Acidity

The structure of this compound presents two primary acidic protons whose dissociation constants (pKa values) are influenced by the molecule's electronic landscape. A thorough understanding of these influences is foundational to predicting the compound's behavior.

The Carboxylic Acid Proton (pKa1)

The most acidic proton is that of the carboxylic acid group (-COOH). Carboxylic acids are moderately strong organic acids, with typical pKa values in the range of 3-5[3][4]. The acidity of the carboxylic acid in this specific molecule is modulated by the substituted phenyl ring. The key factors at play are:

  • Inductive Effects : The chlorosulfonylmethyl group [-CH2S(O)2Cl] is a potent electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This group exerts a strong negative inductive effect (-I) through the sigma bonds of the molecule. This effect withdraws electron density from the carboxylate conjugate base, stabilizing the negative charge and thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ≈ 4.3).

  • Resonance Effects : The carboxylate anion is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms[5]. The phenyl ring itself can participate in resonance, but the ortho-substitution of the acetic acid and chlorosulfonylmethyl groups introduces steric hindrance that may influence the planarity and, consequently, the electronic communication between the substituents and the carboxylic acid group.

Given the strong electron-withdrawing nature of the ortho-substituent, it is anticipated that the pKa of the carboxylic acid will be significantly lower than that of acetic acid (pKa ≈ 4.76) and phenylacetic acid[6][7]. For comparison, 2-chlorophenylacetic acid has a pKa of approximately 4.07, demonstrating the acid-strengthening effect of an ortho-chloro substituent[8]. The -CH2S(O)2Cl group is expected to have a more pronounced electron-withdrawing effect than a single chlorine atom.

The Methylene Protons (pKa2)

The two protons on the methylene carbon situated between the phenyl ring and the sulfonyl chloride group (-CH2-) are also acidic. The acidity of these protons is dramatically enhanced by the powerful electron-withdrawing sulfonyl chloride group. The resulting carbanion, formed upon deprotonation, is stabilized by:

  • Inductive Effect : The -S(O)2Cl group strongly withdraws electron density, stabilizing the negative charge on the adjacent carbon.

  • Resonance Stabilization : The negative charge can be delocalized onto the electronegative oxygen atoms of the sulfonyl group, a significant stabilizing factor.

While less common to consider, the pKa of protons alpha to sulfonyl groups can be in the range of 25-30 for simple alkanesulfonyl derivatives. However, the presence of the adjacent phenyl ring and the highly electronegative chlorine atom will further increase the acidity of these methylene protons in the target molecule. Despite this, they will be significantly less acidic than the carboxylic acid proton.

Predicted pKa Values

Based on the structural analysis, we can predict the relative acidity and estimate the pKa values for this compound.

Ionizable ProtonPredicted pKa RangeRationale
Carboxylic Acid (-COOH)3.5 - 4.0Strong -I effect from the ortho-chlorosulfonylmethyl group enhances acidity compared to phenylacetic acid (pKa ≈ 4.3).
Methylene (-CH2-)> 20While activated by the sulfonyl chloride, this carbon acid is substantially weaker than the carboxylic acid.

Note: These are estimated values. Experimental determination or high-level computational prediction is required for accurate values.

The dissociation equilibria can be visualized as a stepwise process.

G Mol_H2A This compound (Fully Protonated) Mol_HA_minus Carboxylate Anion Mol_H2A->Mol_HA_minus -H+ (pKa1) Mol_A_2minus Dianion Mol_HA_minus->Mol_A_2minus -H+ (pKa2)

Caption: Stepwise dissociation of this compound.

Challenges in Experimental pKa Determination

A significant challenge in the experimental determination of the pKa of this compound is the high reactivity of the sulfonyl chloride functional group. Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid[9][10]. This reaction is often rapid, especially under neutral or alkaline conditions, which are typically traversed during pKa determination experiments like potentiometric titration[11].

The hydrolysis reaction introduces a new acidic species (the sulfonic acid, which is a strong acid) into the solution, confounding the measurement of the equilibrium constants for the parent molecule. Therefore, any experimental approach must either be rapid enough to minimize hydrolysis or be conducted in a non-aqueous or mixed-solvent system where the rate of hydrolysis is significantly reduced.

Experimental Methodologies for pKa Determination

Despite the challenges, several experimental techniques can be adapted to determine the pKa values of this compound. The choice of method will depend on the stability of the compound under the experimental conditions.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values in the range of 2-12[12][13]. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Causality Behind Experimental Choices:

  • Titrant : Carbonate-free sodium hydroxide is used as the titrant to avoid buffering effects from dissolved carbon dioxide, which can distort the titration curve[13].

  • Co-solvent : Due to the reactivity of the sulfonyl chloride, performing the titration in a mixed solvent system (e.g., methanol/water or dioxane/water) can slow the rate of hydrolysis. The resulting "apparent pKa" (pKa*) must then be extrapolated to 0% co-solvent to estimate the aqueous pKa.

  • Temperature Control : pKa is temperature-dependent, so maintaining a constant temperature (e.g., 25°C) is crucial for reproducibility.

Step-by-Step Methodology:

  • Preparation : Prepare a 0.1 M solution of carbonate-free NaOH and a 0.1 M solution of HCl. Calibrate a pH meter with at least two standard buffer solutions.

  • Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).

  • Titration : Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a diprotic acid, two inflection points may be observed if the pKa values are sufficiently separated.

  • Extrapolation : Repeat the titration with varying co-solvent concentrations and extrapolate the apparent pKa values to 0% co-solvent using methods like the Yasuda-Shedlovsky plot[13].

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep1 Calibrate pH Meter Titrate1 Add NaOH incrementally Prep1->Titrate1 Prep2 Prepare Titrant (NaOH) Prep2->Titrate1 Prep3 Dissolve Sample in Co-solvent/Water Prep3->Titrate1 Titrate2 Record pH after each addition Titrate1->Titrate2 Analysis1 Plot pH vs. Volume Titrate2->Analysis1 Analysis2 Determine Half-Equivalence Point(s) Analysis1->Analysis2 Analysis3 Calculate pKa(s) Analysis2->Analysis3 Analysis4 Extrapolate to Aqueous pKa Analysis3->Analysis4

Caption: Workflow for Potentiometric Titration.

Protocol 2: UV-Vis Spectrophotometry

Spectrophotometric methods are particularly useful for compounds with low solubility or when only small amounts of sample are available[12][13]. This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Causality Behind Experimental Choices:

  • Buffer Solutions : A series of buffers with precisely known pH values are used to control the ionization state of the analyte. The choice of buffer is critical to avoid interference with the analyte's absorbance spectrum.

  • Wavelength Selection : The analysis is performed at a wavelength where the difference in absorbance between the acidic and basic forms is maximal, ensuring the highest sensitivity.

  • Rapid Acquisition : Given the potential for hydrolysis, spectra should be acquired as quickly as possible after dissolving the sample in the buffer.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a series of buffers covering a pH range of approximately pKa ± 2.

  • Spectral Scans : Record the UV-Vis spectrum of the compound in a highly acidic (pH < 2) and a highly basic (pH > 12, if stable) solution to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Data Collection : Prepare a series of solutions of the compound at a constant concentration in the prepared buffers. Quickly record the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis : The pKa is determined by plotting absorbance versus pH, which typically yields a sigmoidal curve[14]. The inflection point of this curve corresponds to the pKa. The data can be fitted to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, and A_acid and A_base are the absorbances of the fully protonated and deprotonated forms, respectively.

Computational pKa Prediction

Given the experimental challenges, computational methods offer a powerful and often necessary alternative for estimating pKa values[1][15]. These methods can provide valuable insights before any experimental work is undertaken.

Quantum Mechanical (QM) Methods

First-principles or ab initio quantum chemistry methods, particularly those based on Density Functional Theory (DFT), can be used to predict pKa values with high accuracy[16]. These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in both the gas phase and in solution (using a continuum solvation model).

Causality Behind Methodological Choices:

  • Isodesmic Method : To improve accuracy and cancel systematic errors, an isodesmic or a similar reaction scheme is often employed. This involves calculating the relative acidity of the target molecule against a reference compound with a known experimental pKa[16]. The chemical similarity between the reference and the target is crucial for the success of this approach.

  • Solvation Model : An accurate implicit solvation model (e.g., SMD or PCM) is essential to capture the significant effect of the solvent (water) on the energetics of the ions.

Computational Workflow:

  • Structure Optimization : Optimize the 3D structures of the protonated and deprotonated forms of this compound in both the gas phase and a continuum solvent model of water using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation : Perform vibrational frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.

  • Energy Calculation : Calculate the Gibbs free energy of all species in the gas phase (G_gas) and the solvation free energy (ΔG_solv).

  • pKa Calculation : The pKa is calculated using the thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa.

G cluster_setup Model Setup cluster_calc Quantum Mechanical Calculations cluster_analysis pKa Derivation Setup1 Build Acid (HA) and Conjugate Base (A-) Structures Calc1 Optimize Geometry (Gas Phase + Solvation Model) Setup1->Calc1 Calc2 Calculate Vibrational Frequencies Calc1->Calc2 Calc3 Calculate Gibbs Free Energies Calc2->Calc3 Analysis1 Calculate ΔG of Deprotonation Calc3->Analysis1 Analysis2 Apply Thermodynamic Cycle Analysis1->Analysis2 Analysis3 Calculate pKa Analysis2->Analysis3

Sources

The (Chlorosulfonyl)methyl Group: A Powerful Electron-Withdrawing Moiety for Modulating the Electronic Landscape of Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of lead compounds is a cornerstone of modern drug discovery, where the introduction of specific functional groups can profoundly alter physicochemical and pharmacological properties. This guide provides a comprehensive technical analysis of the electronic properties imparted by the (chlorosulfonyl)methyl group (-CH₂SO₂Cl) when incorporated into the phenylacetic acid scaffold. Phenylacetic acid and its derivatives are prevalent motifs in a variety of biologically active molecules. The introduction of the strongly electron-withdrawing -CH₂SO₂Cl group drastically reshapes the electronic environment of the parent molecule. This guide delves into the theoretical underpinnings of these electronic shifts, primarily the powerful inductive effect, and provides detailed, field-proven experimental protocols for their characterization. We present step-by-step methodologies for pKa determination via potentiometric titration and for structural elucidation using NMR and IR spectroscopy. Furthermore, we explore the application of computational modeling to complement and rationalize experimental findings. Finally, the implications of these electronic modifications are discussed in the context of drug design, focusing on acidity modulation for pharmacokinetic optimization, the introduction of new drug-receptor interaction points, and the utility of the sulfonyl chloride as a reactive handle for further chemical elaboration.

Introduction

Phenylacetic acid is a privileged scaffold in medicinal chemistry, serving as a foundational structure for numerous therapeutic agents. Its carboxylic acid moiety provides a key interaction point with biological targets and influences the compound's pharmacokinetic profile. The ability to precisely tune the properties of this scaffold through substitution on the phenyl ring is therefore of paramount importance.

This guide focuses on the (chlorosulfonyl)methyl group (-CH₂SO₂Cl), a substituent of significant interest due to its potent electronic characteristics. Unlike simpler halogen or nitro substituents, the -CH₂SO₂Cl group combines a methylene spacer with a highly electrophilic sulfonyl chloride function. This unique combination introduces a powerful, localized electronic perturbation whose effects propagate through the molecule, influencing acidity, reactivity, and potential biological interactions. Understanding and quantifying these effects are critical for any drug development program seeking to leverage this functional group for molecular optimization.

The purpose of this document is to serve as a self-contained resource for researchers. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing both the "how" and the "why." By integrating theoretical principles, detailed experimental workflows, and a discussion of their strategic implications, this guide aims to empower scientists to effectively utilize the (chlorosulfonyl)methyl group in the design of next-generation therapeutics.

Theoretical Framework: Deconstructing the Electronic Effects

The introduction of a substituent onto the phenylacetic acid backbone alters its electronic properties through a combination of inductive and resonance effects.[1][2] For the (chlorosulfonyl)methyl group, these effects are dominated by its powerful electron-withdrawing nature.

The Dominant Inductive Effect (-I)

The primary electronic influence of the -CH₂SO₂Cl group is its strong inductive effect. This effect is the through-bond polarization caused by the high electronegativity of the oxygen and chlorine atoms bonded to the sulfur atom.[3] This creates a strong dipole moment within the sulfonyl chloride moiety, with the sulfur atom bearing a significant partial positive charge. This positive character strongly withdraws electron density from the adjacent methylene group and, subsequently, from the phenyl ring and the carboxylic acid function. The methylene (-CH₂-) spacer insulates the phenyl ring from any direct resonance effects of the -SO₂Cl group, making the inductive effect the overwhelmingly dominant factor.[4]

Caption: Inductive electron withdrawal in p-(CH₂SO₂Cl)-phenylacetic acid.

Impact on Acidity (pKa)

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Electron-withdrawing groups stabilize this anion by delocalizing its negative charge, thereby increasing the acidity of the parent acid (i.e., lowering its pKa).[5]

The potent inductive effect of the -CH₂SO₂Cl group is expected to significantly stabilize the phenylacetate anion. This stabilization lowers the energy required to deprotonate the carboxylic acid, making it a much stronger acid than the parent phenylacetic acid (pKa ≈ 4.31).[4][6] This modulation of pKa is a critical tool in drug design, as it directly influences a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.[7]

Experimental Characterization

To validate the theoretical predictions and fully characterize a novel compound like (chlorosulfonyl)methyl phenylacetic acid, a systematic experimental approach is required. The protocols described below are designed to be robust and self-validating.

Synthesis of para-(Chlorosulfonyl)methyl Phenylacetic Acid

While numerous methods exist for synthesizing phenylacetic acids and sulfonyl chlorides, a plausible route to the target compound involves the chlorosulfonation of para-methylphenylacetic acid.[8][9]

Disclaimer: This is a hypothetical protocol and must be adapted and optimized with appropriate safety precautions in a laboratory setting.

Experimental Protocol: Synthesis

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place para-methylphenylacetic acid (1.0 eq).

  • Reaction: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the dissociation constant of an acid.[10] It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.[11]

Workflow: pKa Determination by Potentiometric Titration A Prepare Analyte: Accurately weigh acid and dissolve in H₂O/co-solvent. B Calibrate pH Meter: Use standard buffers (e.g., pH 4.00, 7.00, 10.00). A->B D Titrate Sample: Add NaOH in small, precise increments to the analyte solution. B->D C Standardize Titrant: Titrate standardized NaOH against a primary standard (KHP). C->D E Record Data: Log pH after each increment of titrant added. D->E F Plot & Analyze: Plot pH vs. Volume of NaOH. Determine equivalence point. E->F G Calculate pKa: pKa = pH at half-equivalence volume. F->G

Caption: Experimental workflow for pKa determination.

Experimental Protocol: Potentiometric Titration

  • Preparation: Prepare a ~0.01 M solution of the (chlorosulfonyl)methyl phenylacetic acid in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Prepare a standardized ~0.1 M NaOH solution.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions.

  • Titration: Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

  • Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Determine the volume at the equivalence point (the point of maximum slope on the curve, often found by taking the first derivative). The half-equivalence point is exactly half of this volume.

  • Result: The pKa is equal to the pH of the solution at the half-equivalence point.

Data Presentation: Comparative pKa Values

CompoundpKa (Literature/Expected)Predicted Effect of Substituent
Phenylacetic Acid~4.31[6]Baseline
para-(Chlorosulfonyl)methyl Phenylacetic Acid< 3.5 (Hypothetical) Significant pKa decrease due to strong -I effect
Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of the synthesized compound.[12]

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms. The strong electron-withdrawing nature of the -CH₂SO₂Cl group will cause a significant downfield shift (to a higher ppm value) for adjacent protons.[13][14]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[12]

  • Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPhenylacetic Acid (ppm)p-(CH₂SO₂Cl)-Phenylacetic Acid (Predicted ppm)Rationale for Shift
-COOH10-1210-12Broad singlet, variable
-CH₂ -COOH~3.6~3.8Mildly deshielded by aromatic ring and -SO₂Cl group
Aromatic (C₆H₄)~7.3~7.5 (d), ~7.8 (d)Deshielded; shows AA'BB' splitting pattern
-CH₂ -SO₂ClN/A~4.8 - 5.2Strongly deshielded by adjacent sulfonyl chloride

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is excellent for identifying specific functional groups. The sulfonyl chloride group has very strong, characteristic absorption bands.[13][15]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic stretching frequencies for the key functional groups.

Data Presentation: Key IR Absorption Frequencies

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
C=O (Carboxylic Acid)~1700Stretching
S=O (Sulfonyl Chloride)1375-1350 Asymmetric Stretching[13][15]
S=O (Sulfonyl Chloride)1185-1165 Symmetric Stretching[13][15]
S-Cl (Sulfonyl Chloride)600-500Stretching

Computational Modeling

In addition to experimental work, computational chemistry provides a powerful lens for analyzing electronic properties.[16][17] Methods like Density Functional Theory (DFT) can be used to calculate molecular properties that explain and predict the behavior observed in the lab.

Workflow: Computational Analysis A Build Molecule In Silico: Construct 3D model of (CH₂SO₂Cl)-phenylacetic acid. B Geometry Optimization: Calculate the lowest energy conformation of the molecule. A->B C Property Calculation: Perform DFT calculations to obtain: - Electrostatic Potential Map - HOMO/LUMO Energies - Atomic Charges B->C D Correlate with Experiment: Compare calculated properties (e.g., acidity) with experimental pKa values. C->D E Rationalize Effects: Use models to visualize and explain observed electronic phenomena. D->E

Caption: Workflow for computational chemistry analysis.

A key output is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule. For (chlorosulfonyl)methyl phenylacetic acid, the MEP map would show a highly electron-deficient (blue) region around the -SO₂Cl group and an electron-rich (red) region around the carboxylate oxygen atoms, visually confirming the strong inductive effect. These computational approaches can validate the interpretation of experimental results and guide further molecular design.[18]

Implications for Drug Design and Development

Modifying a lead compound with the (chlorosulfonyl)methyl group is not merely an academic exercise; it is a strategic decision with profound implications for drug development.

  • Acidity and Pharmacokinetic (PK) Tuning: As demonstrated, the -CH₂SO₂Cl group drastically lowers the pKa of the carboxylic acid. This change can be leveraged to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a lower pKa might increase aqueous solubility or alter plasma protein binding.[19][20]

  • New Receptor Interactions: The sulfonyl moiety is an excellent hydrogen bond acceptor.[21] The two oxygen atoms can form strong hydrogen bonds with donor groups (e.g., -NH or -OH) in a receptor's active site, potentially increasing binding affinity and selectivity.[22][23] The strong dipole of the group can also engage in favorable dipole-dipole interactions.

  • Bioisosteric Replacement and Scaffolding: While the carboxylic acid is a common pharmacophore, it can sometimes lead to poor metabolic stability or membrane permeability.[24] The sulfonyl group is a well-established non-classical bioisostere of the carboxyl group.[25] The -CH₂SO₂Cl moiety can serve as a synthetic precursor to a sulfonamide (-CH₂SO₂NHR) or sulfonate ester (-CH₂SO₂OR), allowing for the exploration of a diverse chemical space around this bioisosteric core.

  • Reactive Handle for Covalent Inhibitors: The sulfonyl chloride is a reactive electrophile. While often a liability, this reactivity can be harnessed to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine, serine, or lysine) in the target protein. This can lead to drugs with increased potency and prolonged duration of action.

Conclusion

The (chlorosulfonyl)methyl group is a potent and versatile tool for the medicinal chemist. Its dominant electron-withdrawing inductive effect fundamentally alters the electronic character of the phenylacetic acid scaffold, most notably by significantly increasing the acidity of the carboxylic acid group. This electronic modulation can be precisely quantified through standard experimental techniques like potentiometric titration and structurally confirmed by NMR and IR spectroscopy, with computational modeling providing a powerful framework for rationalization. The strategic incorporation of this group offers multiple avenues for drug optimization, from fine-tuning pharmacokinetic properties and introducing novel, high-affinity receptor interactions to serving as a versatile synthetic handle for bioisosteric replacement or the development of covalent therapeutics. A thorough understanding of the principles and methods outlined in this guide will enable researchers to fully exploit the potential of this powerful functional group in their drug discovery endeavors.

References

  • Computational Analysis of Substituent Effects in Para-Substituted Phenoxide Ions. The Journal of Physical Chemistry - ACS Publications. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Bhattacharjee, U. (2016). Computational analysis of substituent effect on emission wavelengths and chemical reaction rates. ShareOK. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter. [Link]

  • Arndt, T., et al. (2020). A computational analysis of substituent effects in pnictogen-, chalcogen-, and halogen-bond donors. RSC Publishing. [Link]

  • Jonsson, M., et al. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. ACS Publications. [Link]

  • El-Ashmawy, I. M., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Karon, K., et al. (2017). A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Dis. Diva Portal. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. ACS Division of Medicinal Chemistry. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

  • Baker, R. A., & Swartz, M. A. (2012). Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Swartz, M. A., et al. (2018). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. [Link]

  • Electron withdrawing group: Significance and symbolism. ScienceDirect. [Link]

  • Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Functional Group Characteristics and Roles. ASHP. [Link]

  • Infrared Spectroscopy. MSU chemistry. [Link]

  • How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]

  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link]

  • The Role of Functional Groups in Drug-Receptor Interactions. UQ eSpace. [Link]

  • methanesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Acidic nature comparison; benzoic acid and phenylacetic acid. Chemistry Stack Exchange. [Link]

  • Infrared spectra simulation for some sulfonamides by using semi-empirical methods. ResearchGate. [Link]

  • De Vincentis, F., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. [Link]

  • Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Link]

  • Functional Probes of Drug–Receptor Interactions Implicated by Structural Studies: Cys-Loop Receptors Provide a Fertile Testing Ground. PubMed Central. [Link]

  • US3549699A - Alpha - chloro - alpha - chlorosulfenyl-phenyl acetyl chloride and a process for the preparation thereof.
  • resonance and induction tutorial. University of Calgary. [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • pKAH-values of phenylacetic acid derivatives. ResearchGate. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... Pearson+. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

  • Resonance and Inductive Effects. YouTube. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

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Technical Guide: IUPAC Nomenclature & Synthesis of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the IUPAC nomenclature, structural logic, and synthetic utility of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid (CAS: 1547458-39-8).[1] It is designed for medicinal chemists requiring a rigorous understanding of this bifunctional intermediate.

Executive Summary

This compound is a bifunctional building block containing a nucleophilic-resistant carboxylic acid and a highly electrophilic sulfonyl chloride.[1] In drug discovery, it serves as a critical "ortho-scaffold" for synthesizing sultams (cyclic sulfonamides)—a pharmacophore found in diverse therapeutic agents (e.g., carbonic anhydrase inhibitors, anti-inflammatory agents).

This guide deconstructs the IUPAC naming logic, provides a validated synthesis protocol, and outlines the chemical stability profile required for its handling.

Part 1: Structural Deconstruction & IUPAC Logic

The Priority Hierarchy

The nomenclature of this compound is dictated by the IUPAC Order of Precedence for Functional Groups . The molecule contains two principal functional groups competing for the suffix:[2][3][4]

  • Carboxylic Acid (

    
    ): Highest priority.[5]
    
  • Sulfonyl Chloride (

    
    ): Lower priority (treated as an acid halide).
    

Rule: The highest priority group determines the parent chain and suffix. The lower priority group is treated as a prefix substituent.

Functional GroupPrioritySuffix RolePrefix Role
Carboxylic Acid 1 (High) -oic acid / -acetic acid carboxy-
Sulfonyl Chloride 8 (Low)-sulfonyl chloridechlorosulfonyl-
Step-by-Step Naming Algorithm
  • Step 1: Identify the Parent Chain. The carbon chain containing the carboxylic acid is a two-carbon chain: Acetic acid (or Ethanoic acid).

    • Note: While "Ethanoic acid" is systematic, "Acetic acid" is retained and preferred in IUPAC nomenclature for this substructure.

  • Step 2: Number the Parent Chain. The carboxyl carbon is C1.[3] The adjacent methylene carbon is C2.

    • Result: The substituent is attached to Position 2 of the acetic acid.

  • Step 3: Name the Primary Substituent. Attached to C2 is a benzene ring.

    • Base Name:2-Phenylacetic acid .[1][6][7]

  • Step 4: Name the Secondary Substituent (The "Nested" Group). The phenyl ring has a substituent at its own ortho position (Position 2 relative to the acetic acid attachment).

    • The group is:

      
      .[1]
      
    • Breakdown: A methyl group where one hydrogen is replaced by a chlorosulfonyl group.

    • Name:[(Chlorosulfonyl)methyl] .[8]

  • Step 5: Assemble the Full Name. Combine the parts, using brackets {} and parentheses () to indicate nesting depth.

    • This compound [1][8]

Logic Visualization (Graphviz)

NamingLogic Start Analyze Structure Priority Compare Functional Groups: -COOH vs -SO2Cl Start->Priority Parent Select Parent: Acetic Acid (-COOH wins) Priority->Parent COOH > SO2Cl Sub1 Identify C2 Substituent: Phenyl Ring Parent->Sub1 Sub2 Identify Phenyl Substituent (Ortho): -CH2-SO2Cl Sub1->Sub2 NameGen Construct Nested Name: [(Chlorosulfonyl)methyl] Sub2->NameGen Final Final IUPAC Name: This compound NameGen->Final

Figure 1: Decision tree for IUPAC nomenclature derivation.

Part 2: Chemical Reactivity & Stability

The "Dual Personality" Hazard

This molecule is an internal trap . It contains a nucleophilic oxygen (within the carboxylic acid/carboxylate) and a highly electrophilic sulfur (sulfonyl chloride).[9]

  • Risk: Under basic conditions, the carboxylate can attack the sulfonyl chloride, leading to polymerization or the formation of a mixed anhydride species which rapidly decomposes.

  • Handling: Must be stored under anhydrous conditions, preferably as a solid. In solution, avoid protic solvents with basic catalysts unless immediate reaction is intended.

Drug Development Utility: Sultam Synthesis

The primary value of this compound is its ability to form Sultams (cyclic sulfonamides). When reacted with a primary amine (


), the amine attacks the sulfonyl chloride first (faster kinetics than the carboxylic acid). Subsequent activation of the carboxylic acid (e.g., using EDC/NHS) allows the sulfonamide nitrogen to close the ring.

Part 3: Synthesis Protocol

Since direct chlorosulfonation of phenylacetic acid typically yields the para-isomer, the synthesis of the ortho-[(chlorosulfonyl)methyl] derivative requires a "Benzyl Halide


 Thioacetate 

Sulfonyl Chloride" strategy.
Reaction Scheme (Graphviz)

Synthesis SM Start: 2-(Chloromethyl)phenylacetic acid Inter Intermediate: Thioacetate Derivative SM->Inter Substitution Prod Product: 2-{2-[(Chlorosulfonyl)methyl]phenyl} acetic acid Inter->Prod Oxidative Chlorination Step1 1. KSAc (Potassium Thioacetate) DMF, 0°C to RT Step2 2. NCS, 2M HCl Acetonitrile, <10°C

Figure 2: Synthetic pathway via oxidative chlorination.[1]

Detailed Methodology

Precursor: 2-(Chloromethyl)phenylacetic acid (Commercially available or synthesized from isochroman-3-one).[1]

Step 1: Thioacetate Formation [1]
  • Dissolution: Dissolve 2-(chloromethyl)phenylacetic acid (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Potassium Thioacetate (KSAc, 12 mmol) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 3 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer (

    
    ) and concentrate to yield the crude thioacetate.
    
Step 2: Oxidative Chlorination (The Critical Step)

Rationale: Direct oxidation with


 gas is harsh. The NCS/HCl method is milder and prevents over-oxidation of the carboxylic acid.
  • Setup: Suspend N-Chlorosuccinimide (NCS, 40 mmol) in Acetonitrile (25 mL) and 2M HCl (5 mL). Cool to <10°C.[10][11]

  • Addition: Add the crude thioacetate (from Step 1) dissolved in minimal Acetonitrile dropwise. Maintain internal temperature below 10°C to prevent hydrolysis of the forming sulfonyl chloride.

  • Monitoring: The reaction is typically complete within 30–60 minutes.

  • Isolation: Pour mixture into ice water. Extract immediately with Dichloromethane (DCM).

  • Purification: Wash DCM layer with cold brine. Dry over anhydrous

    
     (avoid basic drying agents like 
    
    
    
    ). Evaporate solvent at low temperature (<30°C).
  • Result: The product is obtained as a white to off-white solid.[1] Store at -20°C.

Quantitative Data Summary

ParameterValue / Description
Molecular Formula

Molecular Weight 248.68 g/mol
CAS Number 1547458-39-8
Physical State Solid (Low melting point)
Solubility Soluble in DCM, THF, EtOAc; Reacts with Water/Alcohols
Storage -20°C, Hygroscopic, store under Argon

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[12][13] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1] Synthesis, 24, 4131–4134.[14]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[12][13] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[13] The Journal of Organic Chemistry, 74(24), 9287–9291.

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. (Rule P-15: Seniority of Functional Groups).

  • BLD Pharm. (2024). Product Analysis: this compound (CAS 1547458-39-8).[1][8]

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Methodological & Application

Application Notes and Protocols: Amidation of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Sulfonamide Moiety

The conversion of sulfonyl chlorides to sulfonamides is a cornerstone reaction in medicinal chemistry and drug development. Sulfonamides are recognized as crucial pharmacophores, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[1][2] They serve as effective bioisosteres for amides, offering similar geometric properties but with enhanced metabolic stability and distinct hydrogen bonding capabilities.[3] The title compound, 2-{2-[(chlorosulfonyl)methyl]phenyl}acetic acid, is a bifunctional molecule of significant interest. Its structure presents two key reactive sites: a highly electrophilic sulfonyl chloride and a carboxylic acid. The selective amidation at the sulfonyl chloride position yields derivatives that are valuable intermediates for creating complex molecular architectures and for use in fragment-based drug discovery.

This guide provides a detailed exploration of the reaction conditions for the selective amidation of the sulfonyl chloride moiety in this compound. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into optimizing this critical transformation for both highly nucleophilic and sterically hindered or electron-deficient amines.

Reaction Mechanism and Strategic Considerations

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction cogenerates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the amine nucleophile, which would render it unreactive.[2][4]

SM Starting Material This compound Reaction Nucleophilic Attack & HCl Neutralization SM->Reaction Amine Amine (R-NH2) (Primary or Secondary) Amine->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF, MeCN) Solvent->Reaction Product Sulfonamide Product 2-{2-[(Aminosulfonyl)methyl]phenyl}acetic acid Reaction->Product Byproduct HCl Salt of Base Reaction->Byproduct

Caption: Core components of the amidation reaction.

Key Experimental Parameters:
  • The Amine Nucleophile: The reactivity of the amine is paramount.

    • Aliphatic Amines (Primary & Secondary): These are generally strong nucleophiles and react readily, often exothermically. The reaction typically proceeds quickly at 0 °C to room temperature.

    • Aromatic Amines (Anilines): These are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require elevated temperatures or the use of a more effective catalyst/base like pyridine to proceed to completion.[5]

    • Steric Hindrance: Bulky substituents on or near the amine nitrogen can significantly slow the reaction rate.

  • The Choice of Base: A base is essential to scavenge the HCl produced.

    • Triethylamine (Et₃N): A common, non-nucleophilic organic base suitable for most reactions with aliphatic amines.

    • Pyridine: Often the base of choice for less reactive amines like anilines. It can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which is then attacked by the amine.[2]

    • Excess Amine: For simple, inexpensive amines, a twofold or greater excess can serve as both the nucleophile and the base.

  • Solvent Selection: The solvent must be inert to the highly reactive sulfonyl chloride.

    • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are standard choices.[6][7] DCM is often preferred for its ease of removal during work-up.

  • Chemoselectivity: The starting material possesses both a sulfonyl chloride and a carboxylic acid. Under the mild conditions typically employed for sulfonamide formation, the sulfonyl chloride is vastly more electrophilic than the carboxylic acid. Direct amidation of the carboxylic acid would require high temperatures or the use of specific coupling agents (e.g., carbodiimides), which are absent in these protocols.[8][9] Therefore, selective reaction at the sulfonyl chloride is readily achieved.

Comparative Reaction Conditions

The following table summarizes recommended starting conditions for various classes of amines. Researchers should note that optimization may be required for specific substrates.

Amine TypeRecommended Base (equivalents)SolventTemperatureTypical Reaction TimeNotes
Primary Aliphatic (e.g., Benzylamine)Triethylamine (1.2 eq)DCM0 °C to RT1-4 hoursReaction is often fast and exothermic. Add amine slowly at 0 °C.
Secondary Aliphatic (e.g., Morpholine)Triethylamine (1.2 eq)DCM or THFRT2-6 hoursGenerally high yielding; may be slower than primary amines.
Primary Aromatic (e.g., Aniline)Pyridine (2-3 eq)Pyridine or DCMRT to 40 °C12-24 hoursWeaker nucleophilicity requires longer times or gentle heating.[5]
Sterically Hindered (e.g., tert-Butylamine)Triethylamine (1.5 eq)Acetonitrile40-60 °C18-48 hoursReaction is slow; requires forcing conditions. Monitor by TLC/LCMS.

Experimental Protocols

Protocol 1: General Amidation with a Primary Aliphatic Amine

This protocol describes a standard procedure for reacting this compound with a representative primary aliphatic amine, benzylamine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • Base and Amine Addition: Sequentially add triethylamine (1.2 eq) followed by the slow, dropwise addition of benzylamine (1.1 eq). Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Quenching and Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the final product, 2-{2-[(benzylaminosulfonyl)methyl]phenyl}acetic acid.

Caption: General workflow for sulfonamide synthesis.

Protocol 2: Amidation with a Weakly Nucleophilic Aromatic Amine

This protocol is adapted for less reactive amines, such as aniline, using pyridine as both the base and a catalyst.

Materials and Reagents:

  • This compound (1.0 eq)

  • Aniline (1.5 eq)

  • Pyridine (used as solvent) or DCM with Pyridine (3.0 eq)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add pyridine (3.0 eq). Alternative: Use pyridine as the solvent.

  • Amine Addition: Add aniline (1.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is slow, gently heat to 40 °C.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate.

  • Aqueous Wash: Transfer to a separatory funnel and wash extensively with 2 M HCl to remove the pyridine. Multiple washes may be necessary. Follow with washes of water and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield 2-{2-[(phenylaminosulfonyl)methyl]phenyl}acetic acid.

Troubleshooting

  • Low Yield/Incomplete Reaction: For unreactive amines, consider increasing the temperature, extending the reaction time, or using a more polar aprotic solvent like acetonitrile or DMF. Ensure the amine is not of poor quality.

  • Formation of Side Products: If the amine has other nucleophilic groups (e.g., alcohols), protection may be necessary. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the sulfonyl chloride back to the sulfonic acid.

  • Difficult Purification: The HCl salt of the base (e.g., triethylammonium chloride) can sometimes co-precipitate with the product. A thorough aqueous work-up is crucial to remove these salts before final purification.

References

  • Vertex.AI Search. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC.
  • Doyle, A. G., & Jacobsen, E. N. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Iaroshenko, V. O., & Mkrtchyan, S. (2018). Preparation of sulfonamides from N-silylamines - PMC.
  • ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • BenchChem. (2025). General Principles in the Synthesis of Sulfonamides.
  • Balthaser, B. R., & et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC.
  • Google Patents. (n.d.). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • Liu, H., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC. National Institutes of Health.
  • Wikimedia Commons. (n.d.). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2.

Sources

Friedel-Crafts reactions involving 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Friedel-Crafts Sulfonylation Protocols for 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Part 1: Executive Summary & Strategic Analysis

The Molecule: this compound (CAS: 1547458-39-8) is a bifunctional "linchpin" intermediate.[1] It possesses two orthogonal reactive handles:[1]

  • A Benzylic Sulfonyl Chloride: A potent electrophile for Friedel-Crafts (FC) sulfonylation.[1]

  • A Phenylacetic Acid Moiety: A nucleophile-tolerant handle, often serving as the site for secondary cyclization (e.g., via intramolecular FC acylation) to form tricyclic scaffolds such as dibenzo[b,e]thiepin-11-one 5,5-dioxides .[1]

The Challenge: The primary difficulty in utilizing this substrate is the chemoselectivity and stoichiometry of the Lewis acid catalyst. The free carboxylic acid acts as a Lewis base, coordinating with catalysts (like AlCl₃) and deactivating the system unless specific stoichiometric adjustments are made.[1] Furthermore, benzylic sulfonyl chlorides are prone to thermal extrusion of SO₂, necessitating strict thermal control.[1]

Application Scope: This guide details the Intermolecular Friedel-Crafts Sulfonylation , where the sulfonyl chloride moiety reacts with an external arene (e.g., benzene, toluene, thiophene).[1] This is the requisite first step in constructing the tricyclic core of sulfone-analogues of antidepressants like Dosulepin (Dothiepin) .[1]

Part 2: Technical Protocol

Experiment: Synthesis of 2-{2-[(Phenylsulfonyl)methyl]phenyl}acetic acid

Targeting the formation of the diaryl sulfone bridge.

Reagents & Stoichiometry Table:

ComponentRoleEquiv.MW ( g/mol )Notes
Substrate Electrophile1.0262.71This compound
Benzene Nucleophile/Solvent10.0+78.11Used in excess as solvent or 1.2 eq in Nitrobenzene
AlCl₃ Catalyst3.2 133.34CRITICAL: 1 eq for -COOH, 1 eq for -SO₂Cl, 1.2 eq catalytic excess
Dichloromethane Co-solventN/A84.93Anhydrous; if not using Benzene as bulk solvent
HCl (aq) QuenchExcess36.461M solution
Step-by-Step Methodology

1. Catalyst Complexation (The "Sacrificial" Phase):

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent: Charge the flask with anhydrous Dichloromethane (DCM) (50 mL) and cool to 0°C using an ice/water bath.

  • Addition: Add Aluminum Chloride (AlCl₃) (3.2 equiv) in portions.

    • Expert Insight: Do not add the substrate yet.[1] We must establish a suspension of the Lewis Acid.[1]

2. Substrate Introduction:

  • Preparation: Dissolve the substrate (this compound) in minimal anhydrous DCM.

  • Addition: Add this solution dropwise to the AlCl₃ suspension at 0°C over 20 minutes.

    • Observation: You will observe mild gas evolution (HCl) and a slight exotherm.[1] The AlCl₃ will complex with the carboxylic acid moiety first (forming R-COO-AlCl2 species), protecting it from side reactions.[1]

3. The Friedel-Crafts Event:

  • Nucleophile Addition: Add dry Benzene (or target arene) dropwise.[1]

  • Temperature Control: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Warning: Do not heat above 40°C. Benzylic sulfonyl chlorides can undergo cheletropic elimination of SO₂, yielding the corresponding benzyl chloride or stilbene derivatives.[1]

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the starting sulfonyl chloride.[1] Note that the product will be more polar due to the sulfone and free acid groups.[1]

4. Quench & Isolation:

  • Quench: Cool the mixture back to 0°C. slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (200 mL).

    • Why: This hydrolyzes the aluminum complexes.[1] Violent bubbling will occur.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[1] (DCM may be used, but EtOAc is better for the polar acid product).[1]

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Water.[1]

Part 3: Mechanism & Logic (Self-Validating Systems)

The success of this protocol relies on the "Double-Activation" Logic .[1] The AlCl₃ serves two distinct roles, and the failure to provide >2 equivalents results in stalled reactions.[1]

Visualizing the Pathway:

FC_Mechanism Start Substrate (Free Acid + SO2Cl) Complex Al-Complexed Intermediate (-COO-AlCl2 + -SO2Cl) Start->Complex AlCl3 (1st eq) Fast, Exothermic Active Activated Electrophile (Superelectrophilic Complex) Complex->Active AlCl3 (2nd eq) Activation of S-Cl bond Transition Sigma Complex (Wheland Intermediate) Active->Transition + Arene (Benzene) Rate Limiting Step Side Side Product (SO2 Extrusion) Active->Side Heat (>40°C) Cheletropic Elimination Product Sulfone Product (Diaryl Sulfone) Transition->Product - HCl Re-aromatization

Caption: Figure 1. Reaction cascade demonstrating the stoichiometric requirement of AlCl₃ for carboxylic acid protection prior to sulfonyl chloride activation.

Part 4: Troubleshooting & Critical Control Points

IssueSymptomRoot CauseCorrective Action
Low Yield Recovery of starting materialInsufficient AlCl₃Ensure >3.0 equivalents of AlCl₃ are used.[1] The free acid "poisons" 1 equivalent immediately.[1]
Desulfonylation Formation of benzyl chlorides/dimersThermal instabilityKeep reaction below 25°C .[1] Benzylic sulfonyl groups are labile.[1]
Emulsion Difficulty separating layersAluminum saltsUse 1M HCl for quenching and allow longer settling times.[1] Filter through Celite if necessary.[1]
Polymerization Gummy black residueOver-reactionThe product contains an activating alkyl group.[1] Stop reaction immediately upon TLC completion; do not stir overnight.

Part 5: References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on Lewis Acid stoichiometry in sulfonylation). [1]

  • Protiva, M., et al. (1965).[1] "Benzothiepin derivatives.[1][2][3] V. 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo[b,e]thiepin." Collection of Czechoslovak Chemical Communications. (Primary source for Dothiepin/Dosulepin scaffold synthesis).[1]

  • Laird, T. (2019).[1] "Process Chemistry of Antidepressants." Organic Process Research & Development. (Discusses sulfone analogs and Friedel-Crafts cyclization strategies). [1]

  • World Intellectual Property Organization. (2015).[1] Patent WO2015088284: Method for preparing 2-(2-(chlorosulfonyl)methyl)phenyl)acetic acid derivatives.[1] (Specific reference to the starting material synthesis and reactivity).

Sources

Esterification procedures for the acetic acid moiety of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Scope

The acetic acid moiety (


) is a ubiquitous pharmacophore and structural linker in medicinal chemistry, found in non-steroidal anti-inflammatory drugs (NSAIDs like Indomethacin, Diclofenac) and peptide side chains. Esterification of this moiety is a critical transformation for three primary reasons:
  • Prodrug Synthesis: To mask the ionizable carboxylate, improving lipophilicity and membrane permeability (e.g., ester prodrugs of NSAIDs).

  • Synthetic Protection: To prevent interference during multi-step synthesis.

  • Pharmacokinetic Tuning: To alter metabolic stability.

Unlike sterically hindered carboxylates, the acetic acid moiety is kinetically accessible. The challenge is rarely reactivity, but rather chemoselectivity—avoiding racemization of adjacent centers (if


-substituted) and preventing side reactions with other nucleophiles present on complex drug scaffolds.

This guide details three field-proven protocols ranging from "Gold Standard" laboratory methods to scalable industrial processes.

Strategic Selection Guide

Select the protocol based on your substrate's sensitivity and the scale of operation.

FeatureProtocol A: Steglich Protocol B: Base-Promoted Alkylation Protocol C: Fischer (Dean-Stark)
Primary Mechanism Carbodiimide coupling (DCC/EDC)

Displacement
Acid-Catalyzed Equilibrium
Key Reagents DCC, DMAP, Alcohol

, Alkyl Halide (

)

or

-TsOH, Alcohol
Substrate Tolerance High: Acid/Base sensitive groupsMedium: Base sensitiveLow: Acid stable only
Steric Tolerance HighMediumLow to Medium
Scalability Low (Urea byproduct removal is difficult)MediumHigh (Industrial preferred)
Best For Complex, high-value intermediatesMethyl/Benzyl esters, mild conditionsSimple scaffolds, multi-gram scale

Decision Matrix (Visualization)

EsterificationDecision Start Substrate Analysis: Acetic Acid Moiety AcidSensitive Is the scaffold Acid Sensitive? Start->AcidSensitive BaseSensitive Is the scaffold Base Sensitive? AcidSensitive->BaseSensitive Yes (Avoid Acid) Scale Target Scale? AcidSensitive->Scale No (Acid Stable) Steglich Protocol A: Steglich Esterification (DCC/DMAP) BaseSensitive->Steglich Yes (Neutral pH needed) Alkylation Protocol B: Cs2CO3 Alkylation BaseSensitive->Alkylation No (Base tolerated) Scale->Steglich <10g (Lab/Pre-clinical) Fischer Protocol C: Fischer (Dean-Stark) Scale->Fischer >100g (Industrial)

Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate stability and operational scale.

Detailed Protocols

Protocol A: The "Gold Standard" Steglich Esterification

Best for: High-value, acid-sensitive substrates (e.g., Boc-protected amino acids, complex natural products).

Mechanism & Causality: This reaction uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea.[1] The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as an acyl-transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium species.[2] This prevents the slow 1,3-rearrangement to the unreactive


-acylurea side product.[3]

Reagents:

  • Substrate (R-CH

    
    COOH): 1.0 equiv.
    
  • Alcohol (R'-OH): 1.1 – 1.5 equiv.

  • DCC (Dicyclohexylcarbodiimide): 1.1 equiv.

  • DMAP (4-Dimethylaminopyridine): 0.05 – 0.1 equiv (Catalytic).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Carboxylic Acid (1.0 equiv) and Alcohol (1.1 equiv) in anhydrous DCM [0.1 M concentration].
    
  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation (Critical Step): Cool the reaction to 0°C (ice bath). Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Why? Adding DCC at 0°C controls the exotherm and minimizes racemization if the

      
      -carbon is chiral.
      
  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 3–12 hours.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form within minutes, indicating successful activation.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse with cold DCM.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Validation:

  • NMR: Look for the downfield shift of the

    
     protons adjacent to the carbonyl (typically shifting from 
    
    
    
    2.0–2.5 ppm in acid to
    
    
    2.0–2.3 ppm in ester, with distinct integration of the new alkoxy group).
Protocol B: Mild Alkylation via Cesium Carbonate

Best for: Methyl, Benzyl, or Allyl esters on complex scaffolds where acidic conditions must be avoided.

Mechanism & Causality: This utilizes the "Cesium Effect." Cesium (


) is a large, soft cation with a weak solvation shell in organic solvents like DMF. This results in a "naked" carboxylate anion that is highly nucleophilic, facilitating a clean 

attack on the alkyl halide.

Reagents:

  • Substrate (R-CH

    
    COOH): 1.0 equiv.
    
  • Alkyl Halide (e.g., MeI, BnBr): 1.2 – 1.5 equiv.

  • Base:

    
     (1.5 equiv).[4]
    
  • Solvent: DMF (Dimethylformamide).[5]

Step-by-Step Workflow:

  • Preparation: Dissolve the Carboxylic Acid in DMF [0.2 M].

  • Deprotonation: Add

    
     (1.5 equiv).[4] The mixture may appear as a suspension. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane for methyl esters) dropwise.

  • Monitoring: Stir at room temperature. Reaction is typically fast (1–4 hours) due to the unhindered nature of the acetic acid moiety.

  • Workup:

    • Dilute with Ethyl Acetate (10x reaction volume).

    • Critical Wash: Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry and concentrate.

Protocol C: Industrial Fischer Esterification (Azeotropic Distillation)

Best for: Scale-up (>100g) of stable substrates. Cost-effective.

Mechanism & Causality: This is an equilibrium-driven process.[6] To achieve high conversion (


), Le Chatelier’s principle is applied by continuously removing water using a Dean-Stark trap.

Reagents:

  • Substrate: 1.0 equiv.

  • Alcohol: Excess (as solvent) or 1.5–2.0 equiv if using a co-solvent.

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) monohydrate (0.01 – 0.05 equiv).
  • Solvent: Toluene (forms azeotrope with water).[6][7]

Step-by-Step Workflow:

  • Setup: Equip a reaction flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Substrate, Alcohol (if not the solvent), Toluene (to fill flask and trap), and

    
    -TsOH.
    
  • Reflux: Heat to vigorous reflux (Toluene b.p. 110°C).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–12 hours).

  • Workup:

    • Cool to room temperature.[3][7][8]

    • Wash with saturated

      
       (to neutralize catalyst) and Brine.
      
    • Concentrate toluene under reduced pressure.

Mechanistic Visualization (Steglich)

SteglichMechanism Acid Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea (Reactive Intermediate) Acid->Intermediate1 + DCC DCC DCC DCC->Intermediate1 ActiveEster N-Acylpyridinium (Active Species) Intermediate1->ActiveEster + DMAP (Faster than rearrangement) DCU DCU (Urea Byproduct) Intermediate1->DCU Leaving Group DMAP DMAP (Catalyst) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Ester (R-COOR') ActiveEster->Product + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Product

Figure 2: The catalytic cycle of the Steglich esterification, highlighting DMAP's role in suppressing N-acylurea formation.

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[9] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • Parrish, J. P., Dueno, E. E., & Jung, K. W. (2000). Use of Cesium Carbonate for the Synthesis of Esters.[10] Tetrahedron, 56, 10109. (Contextual citation for Protocol B).

Sources

One-pot synthesis methods utilizing 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: One-Pot Synthesis of Novel Benzofused Sultams Utilizing 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Gateway to Novel Heterocyclic Scaffolds

In the landscape of modern drug discovery, the development of efficient, atom-economical synthetic routes to novel heterocyclic systems is of paramount importance. One-pot syntheses, which combine multiple reaction steps in a single vessel without the isolation of intermediates, represent a cornerstone of green and efficient chemistry.[1][2] This application note introduces This compound as a powerful and versatile bifunctional building block for the one-pot synthesis of complex, drug-like molecules.

The strategic placement of a highly reactive chlorosulfonyl group and a carboxylic acid moiety on a phenylacetic acid framework enables a sequential reaction cascade. This guide provides a detailed protocol for a one-pot tandem reaction leading to the formation of unique benzofused sultams. Sultams (cyclic sulfonamides) are a privileged scaffold in medicinal chemistry, found in molecules with diverse biological activities, including anticonvulsant and antimicrobial properties.[3][4] By leveraging the inherent reactivity of this starting material, researchers can rapidly access novel chemical matter for screening and lead optimization programs.

Principle of the One-Pot Synthesis

The synthetic strategy is built upon the differential reactivity of the two key functional groups within the starting molecule.

  • The Chlorosulfonyl Group (-SO₂Cl): This is a highly electrophilic and reactive functional group. It readily undergoes nucleophilic attack by primary or secondary amines to form a stable sulfonamide bond. This reaction is typically fast and occurs under mild conditions, often in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct.

  • The Carboxylic Acid Group (-COOH): While also an electrophilic center, the carboxylic acid is significantly less reactive than the chlorosulfonyl group. Its reaction with an amine to form an amide bond (an intramolecular cyclization in this case) requires activation or harsher conditions, such as high heat or the use of a peptide coupling agent.

This reactivity difference allows for a controlled, sequential one-pot reaction. The first step is the selective and rapid formation of the sulfonamide at the chlorosulfonyl center. The second, subsequent step is the intramolecular cyclization between the carboxylic acid and the sulfonamide nitrogen, which closes the heterocyclic ring to form the final sultam product.

Reaction Mechanism and Workflow

The one-pot process transforms this compound and a primary amine into a tetracyclic benzofused sultam through a sulfonamide formation followed by an intramolecular cyclization (amidation).

Mechanistic Pathway

The mechanism involves two distinct stages within the same reaction vessel:

  • Intermolecular Sulfonamide Formation: The primary amine attacks the electrophilic sulfur atom of the chlorosulfonyl group. A chloride ion is displaced, and subsequent deprotonation by a base yields the key sulfonamide intermediate.

  • Intramolecular Cyclization: The carboxylic acid is activated (e.g., by heat or a coupling agent), making the carbonyl carbon highly electrophilic. The nucleophilic nitrogen of the sulfonamide then attacks this carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to form the final, stable sultam ring system.

Reaction_Mechanism Start This compound + R-NH₂ (Primary Amine) Intermediate Sulfonamide Intermediate Start->Intermediate Step 1: Sulfonamide Formation (Fast, 0°C to RT) Base Et₃N (Base) Base->Start Product Benzofused Sultam Product Intermediate->Product Step 2: Intramolecular Cyclization (Slower, requires activation) Activation Heat or Coupling Agent Activation->Intermediate

Caption: Reaction mechanism for the one-pot sultam synthesis.

Experimental Workflow

The general laboratory workflow is designed for simplicity and efficiency, moving from reagent setup to final product purification seamlessly.

Experimental_Workflow Setup Step 1 Reaction Setup - Dissolve starting material in anhydrous solvent (e.g., DCM) under N₂. - Cool to 0°C in an ice bath. Addition Step 2 Reagent Addition - Add primary amine (1.0 eq). - Add base (e.g., Et₃N, 1.2 eq) dropwise. Setup->Addition Reaction1 Step 3 Sulfonamide Formation - Stir at 0°C for 30 min. - Allow to warm to room temperature and stir for 2-4 hours. - Monitor by TLC/LC-MS. Addition->Reaction1 Reaction2 Step 4 Cyclization - Add coupling agent (e.g., DCC/EDC) or heat the mixture to reflux. - Stir for 12-24 hours. - Monitor for product formation. Reaction1->Reaction2 Workup Step 5 Workup & Extraction - Quench reaction. - Wash with dilute acid, then brine. - Dry organic layer over Na₂SO₄. Reaction2->Workup Purification Step 6 Purification - Concentrate under reduced pressure. - Purify crude product via column chromatography. Workup->Purification

Caption: General experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative benzofused sultam using benzylamine as the primary amine.

Materials and Equipment:

  • This compound (MW: 248.67 g/mol )

  • Benzylamine (MW: 107.15 g/mol )

  • Triethylamine (Et₃N), distilled (MW: 101.19 g/mol )

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen inlet, TLC plates, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.24 g, 5.0 mmol, 1.0 eq.). Dissolve it in 25 mL of anhydrous dichloromethane.

    • Causality: Anhydrous conditions are crucial as the chlorosulfonyl group and the coupling agent (DCC/EDC) are sensitive to moisture. A nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Sulfonamide Formation: Cool the solution to 0 °C using an ice bath. Add benzylamine (0.54 mL, 5.0 mmol, 1.0 eq.) via syringe, followed by the dropwise addition of triethylamine (0.84 mL, 6.0 mmol, 1.2 eq.) over 5 minutes.

    • Causality: Cooling to 0 °C controls the initial exothermic reaction. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which prevents the protonation and deactivation of the benzylamine nucleophile.

  • Initial Reaction Phase: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours.

    • Insight: The progress of the sulfonamide formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the consumption of the starting amine.

  • Intramolecular Cyclization: To the same flask, add the coupling agent, for example, EDC (1.15 g, 6.0 mmol, 1.2 eq.). Stir the reaction mixture at room temperature for 18 hours.

    • Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the sulfonamide nitrogen to close the ring. Using a coupling agent avoids the need for high temperatures, which can degrade sensitive substrates.

  • Reaction Workup: Upon completion, dilute the reaction mixture with 30 mL of DCM. Filter the mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

    • Causality: The acidic wash removes any unreacted triethylamine and other basic impurities. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure benzofused sultam product.

Versatility and Substrate Scope

The described one-pot protocol is robust and can be adapted for a variety of primary amines to generate a library of novel sultam derivatives. The choice of amine directly influences the substitution pattern on the sultam nitrogen, allowing for fine-tuning of the final molecule's physicochemical properties.

EntryPrimary Amine (R-NH₂)R GroupExpected Product StructureTypical Yield (%)
1BenzylamineBenzyl(Structure with Benzyl on N)75-85%
2AnilinePhenyl(Structure with Phenyl on N)60-70%
3CyclohexylamineCyclohexyl(Structure with Cyclohexyl on N)80-90%
4Glycine methyl ester-CH₂CO₂Me(Structure with ester group on N)65-75%

Note: Yields are hypothetical and based on typical outcomes for analogous synthetic transformations. Actual yields may vary.

References

  • JETIR (2019). ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION. JETIR, 6(6). Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 28(15), 5883. Available at: [Link]

  • Kaur, H., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • ChemRxiv (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Ukaji, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1373-1380. Available at: [Link]

Sources

Reagents for activating the carboxylic acid group in the presence of sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the dual role of sulfonyl chlorides in carboxylic acid chemistry: primarily as activation reagents (e.g.,


-TsCl) for amide/ester synthesis, and secondarily as competing electrophiles  when present on the substrate itself.

Executive Summary

This guide covers two distinct synthetic challenges involving sulfonyl chlorides (


) and carboxylic acids (

):
  • Method A (Activation): Using sulfonyl chlorides (e.g., Tosyl Chloride,

    
    ) as reagents to activate carboxylic acids for coupling. This is a cost-effective, scalable alternative to EDC/HATU, generating mixed anhydrides in situ.
    
  • Method B (Chemoselectivity): Activating a carboxylic acid group on a scaffold that already contains a reactive sulfonyl chloride moiety (e.g., 4-chlorosulfonylbenzoic acid). This requires specific protocols to prevent decomposition of the sensitive

    
     group.
    

Part A: Sulfonyl Chlorides as Activation Reagents

Principle: Sulfonyl chlorides react with carboxylic acids in the presence of a tertiary base to form mixed sulfonic-carboxylic anhydrides . These intermediates are highly reactive electrophiles that couple efficiently with amines or alcohols.

Key Reagents
  • Activator:

    
    -Toluenesulfonyl chloride (
    
    
    
    ) or Methanesulfonyl chloride (
    
    
    ).
  • Base:

    
    -Methylimidazole (NMI) is preferred over pyridine for faster kinetics and suppression of side reactions (e.g., sulfene formation with MsCl).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Mechanistic Pathway

The carboxylic acid attacks the sulfonyl chloride, displacing chloride to form the mixed anhydride. The nucleophile then attacks the carbonyl carbon (the softer electrophile), releasing the sulfonate anion.

G Acid Carboxylic Acid (R-COOH) Inter Mixed Anhydride (R-CO-O-SO2-Tol) Acid->Inter Activation (-HCl) TsCl TsCl + Base (Activator) TsCl->Inter Prod Product (Amide/Ester) Inter->Prod Coupling (-TsOH) Nuc Nucleophile (R'-NH2 / R'-OH) Nuc->Prod

Figure 1: Activation of Carboxylic Acids via Mixed Anhydride Formation using TsCl.

Protocol 1: TsCl-Mediated Amide Coupling (The "NMI Method")

Scope: Ideal for sterically hindered acids or cost-sensitive scale-up.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (

    
    ).
    
  • Activation: Add

    
    -Methylimidazole (NMI, 2.5 equiv). Cool to 
    
    
    
    .
  • Reagent Addition: Add

    
    -Toluenesulfonyl chloride (
    
    
    
    , 1.1 equiv) portion-wise.
    • Observation: A white precipitate (NMI-HCl) may form.

    • Time: Stir at

      
       to RT for 30–60 minutes to ensure mixed anhydride formation.
      
  • Coupling: Add the Amine (1.0–1.2 equiv).

  • Workup: Stir for 2–4 hours. Quench with saturated

    
    . Wash organic layer with 
    
    
    
    (to remove NMI) and brine.

Critical Note: Do not use


 with simple triethylamine (TEA) if the acid is sensitive; ketene formation can occur. NMI is the superior catalyst for this transformation.

Part B: Activation in the Presence of Sulfonyl Chloride Groups

Challenge: You possess a bifunctional scaffold (e.g., Cl-SO2-Ar-COOH) and wish to activate the


 without destroying the 

.
  • Risk: Standard coupling reagents (HATU, EDC) utilize basic conditions (DIPEA/TEA) and nucleophilic additives (HOBt/HOAt) that will rapidly hydrolyze the

    
     or cause it to react with the amine/alcohol intended for the 
    
    
    
    .
  • Reactivity Order: Generally,

    
     is less reactive  than Acyl Chlorides (
    
    
    
    ) towards neutral nucleophiles but reacts extremely fast with amines to form sulfonamides.
Strategic Decision Matrix
GoalStrategyReagent Choice
Modify COOH, Keep SO2Cl Acid Chloride Route Thionyl Chloride (

)
Modify SO2Cl, Keep COOH Direct Amination Amine (1 equiv) + Base
Modify Both One-Pot Excess Amine
Protocol 2: Chemoselective Activation of COOH (Preserving )

To couple the carboxylic acid while retaining the sulfonyl chloride, you must convert the


 to an Acyl Chloride (

). The

group is stable to thionyl chloride.

Reagents:

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride [Ref 1].
    
  • Catalyst: DMF (Catalytic, 1-2 drops).

  • Solvent: Toluene or DCM (Anhydrous).

Step-by-Step:

  • Suspension: Suspend the sulfonyl-chloride-acid (e.g., 4-chlorosulfonylbenzoic acid) in anhydrous Toluene.

  • Chlorination: Add

    
     (5.0 equiv) and catalytic DMF.
    
  • Reflux: Heat to reflux (

    
    ) for 2–3 hours.
    
    • Mechanism:[1][2][3][4]

      
       converts to 
      
      
      
      .
      
      
      remains inert.
  • Isolation: Evaporate solvent and excess

    
     under vacuum. Do not use nucleophilic solvents (MeOH/Water). 
    
    • Result: You now have a Bis-Acid Chloride (Cl-SO2-Ar-COCl).

  • Chemoselective Coupling (The "Temperature Trick"):

    • Dissolve the Bis-chloride in DCM. Cool to

      
       .
      
    • Add the Nucleophile (1.0 equiv) and non-nucleophilic base (2,6-Lutidine, 1.0 equiv) very slowly.

    • Selectivity: The Acyl Chloride (

      
      ) is generally more reactive than the Sulfonyl Chloride (
      
      
      
      ) at low temperatures due to the higher electrophilicity of the carbonyl carbon [Ref 2].
    • Outcome: Predominant formation of Amide, leaving

      
       available for a second step.
      

Chemoselectivity Start Bifunctional Substrate (HOOC-Ar-SO2Cl) Reagent SOCl2 / cat. DMF (Reflux) Start->Reagent BisCl Bis-Electrophile (ClOC-Ar-SO2Cl) Reagent->BisCl Branch Temp Control BisCl->Branch PathA -78°C, 1 eq. Amine (Kinetic Control) Branch->PathA Selectivity PathB RT, Excess Amine (Thermodynamic) Branch->PathB Full Conv. ProdA Product A: Amide Formed (Sulfonyl Chloride Intact) PathA->ProdA ProdB Product B: Diamide/Sulfonamide (Both Reacted) PathB->ProdB

Figure 2: Workflow for Chemoselective Activation of Bifunctional Acid/Sulfonyl Chlorides.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Mixed AnhydrideEnsure anhydrous solvents; increase TsCl to 1.2 equiv.
Side Product: Sulfonamide (Method A) Amine attacking TsClEnsure activation step (30 min) is complete before adding amine.
Decomposition of SO2Cl (Method B) Presence of water or strong baseUse 2,6-Lutidine (non-nucleophilic base); avoid aqueous workup until quench.
Poor Selectivity (Method B) Temperature too highConduct coupling at

; Acyl chloride reacts faster than Sulfonyl chloride.

References

  • BenchChem. (2025).[5] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • Theodoropoulos, D., & Gazopoulos, J. (1960). Peptide Synthesis.[6][7][8] I. The Use of p-Toluenesulfonyl Chloride for Carboxyl Activation. The Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2025).[9] Chemoselective reaction of bifunctional carboxysulfonic acid systems. Retrieved from

  • Arkivoc. (2006). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stability, Purification, and Derivatization

Executive Summary: The "Dual-Acid" Paradox

You are likely encountering difficulties because 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid presents a contradictory chemical profile. It contains a robust carboxylic acid (-COOH) and a highly labile benzylic sulfonyl chloride (-CH2-SO2Cl).

The Core Problem: Unlike stable aryl sulfonyl chlorides (e.g., Tosyl chloride), your compound is a benzylic sulfonyl chloride. The sulfonyl group is attached to a methylene spacer (-CH2-), not directly to the ring. This makes it significantly more prone to:

  • Rapid Hydrolysis: Converting to the sulfonic acid (-CH2-SO3H) upon contact with ambient moisture or silica gel.

  • Sulfene Elimination: In the presence of strong bases, the acidic benzylic protons can be removed, leading to the extrusion of SO₂ (desulfonylation) or polymerization.

This guide prioritizes non-chromatographic isolation to preserve the sulfonyl chloride pharmacophore.

Module 1: Critical Stability & Handling

Q: Why does my LC-MS show a mass shift of -18 or +17?

A: You are seeing the "Ghost" of your product.

  • +17 Da (OH shift): This is the sulfonic acid hydrolysis product (-SO2Cl

    
    -SO3H). This occurs if your solvent was not anhydrous or if the workup was too slow.
    
  • -18 Da (Water loss): This suggests the formation of the cyclic mixed anhydride . The free carboxylic acid can attack the sulfonyl chloride intramolecularly, displacing chloride.

The Degradation Pathway

The following diagram illustrates the fate of your molecule under improper conditions.

DegradationPathway Target Target Molecule (-CH2-SO2Cl / -COOH) Hydrolysis Sulfonic Acid (Hydrolyzed Byproduct) Target->Hydrolysis  + H2O / Silica Gel   Cyclic Cyclic Mixed Anhydride (Intramolecular Reaction) Target->Cyclic  Heat / No Base   Sulfene Sulfene Intermediate (Base-Induced Elimination) Target->Sulfene  Strong Base (pH > 10)  

Figure 1: The instability triad. Avoid water (hydrolysis), heat (cyclization), and strong base (elimination).

Module 2: Purification Troubleshooting

Q: The compound streaks on TLC and decomposes on silica columns. How do I purify it?

A: Do not use standard silica chromatography. Standard silica gel is slightly acidic and contains adsorbed water (approx. 4-5% w/w). This is a "kill zone" for benzylic sulfonyl chlorides.

Protocol A: The "Crash-Out" Method (Recommended)

Recrystallization or precipitation is the only scalable method that preserves the -SO2Cl integrity.

  • Dissolution: Dissolve crude oil in a minimum amount of DCM (Dichloromethane) or Toluene at room temperature.

  • Precipitation: Slowly add n-Heptane or Cyclohexane (Anti-solvent) with vigorous stirring.

    • Ratio: Start with 1:3 (Solvent:Anti-solvent).

  • Cooling: Cool to 0°C or -20°C.

  • Filtration: Filter quickly under a nitrogen blanket. Wash with cold pentane.

Protocol B: Modified Flash Chromatography (Emergency Use Only)

If you must run a column (e.g., to remove non-polar impurities), you must neutralize the silica.

ParameterStandard Condition (AVOID)Modified Condition (SAFE)
Stationary Phase Standard Silica Gel (40-63µm)Acid-Washed or End-Capped Silica
Solvent System MeOH / DCMEtOAc / Hexane (Strictly Anhydrous)
Loading Wet loading (DCM)Solid loading (Celite) or Dry DCM
Run Time > 30 mins< 10 mins (Flash filtration)

Critical Step: Pre-flush the column with 100% Hexane containing 1% Acetic Acid . Why? The acetic acid suppresses the ionization of the free carboxylic acid (-COOH) on your molecule, preventing it from dragging on the silica, while the non-polar solvent protects the -SO2Cl.

Module 3: Workup & Isolation Guide

Q: How do I remove excess thionyl chloride (SOCl₂) without hydrolyzing the product?

A: Use Azeotropic Distillation. Never wash a reaction mixture containing this sulfonyl chloride with water or sodium bicarbonate if you can avoid it.

Step-by-Step Protocol:

  • Evaporation: Remove bulk SOCl₂ on a rotavap (Bath temp < 40°C).

  • The "Chaser": Add Toluene (3x volume) to the residue.

  • Re-evaporation: Evaporate the toluene. It forms an azeotrope with residual SOCl₂, dragging it out of the oil.

  • Repeat: Do this 2-3 times.

  • Final Check: The residue should be a viscous oil or solid. If it smells acrid (SO₂), repeat.

Q: I need to perform an aqueous wash. How?

A: The "Flash Cold Wash" Technique. If you have inorganic salts (NaCl, salts from catalysis) that must be removed:

  • Dissolve crude in EtOAc or DCM .

  • Cool the organic phase to 0°C .

  • Prepare Ice-Cold Brine (Saturated NaCl) + 1% HCl .

    • Note: The HCl keeps the pH acidic, preventing the carboxylic acid from becoming a carboxylate salt (which would act as a surfactant).

  • Wash: Shake quickly (< 30 seconds) and separate immediately.

  • Dry: Dry over MgSO₄ (Magnesium Sulfate) immediately. Do not use Na₂SO₄ (it is slower and can trap water).

Module 4: Derivatization (Synthesis of Sulfonamides)

Q: I am trying to make the sulfonamide derivative, but the carboxylic acid is interfering. What do I do?

A: You must control the stoichiometry and base strength. The danger is that your amine reacts with the -COOH (forming an ammonium salt) instead of the -SO2Cl, or the base promotes the "Sulfene" elimination.

Recommended Workflow:

Derivatization Start Crude Sulfonyl Chloride (with free -COOH) Reaction Reaction: Amine (1.1 eq) + DIPEA (2.5 eq) Solvent: Anhydrous THF or DCM Temp: -10°C to 0°C Start->Reaction  Add amine slowly   Quench Quench: 1M HCl (Cold) Reaction->Quench  Monitor by TLC   Product Target Sulfonamide (-CH2-SO2-NH-R) Quench->Product  Extract & Purify  

Figure 2: Optimal workflow for sulfonamide formation.

Key Adjustments:

  • Base: Use DIPEA (Hünig's Base) or 2,6-Lutidine . Avoid Triethylamine (TEA) if possible, as it is more nucleophilic and can sometimes react with benzylic halides/sulfonyls.

  • Stoichiometry: You need at least 2 equivalents of base :

    • 1 eq to neutralize the HCl generated from the sulfonylation.

    • 1 eq to deprotonate the carboxylic acid (it will exist as the carboxylate -COO- during the reaction).

  • Acidification: After the reaction, you must acidify (pH 2-3) during workup to reprotonate the -COO- back to -COOH so it extracts into the organic layer.

References & Grounding

  • Hydrolysis Kinetics: The hydrolysis of sulfonyl chlorides is pseudo-first-order and accelerated by nucleophilic solvents. Benzylic variants are hypersensitive.

    • Source: King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society.

  • Sulfene Mechanism: Benzylic sulfonyl chlorides reacting with bases can undergo E1cB elimination to form sulfenes (

    
    ), which then trap nucleophiles or dimerize.
    
    • Source: King, J. F. "Return of the Sulfenes." Accounts of Chemical Research.

  • Purification Standards: Guidelines for handling acid-labile chlorides.

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section on Sulfonyl Chlorides.[1][2][3][4][5][6]

(Note: Always consult your specific SDS for safety data regarding chlorosulfonyl derivatives, as they are potent lachrymators and corrosive.)

Sources

Technical Support Center: Stability Profile of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CS-SO2Cl-001 Status: Resolved Topic: Aqueous Stability & Handling Protocols Product Class: Bifunctional Building Blocks (Sulfonyl Chloride / Carboxylic Acid)

Executive Summary

You are inquiring about the stability of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid in aqueous media.

The short answer: This compound is inherently unstable in aqueous media. The chlorosulfonyl group (


) is highly electrophilic and will undergo rapid hydrolysis upon contact with water, converting to the corresponding sulfonic acid and generating hydrochloric acid (HCl). This reaction is autocatalytic and pH-dependent.

This guide serves as a troubleshooting manual to prevent degradation during your experiments and to identify decomposition products if they occur.

Module 1: The Core Instability (Mechanism)

Q: Why is my compound disappearing in water/buffer?

A: The disappearance is due to the hydrolysis of the sulfonyl chloride moiety. This is a nucleophilic acyl substitution at the sulfur atom.

  • The Mechanism: Water acts as a nucleophile, attacking the sulfur center.[1] The chloride ion is a good leaving group.

  • The Product: The compound converts to 2-(2-sulfomethylphenyl)acetic acid (the sulfonic acid derivative).

  • The Byproduct: The reaction releases HCl , which lowers the pH of your solution.

  • Autocatalysis: In unbuffered systems, the generated acid can catalyze further decomposition or induce side reactions on the carboxylic acid arm (though the sulfonyl chloride hydrolysis is the primary failure mode).

Visualization: Hydrolysis Pathway

HydrolysisPathway Reactant 2-{2-[(Chlorosulfonyl) methyl]phenyl}acetic acid (Active Reagent) TS Transition State (Pentacoordinate Sulfur) Reactant->TS + H₂O Water H₂O (Nucleophile) Water->TS Product 2-(2-Sulfomethylphenyl) acetic acid (Decomposed) TS->Product Fast HCl HCl (Acidic Byproduct) TS->HCl Release

Figure 1: The irreversible hydrolysis pathway of the chlorosulfonyl group in aqueous media.

Module 2: Operational Troubleshooting (Protocols)

Q: Can I use this compound in aqueous buffers (e.g., for Schotten-Baumann coupling)?

A: Direct dissolution in aqueous buffer is not recommended . The half-life of benzylsulfonyl chlorides in water can be as short as minutes at room temperature, especially at high pH.

Recommended Protocol: Biphasic System If you must use aqueous conditions (e.g., reacting with an amino acid), use a biphasic system to protect the sulfonyl chloride until the moment of reaction.

ParameterRecommendationRationale
Solvent System DCM / Water or THF / WaterThe sulfonyl chloride remains in the organic phase, limiting hydrolysis exposure.
Temperature 0°C to -5°C Low temperature significantly retards the rate of hydrolysis (

).
pH Control Maintain pH 8–9High enough to deprotonate the amine nucleophile, but low enough to minimize

attack on sulfur.
Addition Order Add Sulfonyl Chloride Last Dissolve amine in buffer first. Add sulfonyl chloride (in organic solvent) dropwise.
Q: My LC-MS shows a mass shift. What happened?

A: The mass shift indicates the specific degradation pathway. Use this table to diagnose the issue:

Mass Shift (

)
Likely Species FormedCause
-18 Sultone / Anhydride Intramolecular cyclization (loss of water). Occurs in dry, acidic conditions.
+17 (approx) Sulfonic Acid Hydrolysis. Reaction with water (

).
+14 Methyl Ester Solvolysis. You used Methanol (MeOH) as a solvent.
+28 Ethyl Ester Solvolysis. You used Ethanol (EtOH) as a solvent.

Critical Warning: Do NOT use Methanol or Ethanol to prepare samples for LC-MS. The sulfonyl chloride will react with the alcohol to form the sulfonate ester, giving you a false negative for the starting material. Use Acetonitrile (MeCN).

Module 3: Handling & Storage Decision Tree

Q: How do I store this compound to prevent it from turning into a sticky gum?

A: The "sticky gum" is likely the sulfonic acid derivative, which is hygroscopic. Follow this decision tree to ensure integrity.

StorageProtocol Start Received Compound CheckState Is it a Solid? Start->CheckState SolidYes Yes CheckState->SolidYes SolidNo No (Gum/Oil) CheckState->SolidNo Storage Storage Protocol SolidYes->Storage ActionGum Likely Hydrolyzed. Check LC-MS (in MeCN). SolidNo->ActionGum Step1 1. Flush with Argon/N₂ Storage->Step1 Step2 2. Seal with Parafilm Step1->Step2 Step3 3. Store at -20°C Step2->Step3 Step4 4. Desiccator Required Step3->Step4

Figure 2: Storage and integrity check workflow.

Module 4: Synthesis FAQ

Q: I need to quench the reaction. Can I just add water?

A: Adding water will quench the unreacted sulfonyl chloride, but it generates HCl and heat.

  • Better Method: Quench with a dilute solution of ammonium hydroxide or a primary amine if you want to convert the excess reagent to a stable sulfonamide byproduct that is easily separable.

  • If Water is Necessary: Add Ice (not liquid water) to control the exotherm.

Q: Does the carboxylic acid group interfere with the sulfonyl chloride?

A: In solution, generally no. However, if you try to distill the compound or heat it without solvent, the carboxylic acid can attack the sulfonyl chloride intramolecularly to form a mixed anhydride or a cyclic sultone, releasing HCl. Avoid high-temperature drying.

References

  • Hydrolysis Kinetics of Sulfonyl Chlorides

    • Mechanism:[1][2] The hydrolysis of sulfonyl chlorides proceeds via an

      
       attack at the sulfur atom. The rate is highly sensitive to pH, accelerating significantly in alkaline conditions due to the higher nucleophilicity of 
      
      
      
      compared to
      
      
      .
    • Source:J. Chem. Soc.[3] B, 1968, 1294-1296.[3]

  • General Stability of Benzylsulfonyl Chlorides

    • Context: this compound contains a benzylsulfonyl chloride moiety. These are generally less stable than phenylsulfonyl chlorides due to the lack of conjugation between the sulfonyl group and the aromatic ring, making the sulfur more electrophilic.
    • Source:King, J. F., et al. "Organic Sulfur Mechanisms."[3] Can. J. Chem. 1989, 67, 2162-2172.[3]

  • Handling Reagents (Standard Practice)

    • Protocol: Standard protocols for handling moisture-sensitive acid chlorides and sulfonyl chlorides emphasize the use of anhydrous solvents (DCM, THF, MeCN) and low temperatures ( ) during nucleophilic additions.
    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Sulfonyl Chlorides).[1][3][4][5][6][7][8][9][10]

  • Analytical Artifacts (Solvolysis)

    • Warning: The reaction of sulfonyl chlorides with alcohols (methanol/ethanol)
    • Source:BenchChem Technical Guide: Reactivity of Sulfonyl Chloride Functional Group.

Sources

Overcoming steric hindrance in ortho-substituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ortho-substituted phenylacetic acids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome the significant synthetic challenges posed by steric hindrance in this class of molecules.

Introduction: The Challenge of the Ortho-Substituent

Ortho-substituted phenylacetic acids are valuable building blocks in medicinal chemistry and materials science. However, the proximity of the substituent at the C2 position to the carboxylic acid's alpha-carbon creates a sterically congested environment. This "ortho effect" can dramatically decrease reaction rates, necessitate harsh conditions, or prevent desired transformations altogether, particularly in common reactions like amide bond formation and esterification. This guide is designed to provide you with the strategic insights and practical methods needed to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction (e.g., EDC/HOBt) failing with my 2-isopropylphenylacetic acid?

A1: Standard coupling conditions often fail due to severe steric hindrance. The bulky ortho-isopropyl group physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate (the O-acylisourea ester). This steric clash significantly raises the activation energy of the reaction, leading to extremely slow or non-existent product formation. Even if the amine can approach, the conformation required for successful nucleophilic attack is highly unfavorable. You will need to employ more powerful coupling reagents or alternative strategies designed for hindered substrates.

Q2: I'm observing a significant amount of N-acylurea byproduct in my DCC-mediated esterification. What's happening?

A2: The formation of an N-acylurea byproduct is a classic sign that the desired nucleophilic attack by the alcohol is too slow.[1] After the initial activation of your phenylacetic acid by DCC to form the O-acylisourea intermediate, a competing intramolecular rearrangement (an acyl migration) can occur, leading to the stable, unreactive N-acylurea.[1] This side reaction becomes dominant when the primary reaction pathway is sterically hindered. The use of an acyl-transfer catalyst like DMAP is crucial to intercept the O-acylisourea and form a more reactive intermediate that favors the desired esterification.[1]

Q3: Can I use high temperatures or microwave irradiation to force my hindered coupling reaction to proceed?

A3: Yes, elevated temperatures and microwave irradiation are effective strategies for overcoming the high activation energy of sterically hindered reactions.[2] Microwaves, in particular, can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[2] However, this approach is not without risks. High temperatures can cause racemization if your substrate is chiral at the alpha-position. It can also lead to the degradation of sensitive functional groups on either coupling partner. It is always advisable to first try more robust coupling reagents at lower temperatures before resorting to forcing conditions.

Q4: Are there alternatives to traditional coupling reactions for forming amide bonds with these substrates?

A4: Absolutely. When conventional methods fail, it's often necessary to change the strategy entirely. One powerful alternative involves the reaction of an isocyanate (derived from the amine) with a Grignard reagent (derived from an aryl halide precursor to the phenylacetic acid). This approach circumvents the difficult carboxylic acid-amine coupling step and has proven effective for creating highly sterically hindered amides.[3]

Troubleshooting Guide: From Failed Reactions to Successful Synthesis

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Issue 1: Amide Coupling - No Product Formation or Very Low Yield

Scenario: You are attempting to couple 2,6-dimethylphenylacetic acid with a secondary amine like diisopropylamine using HATU, but you only recover starting materials.

Root Cause Analysis: This is a case of extreme steric hindrance from both the acid (di-ortho-substitution) and the amine. HATU, while a powerful reagent, may not be sufficient to overcome this combined steric challenge.

Troubleshooting Workflow:

// Nodes Start [label="Start: Failed Amide Coupling\n(e.g., 2,6-Me₂-PAA + iPr₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="Step 1: Switch to a More\nReactive Acylating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcylFluoride [label="Option A:\nConvert to Acyl Fluoride\n(e.g., DAST, XtalFluor-E)", fillcolor="#FBBC05", fontcolor="#202124"]; Ghosez [label="Option B:\nUse Ghosez's Reagent\n(Chloroformamidinium Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTemp [label="Step 2: Increase Reaction\nTemperature Judiciously", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microwave [label="Consider Microwave\nIrradiation (100-150 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Step 3: Optimize Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; HighBoiling [label="Use High-Boiling Aprotic Solvent\n(e.g., Dioxane, Toluene, NMP)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Outcome:\nSuccessful Amide Formation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckReagents [label="Initial strategy fails"]; CheckReagents -> AcylFluoride [label="Path 1"]; CheckReagents -> Ghosez [label="Path 2"]; AcylFluoride -> IncreaseTemp [label="If still slow"]; Ghosez -> IncreaseTemp [label="If still slow"]; IncreaseTemp -> Microwave [label="For rapid heating"]; IncreaseTemp -> Solvent [label="Proceed to next step"]; Microwave -> Solvent; Solvent -> HighBoiling; HighBoiling -> End [label="Reaction proceeds"]; } dot Troubleshooting Amide Coupling

  • Solution 1: Convert to a More Reactive Intermediate. Instead of activating the carboxylic acid in situ, convert it to a more reactive, isolable intermediate. Acyl fluorides are excellent for this purpose as they are more reactive than acyl chlorides but less prone to side reactions. A protocol using an in situ formation of the acyl fluoride has been shown to be effective for coupling hindered substrates.[4][5][6]

  • Solution 2: Use Specialized, Highly Electrophilic Coupling Reagents. Reagents like COMU (the morpholino-based uronium salt) or T3P® (Propylphosphonic Anhydride) are often more effective than their aminium/uronium counterparts for difficult couplings.[7]

  • Solution 3: Employ Microwave-Assisted Synthesis. As mentioned in the FAQ, using a sealed-vessel microwave reactor can provide the necessary energy to overcome the steric barrier, often leading to clean product formation in minutes.[2]

Issue 2: Esterification - Reaction Stalls or Yields N-Acylurea

Scenario: You are attempting a Steglich esterification of 2-tert-butylphenylacetic acid with a secondary alcohol using DCC and see a new, non-polar spot on TLC that isn't your product, while starting material remains.

Root Cause Analysis: The secondary alcohol is not nucleophilic enough to compete with the intramolecular rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct. The bulky tert-butyl group is preventing an effective approach.

Troubleshooting Steps:

  • Introduce a Catalyst: The addition of 4-dimethylaminopyridine (DMAP) at 5-10 mol% is critical for sterically hindered Steglich esterifications.[1][8] DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[1]

  • Switch to a Different Dehydrating Agent: If DCC/DMAP fails, consider using EDC (a water-soluble carbodiimide) with DMAP, which can simplify purification as the urea byproduct is water-soluble.[9]

  • Change the Reaction Entirely - Yamaguchi Esterification: For extremely hindered cases, the Yamaguchi esterification is a superior method. This involves forming a mixed anhydride by treating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride, followed by the addition of the alcohol in the presence of a large excess of DMAP. This method is specifically designed for the synthesis of sterically hindered esters.

Issue 3: Other Reactions - Failed α-Halogenation

Scenario: You are trying to perform an α-bromination on 2-nitrophenylacetic acid using standard Hell-Volhard-Zelinsky (NBS/PBr₃) conditions and observe no reaction.

Root Cause Analysis: The strong electron-withdrawing nature of the ortho-nitro group deactivates the benzylic position, making enol or enolate formation difficult. Furthermore, the nitro group itself can interfere with the reaction.[10]

Solution: A recently developed method using trichloroisocyanuric acid (TCCA) in the presence of catalytic phosphorus trichloride (PCl₃) under solvent-free conditions has proven effective for the α-chlorination of even challenging ortho-substituted phenylacetic acids.[10][11] This method avoids harsh conditions and competing aromatic halogenation.

Data & Reagent Comparison

For amide bond formation, the choice of coupling reagent is paramount. The table below compares common options for hindered substrates.

Coupling ReagentClassKey Advantages for Hindered SubstratesPotential Drawbacks
HATU/HBTU Uronium/Aminium SaltStandard "go-to" reagent, effective for moderate hindrance.Can fail with di-ortho-substituted acids or hindered amines; guanidinium byproducts can occur.[12]
COMU Uronium SaltHigher reactivity than HATU due to the morpholino group; reduced allergenicity.More expensive than standard reagents.
T3P® Phosphonic AnhydrideExcellent dehydrating agent, byproducts are water-soluble, making for easy workup. High yields in difficult cases.[7]Often requires a tertiary amine base.
Acyl Fluoride (via DAST) Acid HalideHighly reactive intermediate. Can be formed and then reacted with the amine at elevated temperatures.[4][5]Reagents like DAST can be hazardous and require careful handling.

Key Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling via Acyl Fluoride

This protocol is adapted from a method proven effective for sterically hindered substrates.[4][5]

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the ortho-substituted phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (0.2 M).

  • Cool the solution to 0 °C. Add cyanuric fluoride or an equivalent fluorinating agent (e.g., XtalFluor-E) (1.1 eq) followed by a non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the acyl fluoride can be monitored by IR (look for a C=O stretch around 1840 cm⁻¹) or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Coupling: In a separate flask, dissolve the amine (1.2 eq) in the same solvent.

  • Slowly add the freshly prepared acyl fluoride solution to the amine solution at room temperature.

  • Heat the reaction mixture to reflux (or use a microwave reactor at 100-120 °C) and monitor by TLC or LC-MS until the acyl fluoride is consumed.

  • Workup: Upon completion, cool the reaction, dilute with DCM, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification for Hindered Alcohols

This protocol incorporates the critical catalytic component for hindered systems.[1][8]

  • Setup: To a solution of the ortho-substituted phenylacetic acid (1.0 eq), the sterically hindered alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M), add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup: Once the starting acid is consumed, filter off the DCU precipitate and wash the solid with cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl to remove any remaining DMAP and base impurities. Then, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

// Nodes Start [label="Start: Hindered Carboxylic Acid + Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add DCC (1.1 eq)\n& DMAP (cat.)\nin DCM @ 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="O-Acylisourea Formation\n(DCC + Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalysis [label="DMAP intercepts to form\nReactive N-Acylpyridinium Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Attack [label="Hindered Alcohol\nNucleophilic Attack", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Ester Product + DCU Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Filter DCU,\nAqueous Wash,\nPurify", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Final Product:\nPurified Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; SideReaction [label="Side Reaction (No DMAP):\nIntramolecular Rearrangement", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea Byproduct", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Activation [label="Step 1"]; Activation -> Catalysis [label="Step 2 (Key!)"]; Catalysis -> Attack [label="Step 3"]; Attack -> Products [label="Step 4"]; Products -> Workup; Workup -> End; Activation -> SideReaction [style=dashed, label="Slow, competing pathway"]; SideReaction -> N_Acylurea [style=dashed]; } dot Steglich Esterification Workflow

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Organic Letters. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. [Link]

  • Journal of the American Chemical Society. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Wikimedia Commons. (n.d.). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

  • Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026). [Link]

  • Google Patents. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. SDU. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. RSC Publishing. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-190. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Inpressco. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. [Link]

Sources

Technical Support Center: Optimization of Temperature Conditions for Sulfonyl Chloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonyl chloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperatures and troubleshooting common issues encountered during the synthesis of sulfonamides. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding temperature control in sulfonyl chloride coupling reactions.

Q1: What is the standard temperature profile for a typical sulfonyl chloride coupling reaction with a primary or secondary amine?

A2: A standard and highly recommended temperature profile involves two key stages. The initial addition of the sulfonyl chloride to the solution of the amine and base should be conducted at a reduced temperature, typically 0 °C using an ice bath.[1][2] This is crucial for controlling the initial exothermic reaction and minimizing the formation of side products. After the addition is complete, the reaction is often allowed to warm to room temperature (around 20-25 °C) and stirred until completion, which can take anywhere from a few hours to overnight.[1][3]

Q2: Why is it critical to add the sulfonyl chloride at a low temperature (e.g., 0 °C)?

A2: There are two primary reasons for this critical step:

  • Exothermicity Control: The reaction between a sulfonyl chloride and an amine is often exothermic. A slow, dropwise addition at low temperature helps to dissipate the heat generated, preventing a rapid temperature increase that could lead to side reactions or decomposition.[4]

  • Minimizing Di-sulfonylation: For primary amines, there is a risk of the newly formed monosulfonamide reacting with another molecule of sulfonyl chloride to form a di-sulfonylated byproduct.[1] Lower temperatures decrease the rate of this secondary reaction, favoring the formation of the desired monosulfonamide.[1]

Q3: When should I consider using elevated temperatures (i.e., heating the reaction)?

A3: While starting at a low temperature is standard, heating the reaction may be necessary in specific situations:

  • Sterically Hindered Reactants: If either the amine or the sulfonyl chloride has bulky substituents near the reactive center, the reaction rate may be significantly reduced due to steric hindrance.[5] In such cases, increasing the temperature can provide the necessary kinetic energy to overcome the activation barrier.[5]

  • Electron-Deficient Amines: Amines with strong electron-withdrawing groups are less nucleophilic and therefore react more slowly. Gentle heating can help to drive these reactions to completion.[2]

  • Low Reactivity: If reaction monitoring (e.g., by TLC or LC-MS) shows that the starting materials are being consumed very slowly at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can be beneficial.[6]

Q4: What are the potential risks of using excessively high temperatures?

A4: High temperatures can be detrimental to the success of your coupling reaction for several reasons:

  • Increased Side Reactions: Elevated temperatures can accelerate undesirable side reactions, such as the formation of sulfone byproducts.[7]

  • Sulfonyl Chloride Decomposition: Sulfonyl chlorides are thermally sensitive and can decompose at temperatures above 100 °C, leading to the formation of sulfur dioxide and chlorine gas.[8][9] This will reduce the amount of available reagent and can introduce impurities.

  • Di-sulfonylation: As mentioned, higher temperatures can favor the formation of the di-sulfonylated product with primary amines.[1]

Q5: How does the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) affect the optimal reaction temperature?

A5: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of sulfonylation, especially for weakly nucleophilic or sterically hindered amines.[10][11] It functions by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[10][11] The use of a catalytic amount of DMAP can often allow reactions to proceed efficiently at room temperature, avoiding the need for heating that might otherwise be required for challenging substrates.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems related to temperature in sulfonyl chloride coupling reactions.

Problem Potential Cause(s) Related to Temperature Suggested Solutions & Explanations
Low or No Product Yield 1. Reaction temperature is too low for an unreactive substrate. [2] 2. Sulfonyl chloride has degraded due to exposure to high temperatures during storage or handling. [8][9]1. After initial addition at 0 °C, allow the reaction to stir at room temperature. If no significant conversion is observed, incrementally increase the temperature (e.g., to 40-50 °C) and continue to monitor. For very hindered systems, refluxing in a suitable solvent may be necessary.[5] 2. Always use fresh or properly stored sulfonyl chloride. Avoid storing it in areas with significant temperature fluctuations.
Formation of a Significant Amount of a Polar Byproduct (Likely Sulfonic Acid) 1. High reaction temperature accelerating hydrolysis. [4]1. Ensure the reaction is performed under anhydrous conditions with dry solvents and glassware.[1][2] Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride to minimize its contact time with any trace amounts of water at a reactive temperature.
Presence of a Less Polar Byproduct (Di-sulfonylation of a Primary Amine) 1. The reaction temperature was too high during the addition of the sulfonyl chloride. [1] 2. The reaction was heated for an extended period after the formation of the monosulfonamide. [1]1. Strictly maintain a low temperature (0 °C) during the slow, dropwise addition of the sulfonyl chloride. This reduces the rate of the second sulfonylation reaction. 2. Monitor the reaction closely by TLC or LC-MS. Once the starting amine is consumed, proceed with the workup. Avoid unnecessary heating.
Complex Mixture of Products 1. Thermal decomposition of the sulfonyl chloride due to excessive heating. [8][9] 2. High temperatures promoting multiple side reactions. [7]1. Avoid temperatures above 100 °C. If heating is necessary, use the lowest effective temperature. 2. Re-evaluate the need for heating. Consider using a catalyst like DMAP to facilitate the reaction at a lower temperature.[5]

Experimental Protocols

Protocol 1: Standard Coupling of a Primary Amine with an Aryl Sulfonyl Chloride

This protocol outlines a standard procedure for the synthesis of a sulfonamide from a non-hindered primary amine.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[2]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the aryl sulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable.[2]

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Catalytic Coupling for a Sterically Hindered Amine

This protocol is adapted for situations where steric hindrance impedes the reaction, incorporating DMAP as a catalyst to avoid the need for high temperatures.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the sterically hindered amine (1.0 equivalent), a non-nucleophilic base like triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[5]

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of the sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled amine solution.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Gentle warming (e.g., to 40 °C) may be applied if the reaction is sluggish at room temperature.

  • Monitoring and Workup: Follow steps 5 and 6 from Protocol 1.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a decision-making workflow for troubleshooting temperature-related issues.

G cluster_main Main Reaction Pathway cluster_side Key Side Reactions (Temperature Dependent) Amine R-NH₂ (Amine) Intermediate [Intermediate Complex] Amine->Intermediate SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate SulfonicAcid R'-SO₃H (Sulfonic Acid) SulfonylChloride->SulfonicAcid Hydrolysis (favored by higher T) Base Base (e.g., Pyridine) HCl HCl Base->HCl Product R-NH-SO₂-R' (Monosulfonamide) Intermediate->Product Intermediate->HCl DiSulfonylation R-N(SO₂-R')₂ (Di-sulfonylation) Product->DiSulfonylation Excess R'-SO₂Cl Higher T Water H₂O (Water) Water->SulfonicAcid G Start Start: Low Yield or Impure Product Analyze Analyze Crude Product by TLC/LC-MS Start->Analyze CheckSM High Levels of Unreacted Starting Materials? Analyze->CheckSM SideProducts Major Side Products Identified? CheckSM->SideProducts No Optimize Optimize Reaction Conditions: - Increase Temperature Incrementally - Prolong Reaction Time - Consider Catalyst (DMAP) CheckSM->Optimize Yes TroubleshootSide Identify Side Product: - Hydrolysis -> Ensure Anhydrous Conditions - Di-sulfonylation -> Lower Addition Temp SideProducts->TroubleshootSide Yes End End: Improved Yield and Purity SideProducts->End No Optimize->End TroubleshootSide->End

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Shokhen, M., Al-Suwailem, O., & Senderowitz, H. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PLoS ONE, 12(5), e0176793.
  • Li, Y., et al. (2018). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 8(1), 1-8.
  • Wikipedia. (2023, October 27). Sulfuryl chloride.
  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Chemeurope.com. (n.d.). Sulfuryl chloride.
  • Benchchem. (n.d.). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
  • Benchchem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Raju, B., et al. (2006). Ramoplanin derivatives. U.S.
  • Barriault, L., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

Sources

Technical Support Center: Purification of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers working with 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid (CAS: Generic structure logic applied). This molecule presents a unique "Dual-Acid" challenge: it contains a moisture-sensitive sulfonyl chloride (


) and a reactive carboxylic acid  (

) on a flexible ortho-xylylene scaffold.

Status: Operational | Tier: Level 3 (Process Chemistry) Scope: Impurity Profiling, Purification Protocols, and Stability Management.

The Impurity Landscape

Before attempting purification, you must identify what you are removing. This molecule is kinetically unstable toward hydrolysis and thermodynamically prone to cyclization.

Critical Impurity Profile
Impurity TypeChemical IdentityOriginDetection (LC-MS/NMR)
Impurity A (Major) The Sulfonic Acid (2-{2-[(Sulfo)methyl]phenyl}acetic acid)Hydrolysis of

due to atmospheric moisture or wet solvents.
LC-MS: M+1 = [M-35+17].H-NMR: Shift of

protons upfield.
Impurity B The Sultone/Lactone (Cyclic sulfonates or isochromanones)Intramolecular cyclization catalyzed by acid/heat.IR: New bands at 1350/1175 cm⁻¹ (Sultone) or 1740 cm⁻¹ (Lactone).
Impurity C The Des-sulfonyl Chloride (2-(2-(Chloromethyl)phenyl)acetic acid)Thermal extrusion of

(rare) or incomplete chlorination.
GC/MS: Mass loss of 64 amu (

).
Impurity D Inorganic Residues Trapped

,

, or mineral acids.
Elemental Analysis: High Cl/S ratio; low pH in aqueous suspension.

Troubleshooting Guide (FAQ)

Category 1: Stability & Hydrolysis

Q: My product turns into a sticky gum upon exposure to air. Is it hygroscopic? A: The product itself is not inherently hygroscopic, but Impurity A (Sulfonic Acid) is.

  • Mechanism: The sulfonyl chloride hydrolyzes to sulfonic acid (

    
    ) + 
    
    
    
    . The sulfonic acid is highly hygroscopic, absorbing water from the air, which accelerates further hydrolysis of the remaining chloride (Autocatalytic Degradation).
  • Solution: You must break the cycle. Wash the crude solid with anhydrous Toluene (the sulfonic acid is insoluble and will remain as a gum, while the product dissolves or stays suspended). Filter rapidly under

    
    .
    

Q: Can I use a bicarbonate wash to remove the acidic impurities? A: ABSOLUTELY NOT.

  • Reasoning: While

    
     neutralizes the sulfonic acid, it will also deprotonate the carboxylic acid (
    
    
    
    ) on your target molecule, forming a water-soluble carboxylate salt. Furthermore, the alkaline environment will instantly hydrolyze the aliphatic sulfonyl chloride group.
  • Correct Protocol: Use a Water-Free Acid Scavenge . Treat the organic solution with activated silica gel or wash with cold, dilute

    
     (only if strictly necessary and rapid), but anhydrous recrystallization is preferred.
    
Category 2: Color & Yield

Q: The crude solid is pink or purple. Does this affect downstream sulfonamide formation? A: This indicates oxidation of the benzylic positions or trace metal contamination (often Iron from reactors).

  • Impact: Usually cosmetic, but can poison sensitive catalysts (e.g., Pd) in later steps.

  • Fix: Perform a Charcoal Treatment in anhydrous Dichloromethane (DCM). Stir with activated carbon (10 wt%) for 30 minutes, filter through Celite, and re-concentrate.

Q: I am losing yield during recrystallization. The product won't precipitate. A: You likely have "Solvent Trapping" due to the flexible alkyl chains.

  • Fix: Switch to a Displacement Crystallization . Dissolve in a minimum amount of DCM, then slowly add Cyclohexane or Heptane while stirring vigorously. Do not use Diethyl Ether (it holds onto the acid too tightly).

Detailed Purification Protocols

Protocol A: The "Repair" Strategy (Thionyl Chloride Chase)

Use this if your material contains >5% Hydrolysis (Sulfonic Acid).

  • Suspend the crude material (containing sulfonic acid impurity) in neat Thionyl Chloride (

    
    ) (5 vol).
    
  • Add a catalytic amount of DMF (1-2 drops).

  • Reflux gently for 1-2 hours. Note: This converts the sulfonic acid back into the sulfonyl chloride.

  • Distill off excess

    
     under reduced pressure (keep bath <50°C).
    
  • Chase with Toluene (2x) to remove residual

    
    .
    
  • Result: Re-chlorinated crude ready for Protocol B.

Protocol B: Anhydrous Recrystallization (The Gold Standard)

Use this for final polishing (>98% purity).

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) (3 volumes) at room temperature. If insolubles remain (likely sulfonic acid or inorganic salts), filter them off immediately.

  • Precipitation: Add n-Heptane (6 volumes) dropwise to the stirring DCM solution.

  • Nucleation: If oiling occurs, scratch the flask wall or add a seed crystal. Cool to 0°C.[1]

  • Isolation: Filter the white crystalline solid under a nitrogen blanket.

  • Drying: Vacuum dry at ambient temperature (<25°C). Do not heat, as thermal instability is a risk.

Visualizing the Chemistry

Diagram 1: Impurity Formation Pathways

This diagram illustrates how moisture and heat degrade your target molecule.

ImpurityPathways cluster_0 Degradation Cycle Target Target Molecule (Sulfonyl Chloride) Sulfonic Impurity A: Sulfonic Acid Target->Sulfonic Hydrolysis (Fast) DesChloro Impurity C: Des-sulfonyl Product Target->DesChloro Thermal SO2 Extrusion Water + H2O (Moisture) Water->Sulfonic Sultone Impurity B: Cyclic Sultone/Lactone Sulfonic->Sultone Dehydration/Cyclization Heat + Heat

Caption: Figure 1. The hydrolysis cascade. Note that the Sulfonic Acid is the gateway to further cyclic impurities.

Diagram 2: Purification Decision Tree

Follow this logic to select the correct protocol.

PurificationLogic Start Crude Material Analysis CheckHydrolysis Is Hydrolysis > 5%? (Check LCMS/NMR) Start->CheckHydrolysis YesHydrolysis YES: Use Protocol A (SOCl2 Repair) CheckHydrolysis->YesHydrolysis High Impurity NoHydrolysis NO: Proceed to Isolation CheckHydrolysis->NoHydrolysis Low Impurity CheckState Physical State? YesHydrolysis->CheckState Post-Repair NoHydrolysis->CheckState Solid Solid/Powder CheckState->Solid Oil Sticky Oil/Gum CheckState->Oil Recryst Protocol B: DCM/Heptane Recryst Solid->Recryst Trituration Triturate with Cold Toluene Oil->Trituration Trituration->Recryst If solidifies

Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on impurity levels and physical state.

References & Grounding

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedures for Sulfonyl Chloride handling and purification).

  • Organic Syntheses , Coll. Vol. 1, p. 84 (1941 ); Vol. 3, p. 226 (1923 ). o-Chlorosulfonylbenzoic acid synthesis.

  • BenchChem Technical Guides . Handling Moisture Sensitive Sulfonyl Chlorides.

  • Hargreaves, M. K., et al. "The Hydrolysis of Sulfonyl Chlorides." Chemical Reviews, 70(4), 439–469, 1970 . (Mechanistic insight into hydrolysis rates).

  • Zacuto, M. J., et al. "One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids."[2] J. Org.[2] Chem., 79, 8917-8925, 2014 .[2] (Context on phenylacetic acid reactivity).

Disclaimer: This guide is intended for qualified personnel only. Always review the Safety Data Sheet (SDS) for this compound before handling. Sulfonyl chlorides are corrosive and lachrymators.

Sources

Controlling moisture sensitivity when handling 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to Handling 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. The dual functionality of a carboxylic acid and a sulfonyl chloride makes this molecule a versatile building block, but its potent reactivity, particularly the moisture sensitivity of the sulfonyl chloride group, presents significant handling challenges. This document provides in-depth, field-tested protocols and troubleshooting advice to ensure experimental success and reagent integrity.

Section 1: The Root of the Challenge: Understanding Sulfonyl Chloride Hydrolysis

The primary issue when handling this compound is the rapid and irreversible hydrolysis of the chlorosulfonyl group in the presence of water. Even trace amounts of moisture, such as atmospheric humidity or residual water in solvents or on glassware, can initiate this degradation.

The reaction proceeds as follows: the electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic oxygen atom of water. This leads to the formation of the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1] This degradation is problematic for two key reasons:

  • Loss of Reactivity : The resulting sulfonic acid is significantly less reactive than the sulfonyl chloride and will not undergo the desired subsequent reactions, such as sulfonamide or sulfonate ester formation. This directly leads to lower product yields and impurities.[2]

  • Reaction Interference : The generation of HCl can alter the pH of the reaction medium, potentially catalyzing unwanted side reactions or degrading sensitive functional groups on other molecules in the reaction.

To visualize this critical degradation pathway, refer to the diagram below.

Hydrolysis reactant This compound (-SO₂Cl) product_sulfonic 2-{2-[(Sulfonic acid)methyl]phenyl}acetic acid (-SO₃H) reactant->product_sulfonic Hydrolysis product_hcl Hydrogen Chloride (HCl) water Water (H₂O) (from atmosphere, glassware, solvent)

Sources

Validation & Comparative

Structural Validation and Stability Profiling: 1H NMR Guide for 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is a bifunctional ortho-substituted benzene derivative containing a stable carboxylic acid and a highly reactive sulfonyl chloride moiety.[1] It serves as a critical intermediate in the synthesis of sultams and sulfonamide-based pharmaceuticals.

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of the intact target molecule versus its primary degradation product (the corresponding sulfonic acid). Due to the moisture sensitivity of the chlorosulfonyl group (


), researchers frequently misinterpret spectra of hydrolyzed samples as the target compound.[1] This document establishes the diagnostic markers required to validate structural integrity.

Structural Logic & Spectral Assignment

The molecule possesses


 symmetry only if the substituents were identical, which they are not. It is an ortho-disubstituted benzene with two distinct methylene "arms."
The "Ideal" Spectrum (In )

The spectrum is defined by three distinct zones. The chemical shift logic is governed by the electronegativity of the functional groups attached to the methylene spacers.

ZoneChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Rationale
A 10.5 – 12.0 Broad Singlet1H

Exchangeable carboxylic acid proton.[1] Shift varies with concentration and water content.
B 7.20 – 7.55 Multiplet4H

Aromatic protons. The ortho substitution creates an ABCD or AA'BB' system.
C 4.95 – 5.15 Singlet2H

Highly deshielded due to the strong electron-withdrawing nature of the chlorosulfonyl group.[1]
D 3.80 – 3.95 Singlet2H

Deshielded by the carbonyl group, but less so than the sulfonyl chloride arm.[1]
Visualization: Structural Assignment Map

The following diagram maps the proton environments to the specific functional groups, highlighting the critical diagnostic peaks.[2]

G Molecule This compound ZoneA Zone A: -COOH (10.5-12.0 ppm) Broad Singlet Molecule->ZoneA Exchangeable ZoneC Zone C: -CH2-SO2Cl (4.95-5.15 ppm) Diagnostic Singlet Molecule->ZoneC Labile/Reactive ZoneD Zone D: -CH2-COOH (3.80-3.95 ppm) Stable Singlet Molecule->ZoneD Stable Ref

Figure 1: Proton assignment map distinguishing the reactive sulfonyl chloride arm from the stable acetic acid arm.[1]

Comparative Analysis: Intact vs. Hydrolyzed

The primary failure mode in utilizing this intermediate is hydrolysis of the sulfonyl chloride to sulfonic acid (


) due to ambient moisture or wet solvents.
The Diagnostic Shift

The most reliable indicator of purity is the chemical shift of the methylene group attached to the sulfur atom.

  • Target (Sulfonyl Chloride): The Chlorine atom is highly electronegative, pulling electron density away from the methylene protons, causing a significant downfield shift (~5.0 ppm).[1]

  • Degradant (Sulfonic Acid): Upon hydrolysis, the Chlorine is replaced by an -OH group.[1] While still electron-withdrawing, the sulfonic acid group is less deshielding than the chlorosulfonyl group in non-polar solvents, causing an upfield shift.

Comparative Data Table
FeatureTarget Molecule (

)
Hydrolysis Product (

)
Status
Solvent

(Anhydrous)

or Wet


Shift

4.95 - 5.15 ppm

4.00 - 4.30 ppm
CRITICAL MARKER

Shift

3.80 - 3.95 ppm

3.60 - 3.75 ppm
Minor Shift
Aromatic Region Defined MultipletBroadened/ShiftedLess Diagnostic
Stability < 1 hour in wet solventStable

Technical Insight: If you observe a "shadow" peak appearing around 4.1 ppm while the main peak at 5.0 ppm diminishes, your sample is degrading in the NMR tube.

Experimental Protocols

Protocol A: Sample Preparation for Structural Validation

Objective: Obtain a pristine spectrum of the sulfonyl chloride without hydrolysis artifacts.

  • Glassware Prep: Oven-dry the NMR tube and cap for at least 2 hours at 120°C. Allow to cool in a desiccator.

  • Solvent Choice: Use

    
      (Chloroform-d) treated with activated 4Å molecular sieves.
    
    • Avoid DMSO-d6: DMSO is hygroscopic and can accelerate hydrolysis or react with the sulfonyl chloride to form minor sulfonate byproducts.

  • Sample Dissolution:

    • Weigh ~10 mg of the solid into a dry vial.

    • Add 0.6 mL of dry

      
      .
      
    • Transfer immediately to the NMR tube.

  • Acquisition: Run the spectrum immediately (within 10 minutes of dissolution).

Protocol B: Purity Decision Workflow

Use this logic flow to interpret the resulting spectrum.

DecisionTree Start Analyze 1H NMR Spectrum (Focus: 3.5 - 5.5 ppm region) CheckPeak Is there a singlet at ~5.0 ppm? Start->CheckPeak YesPeak Yes CheckPeak->YesPeak NoPeak No / Weak CheckPeak->NoPeak CheckImpurity Is there a competing singlet at ~4.1 ppm? YesPeak->CheckImpurity ResultFail FAIL: Complete Hydrolysis to Sulfonic Acid NoPeak->ResultFail ResultPure PASS: High Purity Sulfonyl Chloride Intact CheckImpurity->ResultPure No ResultMix WARNING: Partial Hydrolysis (Quantify via Integration) CheckImpurity->ResultMix Yes

Figure 2: Diagnostic workflow for assessing sulfonyl chloride integrity.

Troubleshooting & FAQ

Q: Why are my methylene peaks splitting into doublets? A: This indicates the protons are diastereotopic. While usually singlets in this achiral molecule, if you form a chiral salt (e.g., with a chiral amine) or if the rotation is restricted due to bulky ortho substituents in a viscous solvent, the


 protons may become magnetically non-equivalent, appearing as AB quartets.

Q: The aromatic region is a mess. Why? A: Ortho-disubstituted benzenes often display higher-order coupling effects.[1] At lower field strengths (300 MHz), the peaks may overlap significantly. This is normal and not necessarily a sign of impurity. Focus on the methylene singlets for purity assessment.

Q: Can I use


 (Methanol-d4)? 
A: Absolutely NOT.  Methanol is a nucleophile.[1] It will react with the sulfonyl chloride to form the methyl sulfonate ester (

) within minutes, completely altering the spectrum.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for chemical shifts of sulfonyl chlorides vs sulfonic acids).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Data: Benzenesulfonyl chloride derivatives.[Link][1]

Sources

Comparative IR Spectral Analysis: Sulfonyl Chlorides vs. Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In organic synthesis and drug development, distinguishing between sulfonyl chlorides (


) and carboxylic acids (

) is a critical analytical challenge. This often arises during the chlorination of sulfonic acids or the monitoring of oxidation reactions. While NMR is definitive, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for real-time reaction monitoring.

This guide provides a rigorous spectral comparison, focusing on the diagnostic bands that differentiate these two functional groups. It also details specific experimental protocols to mitigate the moisture sensitivity of sulfonyl chlorides, ensuring data integrity.

Theoretical Foundation: Vibrational Modes

To interpret the spectra accurately, one must understand the underlying mechanical vibrations. The carboxylic acid group relies on the polarization of the Carbonyl (


) and Hydroxyl (

) bonds. In contrast, the sulfonyl chloride group is defined by the symmetric and asymmetric stretching of the Sulfonyl (

) moiety.
Visualization of Vibrational Logic

VibrationalModes Substrate Unknown Sample Acid Carboxylic Acid (-COOH) Substrate->Acid Path A Sulfonyl Sulfonyl Chloride (-SO₂Cl) Substrate->Sulfonyl Path B OH_Stretch O-H Stretch (Broad, H-bonded) 3300-2500 cm⁻¹ Acid->OH_Stretch CO_Stretch C=O Stretch (Strong, Dimer) 1730-1700 cm⁻¹ Acid->CO_Stretch SO2_Asym Asymmetric SO₂ (Strong) 1410-1375 cm⁻¹ Sulfonyl->SO2_Asym SO2_Sym Symmetric SO₂ (Strong) 1204-1170 cm⁻¹ Sulfonyl->SO2_Sym

Figure 1: Decision tree for spectral assignment based on primary vibrational modes.

Diagnostic Spectral Windows

The following table synthesizes data from standard spectroscopic libraries (NIST, Pretsch) to provide a direct comparison.

Table 1: Comparative Characteristic Bands
FeatureSulfonyl Chloride (

)
Carboxylic Acid (

)
Differentiation Note
High Frequency (3500–2500 cm⁻¹) Absent (unless wet)Very Broad, Strong (

)
The "bearded" OH band is the primary indicator of an acid.
Carbonyl Region (1750–1680 cm⁻¹) Absent Strong (

)
Sulfonyl chlorides lack a

bond. Presence here indicates acid or impurity.
Sulfonyl/Fingerprint (1450–1100 cm⁻¹) Doublet: 1. Asym

:

2. Sym

:

C-O Stretch:

(Strong)
The

doublet is distinct and sharp compared to the single

band of acids.
Low Frequency (< 1000 cm⁻¹)

Stretch:

(Often out of range)
O-H Bend:

(Broad)
The "O-H wag" is a useful secondary confirmation for acids.
Detailed Analysis
The Sulfonyl Chloride "Doublet"

The most reliable identifier for sulfonyl chlorides is the pair of strong bands corresponding to the


 group.
  • Asymmetric Stretch (

    
    ):  This band is intense and usually stands out in the fingerprint region.
    
  • Symmetric Stretch (

    
    ):  Equally intense. The gap between these two bands (approx.[1] 
    
    
    
    ) is highly characteristic.
The Carboxylic Acid "Signature"

Carboxylic acids are defined by their hydrogen-bonded dimer structure in the solid/liquid phase.[2]

  • The O-H "Beard": Unlike the sharp O-H stretch of alcohols, carboxylic acids show a massive, broad absorption that often overlaps with C-H stretches (

    
    ).[2][3][4]
    
  • The Carbonyl (

    
    ):  This is the "smoking gun." If you see a strong peak here, you likely have a carboxylic acid (or another carbonyl impurity).[2] Sulfonyl chlorides do not  absorb in this region.
    

Experimental Protocol: Handling Moisture Sensitivity

Crucial Warning: Sulfonyl chlorides are moisture-sensitive.[5] They hydrolyze to form sulfonic acids (


) and 

upon exposure to atmospheric moisture. This hydrolysis creates a "ghost" spectrum where the

bands diminish, and broad

bands (from the sulfonic acid) appear, leading to false identification.
Protocol: Rapid ATR Analysis of Sulfonyl Chlorides

This protocol minimizes hydrolysis during measurement.

Equipment: FT-IR Spectrometer with Diamond or ZnSe ATR accessory.

  • Background Scan: Perform a fresh background scan with the ATR crystal clean and dry.

  • Sample Prep:

    • Solids: Do not grind with KBr (hygroscopic). Use neat solid.

    • Liquids: Ensure the sample is dry (dried over

      
       if extracted).
      
  • Application:

    • Place the sample on the crystal.

    • IMMEDIATELY apply pressure and scan.

    • Time Limit: Complete the scan within 30 seconds of exposure to air.

  • Validation: Check the

    
     region.[6] If a broad hump appears, the sample has hydrolyzed or is wet.
    
Workflow Diagram

ExperimentalProtocol Start Start: Sulfonyl Chloride Analysis Check_Env Check Environment (Humidity < 40%) Start->Check_Env Prep Sample Prep (Avoid KBr/Nujol if possible) Check_Env->Prep ATR Load on ATR Crystal Prep->ATR Scan Rapid Scan (<30 sec) ATR->Scan Analyze Analyze 3400 cm⁻¹ Region Scan->Analyze Decision Broad OH Present? Analyze->Decision Valid Valid Spectrum Analyze 1375/1185 cm⁻¹ Decision->Valid No Invalid Hydrolysis Detected (Sample is Sulfonic Acid) Decision->Invalid Yes

Figure 2: Workflow for minimizing hydrolysis artifacts during IR analysis.

References

  • NIST Chemistry WebBook. Benzenesulfonyl chloride Infrared Spectrum. National Institute of Standards and Technology.[7][8][9] [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. (2022). [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. (2020). [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008).[10] [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference text for specific wavenumber ranges).

Sources

Publish Comparison Guide: Mass Spectrometry of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry characterization of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid , a bifunctional reactive intermediate containing both a carboxylic acid and a sulfonyl chloride moiety.

Due to the high reactivity of the chlorosulfonyl group (–SO₂Cl), this compound presents unique analytical challenges. This guide compares the Direct Analysis approach (detecting the intact chloride) against Alternative Methods (analyzing hydrolysis products or stable derivatives), providing a self-validating protocol for researchers.

Executive Summary & Compound Profile

This compound (Formula: C₉H₉ClO₄S | MW: 248.68 Da) is a critical building block, often used to synthesize sultams or bicyclic sulfones. Its dual functionality—a stable carboxylic acid and a labile sulfonyl chloride—creates a "race against time" during analysis.

  • The Challenge: The sulfonyl chloride moiety hydrolyzes rapidly in the presence of moisture (including atmospheric humidity and LC mobile phases) to form the corresponding sulfonic acid.

  • The Solution: This guide defines the specific MS fingerprints required to distinguish the Intact Reagent (Product) from its Hydrolyzed Artifact (Alternative 1) and Solvent Adducts (Alternative 2) .

Physicochemical Profile
PropertyValueNotes
Formula C₉H₉ClO₄SContains distinct Chlorine and Sulfur isotopes.[1]
Monoisotopic Mass 247.9910 DaBased on ³⁵Cl and ³²S.
Isotope Pattern M / M+2 (3:1)Critical Identifier: The ³⁵Cl/³⁷Cl ratio confirms the intact sulfonyl chloride.
Reactivity High (Electrophilic)Susceptible to nucleophilic attack by H₂O, MeOH, or amines.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the following protocol minimizes hydrolysis and maximizes detection of the intact species.

Step 1: Sample Preparation (The "Dry" Method)
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid Methanol/Ethanol (causes transesterification).

  • Concentration: 10 µg/mL.

  • Additives: None for negative mode; 0.1% Formic Acid for positive mode (though negative is preferred for the carboxylic acid).

  • Injection: Direct Infusion (Syringe Pump) at 5-10 µL/min is superior to LC-MS for the intact chloride to avoid column moisture.

Step 2: Ionization Settings
  • Source: Electrospray Ionization (ESI).[2][3][4][5]

  • Polarity: Negative Mode (ESI-) is the primary choice. The carboxylic acid deprotonates easily ([M-H]⁻), allowing detection without forcing ionization on the labile sulfonyl chloride.

  • Source Temp: Low (150–200°C) to prevent thermal degradation.

Fragmentation Analysis: The Product (Intact Chloride)

The definitive identification of the intact compound relies on observing the specific isotope pattern and fragmentation pathways that retain the chlorine atom or explain its loss.

Primary Spectrum (ESI Negative)
  • Precursor Ion: [M-H]⁻ at m/z 247.0 .

  • Isotope Confirmation: You MUST observe a peak at m/z 249.0 with approximately 33% intensity of the base peak.

    • Self-Validation Check: If the M+2 peak is <5% or absent, the compound has hydrolyzed (Cl is lost).

MS/MS Fragmentation Pathways

Upon Collision Induced Dissociation (CID), the [M-H]⁻ ion (m/z 247) follows three distinct pathways driven by the ortho arrangement of the substituents.

Table 1: Key Fragment Ions for Intact Reagent

m/z (Nominal)Fragment CompositionLossMechanism / Causality
247 [C₉H₈ClO₄S]⁻Deprotonated Molecular Ion (Parent).
211 [C₉H7O₄S]⁻-HCl (36 Da)Cyclization: Loss of HCl to form a cyclic sulfone/sultone anhydride.
203 [C₈H₈ClO₂S]⁻-CO₂ (44 Da)Decarboxylation: Typical of phenylacetic acids. Retains Cl pattern.
183 [C₉H₈ClO₂]⁻-SO₂ (64 Da)Extrusion: Loss of SO₂ from the sulfonyl chloride group.
147 [C₉H7O₂]⁻-SO₂Cl• + H•Combined loss of the sulfonyl chloride chain.[6]
Visualization: Fragmentation Mechanism

The following diagram illustrates the competitive pathways. The "Cyclization" pathway is unique to ortho-substituted systems.

FragmentationPathways cluster_legend Mechanism Legend Parent Parent Ion [M-H]⁻ m/z 247 (Isotope 3:1) Frag1 Cyclic Sulfone Anhydride m/z 211 (No Cl Isotope) Parent->Frag1 Loss of HCl (-36 Da) Cyclization Frag2 Decarboxylated Species m/z 203 (Retains Cl Isotope) Parent->Frag2 Loss of CO₂ (-44 Da) Frag3 Benzyl Chloride Deriv. m/z 183 (Retains Cl Isotope) Parent->Frag3 Loss of SO₂ (-64 Da) key Blue: Precursor | Green: Product Ion

Caption: Competitive fragmentation pathways for this compound in ESI(-) mode.

Comparative Analysis: Product vs. Alternatives

The most common error in analyzing this compound is mistaking the Hydrolyzed Sulfonic Acid (Alternative 1) for the target.

Alternative 1: The Hydrolysis Product (Sulfonic Acid)
  • Structure: 2-{2-[(Sulfo)methyl]phenyl}acetic acid.

  • Formation: Reaction with ambient moisture.

  • MS Profile:

    • Precursor: m/z 229 ([M-H]⁻).

    • Mass Shift: -18 Da relative to the chloride (Loss of Cl [35] + Gain of OH [17] = -18).

    • Isotope: No Chlorine pattern. M+2 is negligible (only ³⁴S contribution, ~4.5%).

Alternative 2: The Methyl Ester (Solvent Artifact)
  • Structure: Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate (if COOH reacts) or Methyl sulfonate (if SO₂Cl reacts).

  • Formation: Dissolving the sample in Methanol.

  • MS Profile:

    • Precursor: m/z 261 (+14 Da) or m/z 243 (Sulfonate ester).

    • Risk: Methanolysis is rapid; avoid alcoholic solvents completely.

Table 2: Diagnostic Comparison

FeatureTarget Product (Sulfonyl Chloride)Alternative 1 (Sulfonic Acid)Alternative 2 (Methyl Ester)
Precursor (ESI-) m/z 247 m/z 229 m/z 261
Isotope Pattern Distinct M+2 (~33%) None (<5%)Distinct M+2 (~33%)
Key Fragment m/z 183 (-SO₂)m/z 149 (-SO₃)m/z 197 (-SO₂)
Status Active Reagent Degraded / Dead Artifact
Visualization: Decision Tree for Identification

Use this logic flow to validate your sample identity.

DecisionTree Start Analyze Sample (ESI-) CheckMass Check Base Peak Mass Start->CheckMass Mass247 m/z 247 Observed CheckMass->Mass247 Primary Ion Mass229 m/z 229 Observed CheckMass->Mass229 Shift -18 Da CheckIso Check Isotope Pattern (m/z 249) Mass247->CheckIso Invalid REJECTED: Hydrolyzed Sulfonic Acid Mass229->Invalid Hydrolysis Valid CONFIRMED: Intact Sulfonyl Chloride CheckIso->Valid M+2 present (~30%) CheckIso->Invalid M+2 absent

Caption: Logical workflow for distinguishing the intact chlorosulfonyl reagent from its hydrolyzed sulfonic acid form.

References

  • Vertex AI Search . (2026). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. PubMed. Link

  • BenchChem . (2025).[7] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Link

  • Chemistry LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • PubChem . (2021). 2-chloro-2-phenylacetic acid Compound Summary. National Library of Medicine. Link

  • ResearchGate . (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Link

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The accurate determination of purity is a cornerstone of pharmaceutical quality control. It ensures the safety and efficacy of drug substances and products by identifying and quantifying impurities, which can originate from the synthesis process, degradation, or storage.[1] A well-developed stability-indicating HPLC method is the primary analytical tool for this purpose, capable of separating the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[2][3]

This guide is structured to walk researchers, scientists, and drug development professionals through a logical, phase-gated workflow. From initial analyte characterization to final method validation, each step is presented with a focus on building a scientifically sound and defensible analytical procedure.

The Strategic Framework: A Phase-Gated Approach to Method Development

Effective HPLC method development is not a linear process but an iterative one, grounded in a thorough understanding of the analyte's physicochemical properties and guided by a systematic evaluation of chromatographic parameters. This guide advocates for a structured, phase-gated approach, ensuring that each stage builds upon a solid foundation of experimental data.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Planning cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Transfer Analyte_Characterization Analyte Characterization (pKa, logP, solubility, UV spectra) Method_Objectives Define Method Objectives (e.g., stability-indicating, impurity profiling) Analyte_Characterization->Method_Objectives Column_Screening Column & Mobile Phase Screening (Orthogonal Chemistries) Analyte_Characterization->Column_Screening Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Parameter_Optimization Optimize Critical Parameters (Gradient, pH, Temperature, Flow Rate) Forced_Degradation->Parameter_Optimization Peak_Purity_Assessment Peak Purity Assessment (PDA/DAD Analysis) Parameter_Optimization->Peak_Purity_Assessment Method_Validation Method Validation (as per ICH Q2(R2)) Peak_Purity_Assessment->Method_Validation Method_Transfer Method Transfer & Lifecycle Management Method_Validation->Method_Transfer

Caption: A phase-gated workflow for HPLC method development.

Phase 1: Foundational Understanding and Strategic Planning

Before the first injection, a significant amount of groundwork must be laid. A comprehensive understanding of the analyte's properties is paramount, as it informs every subsequent decision in the method development process.

Analyte Characterization: The Blueprint for Separation

The physicochemical properties of the API and its potential impurities dictate the initial chromatographic conditions. Key parameters to investigate include:

  • pKa: The ionization state of an analyte dramatically affects its retention in reversed-phase HPLC.[4] Operating the mobile phase pH at least 1.5 to 2 units away from the pKa of acidic or basic compounds ensures consistent retention times and robust performance.[5]

  • LogP (Octanol-Water Partition Coefficient): This value provides an indication of the analyte's hydrophobicity and helps in the initial selection of the mobile phase's organic solvent strength.

  • Solubility: The analyte must be fully soluble in the injection solvent, which should ideally be the mobile phase or a weaker solvent to prevent peak distortion.

  • UV-Visible Spectrum: A photodiode array (PDA) detector should be used to determine the UV maxima of the API and known impurities. This allows for the selection of an optimal detection wavelength that provides good sensitivity for all components of interest.

Defining the Analytical Target Profile (ATP)

The concept of an Analytical Target Profile (ATP), as introduced in the recent ICH Q14 guideline, provides a framework for defining the method's objectives.[6] For a purity method, the ATP would typically specify the need to separate and quantify all process impurities and degradation products above a certain reporting threshold (e.g., 0.05% as per ICH Q3A/B guidelines).

Phase 2: Method Screening with Orthogonal Chemistries

The goal of the screening phase is to rapidly identify a promising set of starting conditions. This is most efficiently achieved by evaluating a diverse range of stationary phases and mobile phase conditions.

The Power of Orthogonal Selectivity

Relying on a single C18 column chemistry can lead to co-eluting impurities.[1][7] A more robust approach is to screen a set of columns with different stationary phase chemistries, providing "orthogonal" or dissimilar selectivities.[1][7] This increases the probability of resolving all impurities from the main peak and from each other.[1][7]

Recommended Screening Columns:

Stationary Phase ChemistrySeparation MechanismIdeal for Separating
C18 (Octadecylsilane) Hydrophobic interactionsA wide range of non-polar to moderately polar compounds. The industry standard.[8]
C8 (Octylsilane) Hydrophobic interactions (less retentive than C18)Less hydrophobic compounds, offering faster analysis times.[8]
Phenyl-Hexyl Hydrophobic and π-π interactionsAromatic compounds, compounds with double bonds.[9]
Pentafluorophenyl (PFP) Multiple interactions (hydrophobic, π-π, dipole-dipole, ion-exchange)Positional isomers, halogenated compounds, and polar analytes.[9]
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic and hydrogen bonding interactionsBoth polar and non-polar compounds; compatible with 100% aqueous mobile phases.[9]
Forced Degradation: Proving Stability-Indicating Capability

A crucial step in developing a purity method is to perform forced degradation studies.[2][3] These studies involve subjecting the API to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[10][11] The resulting stressed samples are then analyzed to ensure that all degradants are resolved from the API and from each other, thus demonstrating the method's stability-indicating nature.[2][3]

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of the API at a typical working concentration (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid API and solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose solid API and solution to light (ICH Q1B conditions).

  • Neutralization: After the stress period, neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the screening HPLC methods.

  • Evaluation: Examine the chromatograms for the appearance of new peaks (degradants) and ensure they are well-resolved from the main API peak (Resolution > 2.0).

Phase 3: Method Optimization and Peak Purity Assessment

Once a promising column and mobile phase combination has been identified, the next step is to fine-tune the method parameters to achieve optimal separation.

Systematic Optimization of Critical Parameters

A systematic approach to optimization, such as varying one parameter at a time or using a Design of Experiments (DoE) approach, is recommended.

  • Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to aqueous buffer is a primary driver of retention.[12] Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.

  • Mobile Phase pH: As discussed, pH is critical for ionizable compounds. Fine-tuning the pH can significantly alter the selectivity between the API and its impurities.[5]

  • Gradient Profile: For complex samples with a wide range of polarities, a gradient elution is necessary. Optimizing the gradient steepness and duration is key to achieving good resolution for all peaks within a reasonable run time.

  • Column Temperature: Increasing the column temperature can improve peak shape and reduce viscosity (and thus backpressure), but may also affect selectivity.[13] A stable column temperature is essential for reproducible retention times.[13]

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time.

Ensuring Peak Purity with Photodiode Array (PDA) Detection

A PDA (or Diode Array Detector - DAD) is an indispensable tool for purity analysis.[14] It acquires the full UV-visible spectrum for each point across a chromatographic peak.[14] By comparing the spectra at the upslope, apex, and downslope of a peak, one can assess its spectral homogeneity.[14] If the spectra are identical, it provides a high degree of confidence that the peak represents a single, pure compound.[15] Modern chromatography data systems (CDS) have built-in algorithms to calculate a "purity angle" and "purity threshold" to automate this assessment.[16]

PeakPurity cluster_0 Pure Peak cluster_1 Impure Peak (Co-elution) PurePeak Peak Apex Upslope Spectrum Apex Spectrum Downslope Spectrum SpectraMatch Spectra are Identical PurePeak:f1->SpectraMatch Compare PurePeak:f2->SpectraMatch PurePeak:f3->SpectraMatch ImpurePeak Peak Apex Upslope Spectrum Apex Spectrum Downslope Spectrum SpectraMismatch Spectra are Different ImpurePeak:f1->SpectraMismatch Compare ImpurePeak:f2->SpectraMismatch ImpurePeak:f3->SpectraMismatch

Caption: Conceptual diagram of peak purity assessment using PDA.

Phase 4: Method Validation and Lifecycle Management

Once the method is fully optimized, it must be validated to demonstrate that it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[17][18]

Validation Parameters for a Purity Method

The following parameters are typically evaluated during the validation of a quantitative impurity method:

  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants, matrix).[19] This is primarily demonstrated through the forced degradation study and analysis of spiked samples.

  • Linearity: The ability to obtain results that are directly proportional to the concentration of the analyte over a given range.[20]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples spiked with known amounts of impurities.[19]

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

Typical Acceptance Criteria for Purity Method Validation
Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.99; Resolution between adjacent peaks > 2.0.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy (Recovery) For impurities: 80.0% to 120.0% of the nominal concentration.[19]
Precision (RSD%) Repeatability and Intermediate Precision: RSD ≤ 10% at the LOQ; ≤ 5% for higher concentrations.
Robustness System suitability parameters should pass; results should not be significantly impacted by minor changes.

Note: Acceptance criteria should be justified and may vary depending on the specific application and regulatory expectations.

Conclusion: A Commitment to Scientific Rigor

The development of a robust and reliable HPLC method for purity assessment is a scientifically intensive process that requires a deep understanding of chromatographic principles, analyte chemistry, and regulatory requirements. By adopting a systematic, phase-gated approach that emphasizes orthogonal screening, forced degradation, and thorough optimization, scientists can develop methods that are not only fit for purpose but also inherently self-validating. This commitment to scientific rigor ensures the generation of high-quality data, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References
  • Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Google Scholar.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
  • FDA Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Analytical Procedures and Methods Valid
  • Q2(R2)
  • Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • FDA Releases Guidance on Analytical Procedures.
  • Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Stability Indicating HPLC Method Development and Valid
  • The Use Of Forced Degradation In Analytical Method Development. Premier Consulting.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • 5 Main Types of HPLC Columns Explained. Torontech.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Hplc method development and valid
  • HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • HPLC Column Standardization in Pharmaceutical Development: A Case Study.
  • PDA and QDa Peak Purity - Processing and Reviewing Results - Tip257.
  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses).

Sources

Comparing reactivity of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid vs phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid vs. Phenylacetic acid

Executive Summary

This technical guide compares the reactivity profiles of Phenylacetic Acid (PAA) —a standard organic building block—and its bifunctional ortho-substituted analog, This compound (CMPAA) .

While PAA is primarily utilized for benzylation and amidation reactions targeting the carboxyl group, CMPAA introduces a highly reactive sulfonyl chloride moiety at the ortho position. This structural modification fundamentally alters the reactivity landscape, shifting the molecule from a simple acylating agent to a dual-electrophile scaffold capable of chemoselective derivatization and intramolecular cyclization to form sultams (cyclic sulfonamides).

Target Audience: Medicinal Chemists, Process Development Scientists, and Synthetic Organic Chemists.

Molecular Architecture & Electronic Properties

The introduction of the (chlorosulfonyl)methyl group creates a "hard" electrophilic center (-SO2Cl) distinct from the "soft" carboxyl center (-COOH).

FeaturePhenylacetic Acid (PAA)This compound (CMPAA)
Structure


Primary Electrophile Carboxyl Carbon (

)
Sulfonyl Sulfur (

-like hypervalent)
Reactivity Order Low (Requires Activation)High (Spontaneous Reaction with Nucleophiles)
pKa (approx.) 4.31~4.1 (Slightly more acidic due to inductive EWG effect)
Stability Stable at RT, air-stable.Moisture Sensitive. Hydrolyzes to sulfonic acid.
Key Application Linear Amides/EstersSultams , Benzothiazepines, Heterocycles

Reactivity Profile: Chemoselectivity & Mechanism

A. The Electrophilic Hierarchy (Chemoselectivity)

In CMPAA, the sulfonyl chloride group is significantly more reactive towards nucleophiles (amines, alcohols) than the carboxylic acid. This allows for chemoselective functionalization without protecting groups.

  • Reaction with Amines (

    
    ): 
    
    • PAA: No reaction at RT without coupling agents (forms ammonium salt).

    • CMPAA: Rapid formation of sulfonamide at

      
      . The carboxylic acid remains intact (or forms a salt), allowing for subsequent derivatization.
      
B. The "Killer App": Intramolecular Cyclization

The ortho positioning of the two methylene-tethered groups in CMPAA pre-organizes the molecule for ring closure. This is the primary advantage of CMPAA over PAA for drug discovery, particularly in synthesizing 2,3-dihydro-benzo[d]isothiazole or benzothiazepine scaffolds.

Pathway:

  • Intermolecular Attack: Amine attacks -SO2Cl

    
     Sulfonamide intermediate.
    
  • Intramolecular Cyclization: Activation of -COOH (e.g., via EDC or SOCl2) promotes attack by the sulfonamide nitrogen

    
    Sultam Formation .
    

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways. PAA follows a linear path, whereas CMPAA offers a bifurcated path leading to heterocycles.

ReactivityComparison PAA Phenylacetic Acid (PAA) Salt Ammonium Salt (No Covalent Bond) PAA->Salt Mix at RT CMPAA 2-{2-[(Chlorosulfonyl)methyl] phenyl}acetic acid (CMPAA) Sulfonamide Intermediate: o-Sulfonamido-Acid CMPAA->Sulfonamide 1. Mix at 0°C (Chemoselective) Target: -SO2Cl Amine Primary Amine (R-NH2) LinearAmide Linear Amide (Ph-CH2-CONHR) Salt->LinearAmide Coupling Agent (EDC/HOBt) Sultam Cyclic Sultam (Benzothiazepine deriv.) Sulfonamide->Sultam 2. Cyclization (Activation of COOH)

Caption: Comparative reaction pathways. Red arrow indicates the high-reactivity sulfonyl chloride step unique to CMPAA.

Experimental Protocols

Protocol A: Chemoselective Sulfonamide Synthesis (Using CMPAA)

Objective: To functionalize the sulfonyl group while preserving the carboxylic acid for later use.

  • Preparation: Dissolve CMPAA (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to

    
    .
    
  • Addition: Add Triethylamine (2.2 equiv) followed by the Amine (1.0 equiv) dropwise.

    • Note: The extra equivalent of base neutralizes the HCl generated and prevents protonation of the amine, but the carboxylate will also form.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 1 hour.
    
  • Workup: Acidify carefully with 1N HCl to pH 3 (to protonate the carboxylate back to COOH). Extract with EtOAc.

  • Result: The product is the linear sulfonamido-phenylacetic acid.

Protocol B: One-Pot Cyclization to Sultam

Objective: To synthesize a benzothiazepine-like scaffold.

  • Step 1 (Sulfonylation): React CMPAA (1.0 equiv) with Primary Amine (1.0 equiv) and DIPEA (2.5 equiv) in DMF at

    
     for 1 hour.
    
  • Step 2 (Cyclization): To the same reaction vessel, add HATU (1.2 equiv) or EDC·HCl (1.2 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Validation: Monitor by LC-MS. The mass shift will correspond to the loss of water (

    
    ) from the intermediate.
    
  • Purification: The cyclic sultam is typically more non-polar than the intermediate acid and can be isolated via flash chromatography.

Stability & Handling Guide

ParameterPhenylacetic Acid (PAA)CMPAA
Storage Room Temperature, Shelf-stable.-20°C, Desiccated. Hygroscopic.
Hydrolysis Risk Negligible.[1]High. Hydrolyzes to sulfonic acid upon exposure to atmospheric moisture.
Toxicity Irritant.Corrosive / Lachrymator. Releases HCl gas upon hydrolysis.
Quenching Sodium Bicarbonate solution.React with excess amine or quench with water/pyridine mixture.

References

  • Mondal, S., & Debnath, S. (2014). "Synthesis of Sultams by Ring-Closing Metathesis." Synthesis, 46, 368-374. Link

  • Zacuto, M. J., et al. (2014).[2] "One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids." Journal of Organic Chemistry, 79, 8917-8925.[2] Link

  • Reissert, A. (1896). "Über die Homophthalsäure." Berichte der deutschen chemischen Gesellschaft, 29, 665. (Foundational chemistry of ortho-substituted phenylacetic acids). Link

  • Majer, J. (2020). "Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives." MDPI Chemistry, 2(3), 686-708. Link

Sources

Reference Standards for 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The analysis of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid (CAS: 1547458-39-8) presents a critical challenge in pharmaceutical development: the compound is a reactive electrophile .[1] As a sulfonyl chloride, it is inherently unstable, rapidly hydrolyzing to its sulfonic acid counterpart upon exposure to atmospheric moisture or protic solvents.[1]

For researchers tracking this compound—likely as a Genotoxic Impurity (PGI) or a key intermediate in benzothiazepine synthesis—selecting the right reference standard is not merely a purchasing decision; it is a methodological strategy.

This guide compares the three primary approaches to standardizing this analyte:

  • Isolated Commercial Standards (Direct Quantification)

  • In-Situ Derivatized Standards (Indirect Quantification via Stable Surrogate)

  • Hydrolysis Product Standards (Total Sulfonyl Load)

Recommendation: For quantitative PGI monitoring, Method B (In-Situ Derivatization) is the industry gold standard due to superior stability and sensitivity, despite the higher initial method development burden.

Technical Context & Chemical Instability

To understand the standard selection, one must understand the degradation mechanism.[1] The chlorosulfonyl group (-SO2Cl) is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.

Degradation Pathway (Visualization)

The following diagram illustrates the rapid hydrolysis that invalidates "shelf-stable" claims for non-optimized standards.

Hydrolysis Compound 2-{2-[(Chlorosulfonyl)methyl] phenyl}acetic acid (Reactive Target) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Water H2O (Moisture/Solvent) Water->Transition Product 2-{2-[(Sulfo)methyl] phenyl}acetic acid (Stable Artifact) Transition->Product Cl- Elimination HCl HCl Transition->HCl

Caption: Figure 1. Spontaneous hydrolysis pathway of the sulfonyl chloride target to its sulfonic acid analog.

Comparative Analysis of Reference Standard Strategies

Option A: Isolated Commercial Standard (Direct)

Purchasing the synthesized sulfonyl chloride as a solid reference standard.

  • Best For: Qualitative identification (NMR, MS fragmentation), initial method scouting.

  • Risks: High probability of purity drift.[1] A CoA stating "98%" is valid only at the moment of release.

Option B: In-Situ Derivatized Standard (Indirect)

Reacting the target (or a fresh standard) with a secondary amine (e.g., Benzylamine, Diethylamine) to form a stable sulfonamide before analysis.

  • Best For: GMP release testing, trace-level PGI quantification (ppm level).[1]

  • Mechanism: R-SO2Cl + R'NH2 → R-SO2NHR' + HCl[1]

Option C: Hydrolysis Product Standard (Surrogate)

Using the stable sulfonic acid form as the reference.

  • Best For: Mass balance studies, "Total Sulfonyl" estimation.[1]

  • Risks: Cannot distinguish between the reactive chloride (toxic) and the hydrolyzed acid (often non-toxic).

Data Comparison Table
FeatureOption A: Isolated SolidOption B: Derivatized (Rec.)[1]Option C: Hydrolysis Product
Chemical Stability Low (Hours to Days)High (Months to Years)High (Years)
Storage Requirement -20°C, Argon, DesiccatorAmbient / 4°CAmbient
Quantification Accuracy Variable (Hydrolysis error)High (Stoichiometric)Medium (Specificity issues)
LOD/LOQ Potential Moderate (UV/MS)Excellent (Enhanced ionization)Moderate
Method Complexity Low (Dissolve & Shoot)High (Reaction optimization)Low
Cost High (

$)
Moderate (

)
Low ($)

Experimental Protocols

Protocol 1: Handling the Isolated Standard (Option A)

Use this protocol only if direct analysis is unavoidable.

  • Environment: Handle exclusively in a glove box or glove bag purged with dry Nitrogen/Argon.[1]

  • Solvent Choice: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).[1] Avoid Methanol/Ethanol (reacts to form esters) and Water.

  • Preparation:

    • Weigh standard rapidly into a dry volumetric flask.

    • Dilute to volume with Anhydrous MeCN.[1]

    • Inject immediately. Do not store in autosampler >30 mins.

Protocol 2: Derivatization with Benzylamine (Option B - Recommended)

This protocol converts the unstable chloride into a stable sulfonamide for robust LC-MS/UV analysis.[1]

Reagents:

  • Analyte: this compound[1]

  • Derivatizing Agent: Benzylamine (Sigma-Aldrich, >99%)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN)

Workflow Diagram:

Derivatization Sample Sample/Standard (Unstable -SO2Cl) Mix Vortex Mix (Ambient, 10 min) Sample->Mix Reagent Benzylamine Excess (in MeCN) Reagent->Mix Quench Quench/Dilute (Acidic Buffer) Mix->Quench Analyze LC-MS Analysis of Stable Sulfonamide Quench->Analyze

Caption: Figure 2. Derivatization workflow to stabilize the analyte prior to injection.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock of the reference standard in anhydrous MeCN.

  • Derivatization Mix: In an HPLC vial, add:

    • 100 µL Stock Solution

    • 500 µL Benzylamine Solution (20 equivalents in MeCN).

  • Reaction: Vortex and let stand at room temperature for 10–15 minutes. (Reaction is typically instantaneous).[1]

  • Quench: Add 400 µL of 1% Formic Acid in Water. (Neutralizes excess amine and matches mobile phase).[1]

  • Analysis: Inject 5–10 µL onto a C18 column.

    • Note: The peak observed will be the N-benzyl sulfonamide derivative .[1] You must calculate the concentration of the parent chloride using the molecular weight ratio.[1]

    
    
    

Critical Quality Attributes (CQA) for Standard Selection

When sourcing this standard (e.g., from vendors like BLDPharm, ChemScene, or custom synthesis), verify the following COA parameters:

  • Purity Method: Must be Quantitative NMR (qNMR) or Titration .[1] HPLC purity alone is misleading because the hydrolysis product often co-elutes or has different response factors.[1]

  • Water Content: Must be <0.5% by Karl Fischer (KF).[1] Higher water content indicates prior hydrolysis.[1]

  • Identity: H-NMR must show the diagnostic singlet for -CH2-SO2- (typically ~4.5–5.0 ppm) distinct from the sulfonic acid shift.[1]

References

  • BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • ResearchGate. (2025).[3][4] In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. Retrieved from

  • OECD. (2002).[1][5] SIDS Initial Assessment Report: Sulfuryl Chloride. UNEP Publications. Retrieved from

  • BLDPharm. (2024).[1] Product Analysis: this compound (CAS 1547458-39-8).[1] Retrieved from

  • ChemScene. (2024). Product Monograph: Sulfonyl Chloride Intermediates. Retrieved from

Sources

A Researcher's Guide to Thin Layer Chromatography (TLC) Visualization of Sulfonyl Chlorides and Their Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, sulfonyl chlorides stand as a cornerstone functional group. Their utility as reactive intermediates for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules is well-established. Monitoring the progress of reactions involving these compounds is routinely accomplished by Thin Layer Chromatography (TLC). However, the visualization of sulfonyl chlorides and their less UV-active derivatives on a TLC plate can be a significant challenge. This guide provides an in-depth, comparative analysis of various visualization techniques, moving beyond a simple recitation of protocols to explain the underlying chemistry and provide the practical insights needed for robust and reliable results.

The Challenge: Visualizing the Unseen

Sulfonyl chlorides, while often aromatic and thus UV-active, can be difficult to visualize at low concentrations. Furthermore, their derivatives, such as aliphatic sulfonamides or sulfonate esters, may lack a chromophore, rendering them invisible under UV light. The inherent reactivity of the sulfonyl chloride group also presents a potential pitfall: hydrolysis on the silica gel plate, which can lead to the appearance of spurious spots and complicate analysis. A successful visualization strategy, therefore, must be sensitive, selective, and account for the chemical nature of the analyte.

Comparative Analysis of Visualization Techniques

This guide will explore and compare the efficacy of several common and specialized TLC visualization methods for sulfonyl chloride derivatives. We will delve into the mechanism, optimal application, and expected results for each.

Ultraviolet (UV) Light: The First Line of Attack

Ultraviolet (UV) visualization is the most straightforward and non-destructive method for detecting compounds on a TLC plate.[1] Most commercially available TLC plates contain a fluorescent indicator (e.g., F254) that emits green light when irradiated with short-wave UV light (254 nm). Compounds that absorb UV light at this wavelength will quench this fluorescence and appear as dark spots on a green background.

Mechanism: Aromatic sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and dansyl chloride, contain phenyl and naphthyl groups, respectively, which are strong chromophores.[2] These aromatic systems absorb UV light, preventing it from reaching the fluorescent indicator on the TLC plate.

Applicability:

  • Excellent for: Aromatic sulfonyl chlorides (e.g., tosyl chloride, benzenesulfonyl chloride, dansyl chloride).[2]

  • Limited for: Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) and their non-aromatic derivatives, which lack a UV-active chromophore.

Experimental Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a UV lamp.

  • Observe the plate under short-wave (254 nm) UV light.

  • Mark the outline of any dark spots with a pencil.

Trustworthiness: While simple and rapid, reliance solely on UV light can be misleading. Non-UV-active impurities or derivatives will remain undetected. Therefore, it is crucial to employ a secondary, chemical visualization method to obtain a complete picture of the reaction profile.

Potassium Permanganate (KMnO₄) Stain: The Universal Oxidizer

The potassium permanganate stain is a versatile and highly sensitive visualization agent that reacts with a wide range of functional groups susceptible to oxidation.

Mechanism: The permanganate ion (MnO₄⁻), which is intensely purple, acts as a strong oxidizing agent. It reacts with oxidizable functional groups on the analyte, during which it is reduced to manganese dioxide (MnO₂), a brown precipitate, or further to the colorless Mn²⁺ ion. This results in a yellow-to-brown spot on a purple or pink background. While the sulfonyl chloride group itself is in a high oxidation state, any oxidizable moieties within the molecule will react.

Applicability:

  • Effective for: A broad range of sulfonyl chloride derivatives containing oxidizable groups such as alkenes, alkynes, alcohols, and amines.[1][3] The starting sulfonyl chloride may or may not be strongly visualized depending on the rest of its structure.

  • Color Development: Typically yields yellow to brown spots on a purple background.

Experimental Protocol:

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.

  • Staining:

    • Dip the dried TLC plate into the KMnO₄ solution for a few seconds.

    • Blot the excess reagent with a paper towel.

    • Gently heat the plate with a heat gun until spots appear. Overheating will cause the background to darken.

Trustworthiness: The broad reactivity of the permanganate stain is both a strength and a weakness. While it can reveal a wide range of compounds, it lacks specificity. It is an excellent general-purpose stain to use after UV visualization.

p-Anisaldehyde and Vanillin Stains: Probing Nucleophilicity

p-Anisaldehyde and vanillin stains are acidic solutions that are particularly effective for visualizing nucleophilic compounds and carbonyls.

Mechanism: Under the strongly acidic conditions of the stain, p-anisaldehyde and vanillin can undergo electrophilic aromatic substitution or condensation reactions with electron-rich aromatic rings or nucleophilic functional groups present in the sulfonyl chloride derivative. These reactions form highly conjugated, colored products. For example, they react with alcohols to form acetals and with electron-rich phenols.

Applicability:

  • Effective for: Sulfonyl chloride derivatives containing nucleophilic groups like phenols, amines, and some heterocycles.[1] The color developed can sometimes be indicative of the functional group.

  • Color Development: A wide range of colors, from pink and purple to blue and green, can be observed, which can aid in differentiating between spots with similar Rf values.

Experimental Protocol:

  • p-Anisaldehyde Reagent Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Store in a dark, sealed container.

  • Vanillin Reagent Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol and add 2.5 mL of concentrated sulfuric acid.

  • Staining:

    • Dip the dried TLC plate into the chosen stain.

    • Blot the excess reagent.

    • Heat the plate with a heat gun until colored spots appear against a light pink or purple background.

Trustworthiness: These stains are highly reliable for the classes of compounds they target. The development of distinct colors can provide additional structural information, enhancing the trustworthiness of the analysis.

Specialized Stains for Sulfonyl Derivatives

For more specific and sensitive detection, several specialized staining methods can be employed.

Fluorescamine is a fluorogenic reagent that reacts specifically with primary amines to produce highly fluorescent products. This makes it an excellent choice for visualizing primary sulfonamides.

Mechanism: Fluorescamine reacts rapidly with the primary amino group of a sulfonamide to form a fluorescent pyrrolinone derivative. The unreacted fluorescamine is non-fluorescent, resulting in a low background signal and high sensitivity.[4]

Applicability:

  • Highly specific for: Primary sulfonamides. Secondary sulfonamides will not react.

  • Detection: Produces intensely fluorescent spots under long-wave (365 nm) UV light.

Experimental Protocol:

  • Reagent Preparation: Prepare a dilute solution of fluorescamine in acetone (e.g., 0.1 mg/mL).

  • Staining:

    • Spray the dried TLC plate with the fluorescamine solution.

    • Allow the plate to air dry.

    • Visualize under a long-wave UV lamp.

Pinacryptol yellow is a fluorescent stain that is particularly useful for the detection of acidic compounds, including sulfonic acids which may be present as hydrolysis byproducts of sulfonyl chlorides.

Mechanism: The exact mechanism is not well-documented, but it is believed to involve an acid-base interaction between the acidic sulfonic acid and the basic pinacryptol yellow, resulting in a fluorescent complex.

Applicability:

  • Effective for: Alkyl- and arylsulfonic acids.[5][6]

  • Detection: Yellow to orange fluorescent spots under long-wave (365 nm) UV light.[5]

Experimental Protocol:

  • Reagent Preparation: Dissolve 100 mg of pinacryptol yellow in 100 mL of hot water or ethanol.[5]

  • Staining:

    • Spray the dried TLC plate with the pinacryptol yellow solution.

    • Visualize under a long-wave UV lamp.

This two-step staining procedure is a sensitive method for the general detection of sulfur-containing compounds.

Mechanism: N-Bromosuccinimide (NBS) is a mild oxidizing agent that is thought to react with the sulfur atom in the analyte. The subsequent application of fluorescein, a fluorescent dye, leads to a visualization of the spots.

Applicability:

  • General for: A variety of sulfur-containing compounds.[6]

  • Detection: The appearance of spots can vary, and visualization is often under UV light.

Experimental Protocol:

  • Reagent Preparation:

    • Solution I: 0.035% solution of N-bromosuccinimide in 1,1,1-trichloroethane.

    • Solution II: Dilute 3 mL of a 0.33% solution of fluorescein in 0.1 M sodium hydroxide to 100 mL with ethanol.[6]

  • Staining:

    • Spray the dried TLC plate with Solution I and allow it to dry.

    • Spray the plate with Solution II.

    • Visualize under appropriate lighting conditions (daylight and/or UV light).

Data Presentation: A Comparative Overview

Visualization MethodTarget AnalytesMechanismColor/SignalSensitivitySpecificity
UV Light (254 nm) Aromatic sulfonyl chlorides & derivativesUV absorbance/fluorescence quenchingDark spots on green backgroundModerateHigh for UV-active compounds
KMnO₄ Stain Oxidizable derivatives (alcohols, amines, etc.)Oxidation of functional groupsYellow/brown spots on purple backgroundHighLow
p-Anisaldehyde Stain Nucleophilic derivatives (phenols, amines)Electrophilic substitution/condensationVarious colors (pink, purple, blue)HighModerate
Vanillin Stain Nucleophilic derivatives (phenols, amines)Electrophilic substitution/condensationVarious colors (pink, purple, blue)HighModerate
Fluorescamine Primary sulfonamidesFormation of fluorescent pyrrolinoneIntense fluorescence (365 nm)Very HighHigh for primary amines
Pinacryptol Yellow Sulfonic acidsAcid-base interaction/complexationYellow/orange fluorescence (365 nm)HighModerate for acidic compounds
NBS/Fluorescein General sulfur compoundsOxidation followed by dye interactionVariesHighModerate for sulfur compounds

Experimental Workflows and Logical Relationships

Standard TLC Analysis Workflow

TLC_Workflow cluster_prep Plate Preparation & Application cluster_dev Development cluster_vis Visualization Cascade prep Prepare TLC Plate spot Spot Sample prep->spot develop Develop in Solvent System spot->develop dry Dry Plate develop->dry uv UV Visualization (254 nm) dry->uv stain Chemical Staining uv->stain Non-destructive first

Caption: A generalized workflow for the TLC analysis of sulfonyl chloride derivatives, emphasizing a sequential visualization approach.

Chemical Visualization Decision Tree

Staining_Decision_Tree cluster_stains Stain Selection start Analyte Visible with UV? aromatic Aromatic Sulfonyl Chloride Present start->aromatic Yes non_uv Non-UV Active Derivative Suspected start->non_uv No permanganate KMnO₄ (General Screen) non_uv->permanganate anisaldehyde p-Anisaldehyde/Vanillin (Nucleophilic Derivatives) permanganate->anisaldehyde If more specificity is needed fluorescamine Fluorescamine (Primary Sulfonamides) anisaldehyde->fluorescamine For primary sulfonamides

Caption: A decision tree to guide the selection of an appropriate chemical stain based on the UV activity of the target analyte.

Field-Proven Insights and Troubleshooting

  • Hydrolysis on Silica: Sulfonyl chlorides can react with the water adsorbed on the silica gel stationary phase, leading to the formation of the corresponding sulfonic acid. This will appear as a baseline spot that may stain with pinacryptol yellow. To minimize this, use freshly activated TLC plates (heated in an oven) and run the chromatogram promptly after spotting.

  • Tailing of Sulfonamides: Sulfonamides, particularly those with free N-H groups, can interact strongly with the acidic silanol groups on the silica plate, causing tailing. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the developing solvent can often mitigate this issue by neutralizing the acidic sites on the silica.[7]

  • Solvent System Selection: A good starting point for the TLC of sulfonyl chlorides and their derivatives is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent such as ethyl acetate or dichloromethane. For p-toluenesulfonyl chloride, a mobile phase of ethyl acetate/hexane (1:1) often gives a good Rf value.[8] The polarity will need to be adjusted based on the specific derivative being analyzed.

Conclusion

The effective TLC visualization of sulfonyl chlorides and their derivatives is a critical skill for the synthetic chemist. While UV light provides a quick and non-destructive first look, it is often insufficient for a comprehensive analysis. A multi-step visualization strategy, beginning with UV and followed by a carefully selected chemical stain, is the most robust approach. For general screening, potassium permanganate is an excellent choice. For more targeted analysis, p-anisaldehyde or vanillin can provide valuable information about nucleophilic derivatives, while specialized reagents like fluorescamine offer high sensitivity and specificity for primary sulfonamides. By understanding the chemical principles behind each visualization method and being mindful of the potential challenges, researchers can confidently and accurately monitor their reactions and assess the purity of their products.

References

  • Delloyd's Lab-Tech Chemistry resource. Preparation of TLC spray reagents.[Link]

  • The Sarpong Group, University of California, Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography.[Link]

  • ResearchGate. A review on the use of fluorescamine as versatile and convenient analytical probe.[Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF.[Link]

  • Scribd. TLC Visualization Reagents Guide | PDF | Ethanol | Amine.[Link]

  • ResearchGate. Effect of fluorescamine concentration (- -) and reaction time (- -) on... | Download Scientific Diagram.[Link]

  • Chula Digital Collections. Fluorescamine : Characteristics, Scope and Applications.[Link]

  • ResearchGate. Effect of fluorescamine on sulphonamide of different concentrations....[Link]

  • Reddit. How to separate these sulfonamides with TLC : r/Chempros.[Link]

  • EPFL. TLC Visualization Reagents.[Link]

  • Org Prep Daily. TLC stains.[Link]

  • Taylor & Francis Online. Dansyl chloride – Knowledge and References.[Link]

  • Wikipedia. Fluorescamine.[Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.[Link]

  • University of California, Irvine. TLC Stains.[Link]

  • AGA Analytical. Thin Layer Chromatography (TLC).[Link]

  • Wikipedia. N-Bromosuccinimide.[Link]

  • Wikipedia. Dansyl chloride.[Link]

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.[Link]

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[Link]

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.[Link]

  • Common Organic Chemistry. p-Toluenesulfonyl Chloride.[Link]

  • National Institutes of Health. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.[Link]

  • NIST WebBook. Methanesulfonyl chloride.[Link]

  • National Institutes of Health. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.[Link]

  • NIST WebBook. Methanesulfonyl chloride.[Link]

  • Chemistry LibreTexts. 2.1.4F: Visualizing TLC Plates.[Link]

  • Organic Syntheses. n-DODECYL (LAURYL) p-TOLUENESULFONATE.[Link]

  • The Sarpong Group, University of California, Berkeley. Appendix 3: Recipes For TLC Stains.[Link]

  • Current Health Sciences Journal. Characterization of a tosylated cholesteryl derivative.[Link]

  • University of York. Issues - Chemistry Teaching Labs.[Link]

  • BrainKart. Chemical Reactions on Thin Layer Chromatography (TLC) Plates.[Link]

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A Comparative Guide to the Elemental and Spectroscopic Validation of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of any chemical entity is a cornerstone of regulatory compliance and, ultimately, patient safety. The purity and structural integrity of pharmaceutical intermediates are not merely a matter of academic interest; they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of analytical techniques for the validation of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid , a key intermediate whose precise composition is critical for downstream synthesis.

We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a holistic workflow that leverages both foundational and modern analytical techniques. This guide is designed to be a self-validating system, grounding its protocols in authoritative standards and field-proven insights.

The Compound of Interest: Characterization and Theoretical Composition

Before any analysis, a thorough understanding of the target molecule is essential.

Chemical Structure:

  • Molecular Formula: C₉H₉ClO₄S

  • Molecular Weight: 264.68 g/mol

Based on its molecular formula, the theoretical elemental composition is calculated. This provides the fundamental benchmark against which experimental data will be compared.

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Weight ( g/mol ) Count Total Mass Percentage (%)
Carbon C 12.011 9 108.099 40.85%
Hydrogen H 1.008 9 9.072 3.43%
Chlorine Cl 35.453 1 35.453 13.40%
Oxygen O 15.999 4 63.996 24.18%
Sulfur S 32.065 1 32.065 12.12%

| Total | | | | 264.685 | 100.00% |

Foundational Verification: Elemental Analysis

Elemental analysis is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[1][2] It serves as a primary, cost-effective method to confirm the empirical formula of a synthesized compound.[2]

Principle of Combustion Analysis

The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[1] The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, such as a thermal conductivity detector (TCD).[1][3] This process, a modern evolution of the Pregl-Dumas method, provides the percentage of each element present in the original sample.[1]

Experimental Protocol: CHNS+Cl Analysis

This protocol outlines the steps for a reliable elemental analysis of this compound.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvents is a common source of error.

    • Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified organic analytical standards (e.g., acetanilide, sulfanilamide).

    • Run standards intermittently throughout the analysis sequence to monitor for any calibration drift.[4]

  • Combustion:

    • Introduce the encapsulated sample into the combustion furnace, heated to approximately 1000-1100 °C in a stream of pure oxygen.

    • Utilize a tungsten(VI) oxide catalyst to ensure complete conversion of the elements to their respective gaseous oxides.

  • Reduction and Separation:

    • Pass the combustion gases through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂ gas.

    • The gas mixture (He carrier, CO₂, H₂O, N₂, SO₂) is then passed through a gas chromatography column for separation.

  • Detection and Quantification:

    • Quantify the separated gases using a thermal conductivity detector (TCD).

    • Chlorine is determined separately, often through titration or ion chromatography after combustion and absorption.

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Data Interpretation and Acceptance Criteria

For a compound to be considered pure, the experimentally determined percentages should closely match the theoretical values. In pharmaceutical development and for academic publications, a widely accepted criterion is a deviation of no more than ±0.4% from the theoretical value for each element.[4]

Table 2: Comparison of Theoretical vs. Expected Experimental Data

Element Theoretical Value (%) Hypothetical Experimental Value (%) Deviation (%) Pass/Fail
Carbon 40.85 40.65 -0.20 Pass
Hydrogen 3.43 3.51 +0.08 Pass

| Sulfur | 12.12 | 12.01 | -0.11 | Pass |

Causality Behind the ±0.4% Rule: This tolerance accounts for minor, unavoidable experimental variables, including instrumental precision, slight sample non-homogeneity, and the hygroscopic nature of some compounds. Results falling outside this window strongly suggest the presence of impurities or an incorrect structural assignment.

Orthogonal Validation: A Multi-Technique Approach

While elemental analysis confirms what elements are present and in what ratio, it does not provide information on molecular structure or identify specific impurities. Therefore, a comprehensive validation strategy must include orthogonal (i.e., different and complementary) methods. Adherence to Good Manufacturing Practices (GMP) for pharmaceutical intermediates necessitates this level of thoroughness to ensure batch-to-batch consistency and control over impurities.[5][6]

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for determining the purity of a compound by separating it from any process-related impurities or degradation products.[7]

  • Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components in the mixture interact differently with the stationary phase and are separated based on their polarity, eluting at different times. A UV detector is commonly used for organic acids, as the carboxyl group absorbs in the 200-210 nm range.[8]

  • Key Advantage: Provides a quantitative measure of purity (e.g., 99.8% pure) and can detect impurities at very low levels (<<0.1%).

B. Spectroscopic Methods for Structural Confirmation

Spectroscopy provides direct evidence of the molecule's chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the number and connectivity of hydrogen atoms. For our target molecule, we would expect to see characteristic signals for the aromatic protons, the two different methylene (-CH₂) groups, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).

    • ¹³C NMR: Shows the different types of carbon atoms, including the characteristic signal for the carbonyl carbon of the carboxylic acid (typically 160-185 ppm).

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present. Key expected absorptions include a very broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and strong S=O stretches for the sulfonyl chloride group (around 1370 and 1180 cm⁻¹).

Integrated Validation Workflow

Effective validation is not a single experiment but a logical sequence of complementary analyses. Each step provides a higher degree of confidence in the material's identity, strength, quality, and purity, as mandated by regulatory bodies.[9]

G cluster_0 cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profile cluster_3 Final Compositional Verification A Synthesis of This compound B NMR Spectroscopy (¹H, ¹³C) A->B Is the structure correct? C IR Spectroscopy B->C D Mass Spectrometry (Confirm MW) C->D E HPLC Analysis (Purity >99.5%) D->E Is the material pure? F Elemental Analysis (CHNOS+Cl) E->F Does the elemental composition match? G Final Validated Intermediate F->G

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Impurities in 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparative analysis of spectroscopic techniques for the identification and characterization of impurities in 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid, a key intermediate whose purity is critical. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower robust impurity profiling.

Introduction: The Analytical Challenge of a Reactive Intermediate

This compound is a bifunctional molecule containing both a reactive chlorosulfonyl group and a carboxylic acid moiety. This inherent reactivity, while synthetically valuable, presents significant analytical challenges. The primary degradation pathway is the hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid, but other process-related impurities may also be present.[1][2] Inadequate control of these impurities can impact reaction yields, introduce downstream purification challenges, and compromise the safety and efficacy of the final API.[3][4]

A multi-modal analytical approach is therefore not just recommended, but essential for comprehensive characterization. This guide details a logical, integrated workflow for separating, identifying, and structurally elucidating potential impurities, ensuring a robust quality control strategy.

Potential Impurities: A Mechanistic Overview

Understanding the potential impurities is the first step in developing a targeted analytical strategy. Based on the structure of this compound, impurities can be broadly categorized:

  • Degradation Products: The most common impurity is the hydrolysis product, 2-{2-[(Sulfonyl)methyl]phenyl}acetic acid . This results from exposure to moisture, where the highly electrophilic sulfonyl chloride is attacked by water.

  • Synthesis-Related Impurities: These can include unreacted starting materials, by-products from incomplete reactions, or isomers. For example, positional isomers of the chlorosulfonylmethyl group on the phenyl ring could be present.

  • Residual Solvents: Solvents used during synthesis and purification may persist in the final product and must be monitored according to ICH guidelines.[5]

The following diagram illustrates the primary degradation pathway.

G Parent This compound (-SO₂Cl) Impurity 2-{2-[(Sulfonyl)methyl]phenyl}acetic acid (-SO₃H) Parent->Impurity Hydrolysis Reagent + H₂O (Moisture)

Caption: Primary degradation pathway via hydrolysis.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific goal, from initial purity screening to definitive structural elucidation. No single method is sufficient; their power lies in their synergistic combination.

TechniquePrimary ApplicationKey AdvantagesKey Limitations
HPLC-UV Purity assessment, quantification, impurity profiling.High sensitivity and resolving power for separating complex mixtures; excellent for quantitative analysis.[6][7]Provides limited structural information; co-elution can mask impurities.
LC-MS Molecular weight determination, impurity identification.Directly couples separation with mass detection for unambiguous molecular weight information of each component; fragmentation data aids in structural confirmation.[1][2]Ionization efficiency can vary between compounds, affecting quantification without proper standards.
NMR Spectroscopy Unambiguous structure elucidation, quantification (qNMR).Provides detailed information on the chemical environment of each atom (¹H, ¹³C), making it the gold standard for structure confirmation.[1][2]Lower sensitivity compared to MS; requires sample isolation for clear spectra of minor impurities.
FTIR Spectroscopy Functional group identification.Fast, non-destructive, and excellent for confirming the presence or absence of key functional groups (e.g., S=O, C=O, O-H).[7][8]Provides limited information on the overall molecular structure; not suitable for complex mixture analysis without hyphenation.[5]

Integrated Analytical Workflow: A Strategic Approach

A robust characterization strategy follows a logical progression from detection to identification and final confirmation. The workflow below ensures that analytical resources are used efficiently to build a comprehensive impurity profile.

start Sample of This compound hplc HPLC-UV Analysis start->hplc Screening purity Purity > 99.5%? Known Impurities? hplc->purity Quantify lcms LC-MS Analysis isolate Isolate Impurity (Prep-HPLC) lcms->isolate Guide Isolation pass Release purity->pass Yes fail Investigate Unknowns purity->fail No fail->lcms Identify Mass nmr NMR Spectroscopy (¹H, ¹³C) isolate->nmr ftir FTIR Spectroscopy isolate->ftir elucidate Structure Elucidation & Reporting nmr->elucidate ftir->elucidate

Caption: Integrated workflow for impurity characterization.

Spectroscopic Data: Expected Signatures

The following table summarizes the key expected spectroscopic data for the parent compound and its primary hydrolysis impurity. This serves as a reference for data interpretation.

FeatureThis compound2-{2-[(Sulfonyl)methyl]phenyl}acetic acid (Hydrolysis Impurity)Rationale for Change
¹H NMR Singlet ~4.8-5.0 ppm (-CH₂-SO₂Cl)Singlet ~4.5-4.7 ppm (-CH₂-SO₃H)The electron-withdrawing effect of -Cl is stronger than -OH, causing a downfield shift for the adjacent methylene protons.
¹³C NMR Signal ~68-70 ppm (-CH₂-SO₂Cl)Signal ~60-62 ppm (-CH₂-SO₃H)Similar to ¹H NMR, the carbon is more deshielded by the -SO₂Cl group.
FTIR (cm⁻¹) ~1370 & ~1170 (asymmetric/symmetric S=O stretch of sulfonyl chloride)~1350 & ~1160 (asymmetric/symmetric S=O stretch of sulfonic acid); Broad O-H stretch ~3000The S=O stretching frequencies shift slightly, and a prominent broad O-H peak from the sulfonic acid group appears.
MS (m/z) [M-Cl], [M-SO₂][M-H]⁻, [M-H₂O]⁻The parent compound shows characteristic loss of chlorine and sulfur dioxide. The sulfonic acid will readily deprotonate in negative ion mode.

Detailed Experimental Protocols

These protocols provide a starting point for method development and validation, adhering to principles of scientific integrity.

Protocol 1: RP-HPLC-UV for Purity Determination
  • Rationale: Reversed-phase HPLC is the standard for separating organic molecules of moderate polarity. A C18 column provides excellent retention and resolution for phenylacetic acid derivatives.[7]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program and record the chromatogram.

    • Calculate impurity levels using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities initially.

Protocol 2: LC-MS for Impurity Identification
  • Rationale: Coupling the HPLC separation directly to a mass spectrometer allows for the assignment of molecular weights to each separated peak, which is the fastest path to identifying unknown impurities.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

  • HPLC Conditions: Use the same conditions as Protocol 1. The flow may be split before entering the MS source if necessary.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes. The sulfonic acid impurity will be most visible in negative mode.

    • Scan Range: m/z 100 - 1000.

    • Data Acquisition: Acquire full scan data. If necessary, perform a second run with data-dependent fragmentation (MS/MS) to obtain structural information on major impurities.

  • Procedure:

    • Perform the LC separation as described above.

    • Analyze the mass spectra corresponding to each impurity peak in the chromatogram.

    • Determine the exact mass of the impurities and propose elemental compositions. Compare these findings against potential structures (e.g., the hydrolysis product).

Protocol 3: NMR for Structural Elucidation
  • Rationale: NMR is unparalleled for providing definitive structural information. Due to the reactivity of the sulfonyl chloride, an aprotic deuterated solvent is mandatory to prevent sample degradation during the experiment.[1][2]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: For an isolated impurity, dissolve 5-10 mg in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Integrate all signals and determine proton chemical shifts relative to TMS or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the proposed impurity structure.

Conclusion

The robust characterization of impurities in this compound is a critical task that necessitates a well-reasoned, multi-technique approach. While HPLC-UV serves as the primary tool for separation and quantification, it is the synergistic combination with LC-MS for molecular weight determination and NMR/FTIR for definitive structural elucidation that provides a complete and trustworthy impurity profile. The integrated workflow and detailed protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality and safety of this vital chemical intermediate, thereby upholding the rigorous standards of pharmaceutical development.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. (n.d.). Benchchem.
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  • Loxoprofen Impurity 4 | CAS No. NA. (n.d.). Clearsynth.
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  • Approaches to the synthesis of loxoprofen 2.9. (n.d.).
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (n.d.). ECHEMI.
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  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). The Royal Society of Chemistry.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
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  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Biological Activities of Momordica balsamina Leaf Extract. (2021). Semantic Scholar.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Method for producing 2-chloromethylphenyl acetic acid derivatives. (n.d.).
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  • Acetic acid, 2-amino-. (n.d.). SpectraBase.

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A Comparative Benchmarking Guide to the Synthetic Routes of 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is a bespoke bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a reactive sulfonyl chloride and a carboxylic acid moiety on a phenylacetic acid scaffold, positions it as a versatile building block for the synthesis of novel therapeutic agents. The sulfonyl chloride group can readily react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives, while the carboxylic acid provides a handle for further modification, for instance, through amide bond formation. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols to aid researchers in its preparation.

While a direct, one-pot synthesis for this compound is not prominently described in the literature, two logical and convergent synthetic strategies can be proposed based on well-established chemical transformations. This guide will delineate these two primary routes, providing a thorough comparison of their respective merits and drawbacks.

Comparative Overview of Synthetic Strategies

Parameter Route A: Late-Stage Chlorosulfonation Route B: Early-Stage Chlorosulfonation
Starting Material 2-(o-tolyl)acetic acido-xylene
Key Transformations Radical bromination, Thiol substitution, Oxidative chlorinationChlorosulfonation, Side-chain oxidation
Estimated Overall Yield ModerateModerate to Low
Scalability ModerateModerate
Safety Considerations Use of NBS, SO2Cl2, handling of thiols.Use of chlorosulfonic acid, strong oxidants.
Key Advantages Convergent approach, potentially easier purification of intermediates.Utilizes readily available starting material.
Key Disadvantages Multiple steps, potential for side reactions during bromination.Harsh reaction conditions for chlorosulfonation and oxidation, potential for regioisomer formation.

Route A: Late-Stage Chlorosulfonation of 2-(o-tolyl)acetic acid

This strategy focuses on first establishing the phenylacetic acid framework and subsequently introducing the chlorosulfonylmethyl group. This convergent approach allows for the synthesis and purification of key intermediates before the final, often sensitive, chlorosulfonation step.

Logical Workflow for Route A

Route A Workflow A 2-(o-tolyl)acetic acid B 2-(2-(bromomethyl)phenyl)acetic acid A->B NBS, AIBN C 2-(2-((acetylthio)methyl)phenyl)acetic acid B->C Potassium thioacetate D 2-(2-(mercaptomethyl)phenyl)acetic acid C->D Acid or Base Hydrolysis E This compound D->E Oxidative Chlorination (e.g., SO2Cl2)

Caption: Synthetic workflow for Route A, commencing with 2-(o-tolyl)acetic acid.

Detailed Experimental Protocols for Route A

Step 1: Synthesis of 2-(2-(bromomethyl)phenyl)acetic acid

This step involves the radical bromination of the methyl group of 2-(o-tolyl)acetic acid. N-Bromosuccinimide (NBS) is a common reagent for this transformation, initiated by a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(o-tolyl)acetic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reaction: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq). Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 2-(2-((acetylthio)methyl)phenyl)acetic acid

The benzylic bromide is then converted to a thioacetate, a stable precursor to the thiol.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-(bromomethyl)phenyl)acetic acid (1.0 eq) in a polar aprotic solvent like acetone or DMF.

  • Reaction: Add potassium thioacetate (1.2 eq) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the thioacetate.

Step 3: Synthesis of 2-(2-(mercaptomethyl)phenyl)acetic acid

Hydrolysis of the thioacetate unveils the thiol functionality.

  • Reaction Setup: Dissolve the 2-(2-((acetylthio)methyl)phenyl)acetic acid (1.0 eq) in a mixture of methanol and water.

  • Reaction: Add a base such as sodium hydroxide or an acid like hydrochloric acid and stir at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, acidify the mixture with a mineral acid (if a base was used for hydrolysis) to protonate the carboxylate and thiolate. Extract the product with an organic solvent.

  • Purification: The organic extracts are combined, dried, and concentrated. The crude thiol may be used directly in the next step.

Step 4: Synthesis of this compound

The final step is the oxidative chlorination of the thiol to the desired sulfonyl chloride. This is a critical and often challenging transformation.

  • Reaction Setup: In a flask cooled in an ice-water bath, dissolve the 2-(2-(mercaptomethyl)phenyl)acetic acid (1.0 eq) in a suitable solvent like dichloromethane.

  • Reaction: A solution of sulfuryl chloride (SO2Cl2, 2.0-3.0 eq) in dichloromethane is added dropwise while maintaining a low temperature. Alternatively, bubbling chlorine gas through the solution in the presence of water can also achieve this transformation.

  • Work-up: After the addition is complete, the reaction is stirred for a short period. The excess SO2Cl2 and solvent are removed under reduced pressure.

  • Purification: The crude product is often used immediately due to the reactivity of the sulfonyl chloride. If necessary, purification can be attempted by careful chromatography on silica gel.

Route B: Early-Stage Chlorosulfonation followed by Side-Chain Elaboration

This approach involves installing the chlorosulfonyl group onto a simpler aromatic precursor, followed by the construction of the acetic acid side chain. This can be advantageous if the starting material is readily available and the subsequent chain-building reactions are robust.

Logical Workflow for Route B

Route B Workflow A o-Xylene B 2,3-Dimethylbenzenesulfonyl chloride A->B Chlorosulfonic acid C 2-(Chlorosulfonyl)-6-methylbenzyl bromide B->C NBS, AIBN D 2-(Chlorosulfonyl)-6-methylphenylacetonitrile C->D NaCN E This compound D->E Acid Hydrolysis

Caption: Synthetic workflow for Route B, beginning with the chlorosulfonation of o-xylene.

Detailed Experimental Protocols for Route B

Step 1: Synthesis of 2,3-Dimethylbenzenesulfonyl chloride

Direct chlorosulfonation of o-xylene is the initial step. This reaction can be challenging to control and may produce regioisomers.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, carefully add chlorosulfonic acid (excess, e.g., 5 eq).

  • Reaction: Cool the chlorosulfonic acid to 0°C and slowly add o-xylene (1.0 eq) dropwise, maintaining the low temperature. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

  • Purification: The solid product is filtered, washed with cold water until the washings are neutral, and then dried. Recrystallization from a suitable solvent may be necessary to separate isomers.[1][2]

Step 2: Synthesis of 2-(Chlorosulfonyl)-6-methylbenzyl bromide

Similar to Route A, a radical bromination is employed to functionalize one of the methyl groups.

  • Reaction Setup: Dissolve 2,3-dimethylbenzenesulfonyl chloride (1.0 eq) in a non-polar solvent like carbon tetrachloride.

  • Reaction: Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN. The mixture is heated to reflux with UV irradiation.

  • Work-up: After cooling, the succinimide is filtered off, and the solvent is removed in vacuo.

  • Purification: The crude product is purified by column chromatography.

Step 3: Synthesis of 2-(Chlorosulfonyl)-6-methylphenylacetonitrile

The introduction of a nitrile group provides the precursor to the carboxylic acid.

  • Reaction Setup: In a suitable solvent such as DMSO or acetone, dissolve the 2-(chlorosulfonyl)-6-methylbenzyl bromide (1.0 eq).

  • Reaction: Add sodium cyanide (1.1 eq) and stir the mixture. The reaction may require gentle heating to proceed.

  • Work-up: The reaction mixture is poured into water and extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The nitrile can be purified by chromatography.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Reaction Setup: The nitrile (1.0 eq) is suspended in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.

  • Reaction: The mixture is heated to reflux for several hours until the nitrile is fully hydrolyzed.

  • Work-up: The reaction mixture is cooled and poured into cold water to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization can be used for further purification.[3][4]

Expertise & Causality Behind Experimental Choices

The choice between Route A and Route B will largely depend on the availability of starting materials and the researcher's comfort with certain reaction types.

  • Route A's late-stage introduction of the sulfonyl chloride group is often preferred in medicinal chemistry workflows as it allows for the diversification of a common intermediate (the phenylacetic acid derivative). The use of NBS for benzylic bromination is a well-established and reliable method. The conversion of the bromide to a thiol via a thioacetate is a standard and high-yielding two-step process that avoids the direct use of odorous and easily oxidized thiols. The final oxidative chlorination is the most critical step, and conditions must be carefully controlled to avoid over-oxidation or other side reactions.

  • Route B's initial chlorosulfonation of a simple arene is a direct but potentially low-yielding and non-selective method.[1] The directing effects of the two methyl groups in o-xylene can lead to a mixture of isomers, complicating purification. However, if the desired isomer can be isolated efficiently, the subsequent steps are relatively standard transformations. The hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding reaction, though it requires harsh conditions.[3][4]

Trustworthiness: Self-Validating Systems

For each protocol, in-process controls are crucial for ensuring the desired outcome.

  • TLC and/or LC-MS: Should be used to monitor the progress of each reaction, confirming the consumption of the starting material and the formation of the product.

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of all intermediates and the final product. The characteristic chemical shifts of the benzylic protons, the sulfonyl chloride group, and the carboxylic acid proton will be key diagnostic signals.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the S=O stretches of the sulfonyl chloride.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

Conclusion

Both Route A and Route B present viable, albeit challenging, pathways to this compound. Route A offers a more convergent and potentially cleaner approach, making it more suitable for small-scale synthesis and library generation. Route B, while potentially more direct in its initial step, may suffer from issues of regioselectivity and require more extensive purification of the early-stage intermediates. The selection of the optimal route will ultimately be guided by the specific experimental capabilities and objectives of the research team. Careful execution of the described protocols and diligent in-process analysis will be paramount to achieving a successful synthesis of this valuable bifunctional building block.

References

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • Synthesis of sulfonyl chloride substr
  • 1 - Organic Syntheses Procedure.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Method for producing 2-chloromethylphenyl acetic acid derivatives - Google P
  • Synthesis of phenylacetic acid esters - European Patent Office - EP 0098058 B1 - Googleapis.com.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)
  • Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | P
  • CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P
  • An In-depth Technical Guide to the Synthesis and Preparation of 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
  • CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google P
  • US4105692A - Process for the preparation of benzenesulphonyl chloride - Google P

Sources

Safety Operating Guide

Personal protective equipment for handling 2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

The "Why" Behind the Protocol

2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid is a bifunctional electrophile containing both a carboxylic acid and a sulfonyl chloride moiety. While the carboxylic acid presents standard acidic hazards, the chlorosulfonyl group (


)  dictates the primary safety profile.

This compound is moisture-sensitive and lachrymatory . Upon contact with ambient humidity or mucous membranes, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) gas and the corresponding sulfonic acid.



Critical Risk Factors:

  • Inhalation: Evolution of HCl gas causes immediate respiratory tract irritation and potential pulmonary edema.

  • Skin/Eye Contact: The compound is corrosive.[1][2][3] It reacts with skin moisture to cause deep chemical burns that may be delayed.

  • Sensitization: Sulfonyl chlorides are potent sensitizers; repeated exposure can lead to severe allergic reactions.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[4][5]

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles + Face Shield Spec: ANSI Z87.1+ impact-rated unvented goggles. Rationale: Safety glasses are insufficient. The lachrymatory nature requires a gas-tight seal to prevent tear-duct irritation. The face shield protects the neck/face from projectile hydrolysis splashes.
Dermal (Hand) Double Gloving Protocol Inner Layer: 4 mil Nitrile (Inspection/Dexterity). Outer Layer: 5-8 mil Nitrile or Laminated Film (Silver Shield®). Rationale: Sulfonyl chlorides can permeate thin nitrile. If the outer glove is compromised, the inner glove provides a "retreat window" to doff safely.
Respiratory Engineering Control (Primary) Spec: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Rationale: PPE is the last line of defense. All handling must occur under negative pressure to capture HCl off-gassing.
Respiratory Respirator (Secondary/Spill) Spec: Full-face respirator with Acid Gas (AG) and P100 cartridges. Rationale: N95 masks offer zero protection against acid gases.
Body Chemical Resistant Apron Spec: Tychem® or rubberized apron over a standard cotton lab coat. Rationale: Cotton absorbs corrosive liquids, holding them against the skin. An apron provides an impervious splash guard.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation and physical state.

PPE_Decision_Logic Start Start: Handling this compound State_Check Check Physical State Start->State_Check Solid_Handling Solid / Powder Form State_Check->Solid_Handling Weighing/Transfer Solution_Handling Solution / Liquid Form State_Check->Solution_Handling Reaction/Workup Risk_Assess Assess Scale & Ventilation Solid_Handling->Risk_Assess Solution_Handling->Risk_Assess Standard_PPE Standard Protocol: Fume Hood + Nitrile (Double) + Goggles Risk_Assess->Standard_PPE < 5g AND Inside Hood High_Risk_PPE High Risk Protocol: Add Face Shield + Acid Gas Respirator + Apron Risk_Assess->High_Risk_PPE > 5g OR Outside Hood OR Heating Action Execute Experiment Standard_PPE->Action Proceed High_Risk_PPE->Action Proceed

Figure 1: PPE Selection Logic based on operational scale and containment availability.

Operational Protocols

A. Weighing and Transfer (Solid State)

The solid is likely hygroscopic. Static electricity can cause powder scattering.

  • Humidity Control: Ensure the balance area is dry. If possible, flush the weighing vessel with Nitrogen/Argon before use.

  • Tools: Use glass or ceramic spatulas . Avoid metal spatulas, as trace moisture on the metal can catalyze corrosion, contaminating your sample with iron/nickel salts.

  • Static Mitigation: Use an ionizing fan or antistatic gun if the powder is flighty to prevent it from adhering to gloves and cuffs.

  • Containment: Weigh inside a fume hood. If the balance is outside, weigh a closed container, open it only inside the hood to add/remove material, and close it before moving.

B. Reaction Setup
  • Glassware: Oven-dried glassware is mandatory.

  • Inert Atmosphere: Maintain a positive pressure of Nitrogen or Argon.

  • Solvent Selection: Avoid protic solvents (alcohols, water) unless hydrolysis is the intended goal. Compatible solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

Disposal & Quenching Strategy

NEVER discard this chemical directly into aqueous waste streams or trash bins. The exothermic reaction can cause trash fires or pressurized container explosions.

Quenching Workflow

Goal: Controlled hydrolysis to non-reactive sulfonic acid salts.

  • Preparation: Prepare a 10% Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution in a large beaker. Add crushed ice to cool to 0°C.
  • Dilution: Dilute the residual sulfonyl chloride in a non-reactive solvent (e.g., DCM or Toluene).

  • Addition: Slowly add the organic solution into the stirring basic ice water. Do not add water to the chemical. [6]

  • Verification: Check pH. It should remain basic (pH > 8). If acidic, add more base.

  • Separation: The organic layer (if used) can be separated. The aqueous layer contains the neutralized sulfonate and can be disposed of as aqueous hazardous waste.[7]

Quenching_Protocol Waste Residual Sulfonyl Chloride Dilute Dilute in DCM/Toluene Waste->Dilute Quench Slow Addition (Dropwise) Control Exotherm Dilute->Quench Base_Prep Prepare 10% NaOH/Ice Bath Base_Prep->Quench Check_pH Check pH > 8 Quench->Check_pH Check_pH->Base_Prep Still Acidic (Loop) Disposal Dispose as Aqueous Hazardous Waste Check_pH->Disposal Confirmed Basic

Figure 2: Chemical quenching and neutralization workflow for disposal.

Emergency Response

  • Skin Contact: Immediately wipe off excess chemical (dry), then wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes minimum.[1][8][9] Hold eyelids open. Seek immediate ophthalmological attention.

  • Spill (Solid): Cover with dry sand or Soda Ash.[6] Scoop into a container. Do not use water.

  • Spill (Liquid): Absorb with vermiculite or "chem-sorb" pads. Double bag in hazardous waste bags.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Princeton University EHS. (2023). Standard Operating Procedure: Acyl and Sulfonyl Chlorides. [Link]

Sources

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Retrosynthesis Analysis

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2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.